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  • Product: O-Desmethyl Venlafaxine Cyclic Impurity
  • CAS: 1346601-55-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Isolation of O-Desmethyl Venlafaxine Cyclic Impurity

For Researchers, Scientists, and Drug Development Professionals Abstract O-Desmethyl Venlafaxine (ODV), the major active metabolite of the antidepressant Venlafaxine, is a critical component in pharmaceutical formulation...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethyl Venlafaxine (ODV), the major active metabolite of the antidepressant Venlafaxine, is a critical component in pharmaceutical formulations. The control of impurities related to ODV is paramount to ensure the safety and efficacy of the final drug product. Among these, the O-Desmethyl Venlafaxine Cyclic Impurity (ODV-CI) presents a unique challenge due to its structural similarity to the active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the synthesis, formation mechanisms, isolation, and characterization of ODV-CI, offering valuable insights for researchers and professionals in drug development and quality control.

Introduction: The Significance of Impurity Profiling

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder.[1] Its primary metabolite, O-Desmethyl Venlafaxine, is also pharmacologically active and is available as a drug product itself.[2][3] In the synthesis and storage of any active pharmaceutical ingredient, the formation of impurities is a significant concern.[4] These impurities can arise from starting materials, intermediates, by-products, or degradation of the API.[4] Regulatory agencies worldwide mandate stringent control over impurity levels in pharmaceutical products. Therefore, a thorough understanding of potential impurities, their formation pathways, and methods for their isolation and characterization is essential.

The O-Desmethyl Venlafaxine Cyclic Impurity, with the chemical name 4-(3-Methyl-1-oxa-3-azaspiro[5.5]undecan-5-yl)phenol, is a known process-related impurity and potential degradant of ODV.[5][6] Its effective control requires robust analytical methods and a deep understanding of its chemical behavior.

Synthesis of O-Desmethyl Venlafaxine: A Precursor to Impurity Formation

The synthesis of O-Desmethyl Venlafaxine can be achieved through various routes. A common approach involves the demethylation of Venlafaxine.[7] However, this method can employ toxic and corrosive reagents, making it less suitable for industrial-scale production.[7]

A more efficient and scalable synthesis starts from p-hydroxyphenylacetonitrile.[7] This multi-step process typically involves:

  • Protection of the phenolic hydroxyl group: This is often achieved using a benzyl protecting group.

  • Condensation with cyclohexanone.

  • Deprotection to reveal the hydroxyl group.

  • Reduction of the cyano group to an amine.

  • N,N-dimethylation of the primary amine.[7][8]

Another synthetic strategy involves the reductive amination of a tridesmethylvenlafaxine intermediate with a formaldehyde source and a reducing agent.[9]

The final step in many processes is the formation of a stable salt, such as the succinate monohydrate, which is often achieved by crystallization from a mixed solvent system like acetone and water.[8][10] It is during these synthetic steps and subsequent storage that the formation of the cyclic impurity can occur.

The Genesis of a Cyclic Impurity: Mechanism of Formation

The formation of the O-Desmethyl Venlafaxine Cyclic Impurity is believed to occur via an intramolecular cyclization reaction. This process is likely facilitated by the proximity of the hydroxyl group on the cyclohexyl ring and the secondary amine formed as an intermediate or a degradation product.

Forced degradation studies, which involve subjecting the drug substance to stress conditions such as acid, base, oxidation, and heat, are instrumental in identifying potential degradation products.[11][12] Studies have shown that Venlafaxine and its derivatives can degrade under acidic conditions.[11][13] It is plausible that under certain pH and temperature conditions, the molecule can undergo a conformational change that brings the reactive groups into close enough proximity to cyclize, forming the spirocyclic ether linkage characteristic of the impurity.

cluster_0 Potential Formation Pathway of ODV Cyclic Impurity ODV O-Desmethyl Venlafaxine Intermediate Protonated Intermediate / Favorable Conformation ODV->Intermediate Acid/Heat Stress CyclicImpurity O-Desmethyl Venlafaxine Cyclic Impurity Intermediate->CyclicImpurity Intramolecular Cyclization

Caption: Proposed pathway for the formation of the cyclic impurity.

Strategic Isolation of the Cyclic Impurity

The isolation of the O-Desmethyl Venlafaxine Cyclic Impurity from the bulk drug substance is a critical step for its characterization and for use as a reference standard in analytical methods. Due to its structural similarity to ODV, separation can be challenging.

Preparative Chromatography: The Workhorse of Purification

Preparative High-Performance Liquid Chromatography (HPLC) is the most effective technique for isolating impurities in the pharmaceutical industry. The method development process involves screening different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions to achieve optimal resolution between ODV and the cyclic impurity.

A typical preparative HPLC method would involve:

  • Column: A reversed-phase column with a suitable particle size for high loading capacity.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter to control the ionization state of the analytes and achieve separation.

  • Detection: UV detection at a wavelength where both ODV and the impurity have significant absorbance, typically around 225-230 nm.[14]

Alternative and Complementary Techniques

While preparative HPLC is the primary method, other techniques can be employed for initial enrichment or for specific applications:

  • Solid-Phase Extraction (SPE): Can be used for preliminary sample clean-up and concentration of the impurity.[15]

  • Liquid-Liquid Extraction (LLE): This classic technique can be effective if there is a significant difference in the polarity and pKa of ODV and the cyclic impurity.[15][16]

Unveiling the Structure: Comprehensive Characterization

Once isolated, the structure of the O-Desmethyl Venlafaxine Cyclic Impurity must be unequivocally confirmed. A combination of spectroscopic techniques is employed for this purpose.

Analytical Technique Purpose Expected Observations for ODV-CI
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.The molecular ion peak corresponding to the molecular formula C16H23NO2 (MW: 261.36) would be observed.[5][] The fragmentation pattern would differ from that of ODV, providing structural clues.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed information about the chemical environment of each proton and carbon atom in the molecule.The NMR spectra would show characteristic shifts for the protons and carbons in the spirocyclic ring system, which would be absent in the spectra of ODV. The absence of the cyclohexanol hydroxyl proton signal would be a key indicator.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.The IR spectrum would show the absence of the O-H stretch from the cyclohexanol group, which is present in ODV. The presence of C-O-C stretching vibrations for the ether linkage would be expected.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the isolated impurity and determines its retention time relative to the API.A single, sharp peak should be observed, indicating the purity of the isolated compound. Its retention time will be different from that of ODV under the same chromatographic conditions.

A Certificate of Analysis (CoA) for a reference standard of the cyclic impurity would typically include data from these techniques to confirm its identity and purity.[5]

Experimental Protocols

Forced Degradation Study for Impurity Generation

Objective: To generate the O-Desmethyl Venlafaxine Cyclic Impurity through acid-catalyzed degradation.

Materials:

  • O-Desmethyl Venlafaxine

  • Hydrochloric Acid (HCl), 1N

  • Sodium Hydroxide (NaOH), 1N

  • Methanol

  • Water (HPLC grade)

Procedure:

  • Dissolve 100 mg of O-Desmethyl Venlafaxine in 10 mL of a 1:1 mixture of methanol and 1N HCl.

  • Heat the solution at 60°C for 24 hours.

  • Monitor the reaction progress by HPLC to observe the formation of the impurity peak.

  • Once a significant amount of the impurity is formed, cool the solution to room temperature.

  • Neutralize the solution with 1N NaOH.

  • Evaporate the methanol under reduced pressure.

  • The resulting aqueous solution can be used for preparative HPLC isolation.

Isolation by Preparative HPLC

Objective: To isolate the O-Desmethyl Venlafaxine Cyclic Impurity from the forced degradation mixture.

Instrumentation:

  • Preparative HPLC system with a UV detector

  • C18 preparative column (e.g., 250 x 21.2 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: Acetonitrile

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the neutralized degradation mixture onto the column.

  • Run a linear gradient from 5% B to 95% B over 40 minutes.

  • Monitor the elution at 227 nm.

  • Collect the fractions corresponding to the impurity peak.

  • Pool the collected fractions and evaporate the solvent under reduced pressure to obtain the isolated impurity.

cluster_1 Isolation and Characterization Workflow Forced_Degradation Forced Degradation (Acid/Heat) Prep_HPLC Preparative HPLC Isolation Forced_Degradation->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Characterization Structural Characterization (MS, NMR, IR, HPLC) Solvent_Evaporation->Characterization

Caption: Workflow for the isolation and characterization of the cyclic impurity.

Conclusion

The synthesis and isolation of the O-Desmethyl Venlafaxine Cyclic Impurity are crucial for maintaining the quality and safety of O-Desmethyl Venlafaxine drug products. A thorough understanding of its formation mechanism allows for the development of manufacturing processes that minimize its generation. Robust isolation and characterization protocols provide the necessary tools for accurate analytical monitoring. This guide serves as a foundational resource for scientists and researchers dedicated to ensuring the purity and integrity of pharmaceutical products.

References

  • ResearchGate. (n.d.). Synthesis and structure confirmation of O-desvenlafaxine impurity E. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. Retrieved from [Link]

  • Google Patents. (n.d.). US8754261B2 - Process for the preparation of O-desmethyl-venlafaxine and salts thereof.
  • SciSpace. (n.d.). ISOLATION AND STRUCTURAL CHARACTERIZATION OF MAJOR DEGRADATION PRODUCT OF VENLAFAXINE HYDROCHLORIDE. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (2013). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Retrieved from [Link]

  • Google Patents. (n.d.). US7605290B2 - Processes for the synthesis of O-desmethylvenlafaxine.
  • National Center for Biotechnology Information. (2022). Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. Retrieved from [Link]

  • PubMed. (2021). Characteristics and transformation pathways of venlafaxine degradation during disinfection processes using free chlorine and chlorine dioxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of venlafaxine hydrochloride. Retrieved from [Link]

  • MDPI. (2024). Effective Degradation of Venlafaxine via Biochar Activated Persulfate: Kinetics, Transformation Products, and Toxicity Assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). Ecotoxicity classification of venlafaxine and its degradation products.... Retrieved from [Link]

  • MDPI. (2024). Electrochemical Degradation of Venlafaxine on Platinum Electrodes: Identification of Transformation Products by LC-MS/MS and In Silico Ecotoxicity Assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). Accuracy, precision and recovery results for impurities of venlafaxin. Retrieved from [Link]

  • OUCI. (n.d.). A Review on Analytical Method for Determination of Venlafaxine HCl in Bulk and Pharmaceutical dosage form. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence. Retrieved from [Link]

  • ResearchGate. (2013). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Retrieved from [Link]

  • PubMed. (2012). Field and laboratory studies of the fate and enantiomeric enrichment of venlafaxine and O-desmethylvenlafaxine under aerobic and anaerobic conditions. Retrieved from [Link]

  • ResearchGate. (2012). Field and laboratory studies of the fate and enantiomeric enrichment of venlafaxine and O-desmethylvenlafaxine under aerobic and anaerobic conditions. Retrieved from [Link]

  • Allmpus. (n.d.). Venlafaxine Impurities and Related Compounds Manufacturer. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of Desvenlafexine after Forced Degradation Studies.... Retrieved from [Link]

  • News of Pharmacy. (2024). The isolation of Venlafaxine from the biological material by hydrophilic solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN114292198A - A kind of preparation method of venlafaxine impurity.
  • National Center for Biotechnology Information. (2024). Electrochemical Degradation of Venlafaxine on Platinum Electrodes: Identification of Transformation Products by LC-MS/MS and In Silico Ecotoxicity Assessment. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). O-Desmethyl Venlafaxine Cyclic Impurity. Retrieved from [Link]

  • Google Patents. (n.d.). US20090234020A1 - Processes for the preparation of odesmethylvenlafaxine, free from its dimer impurities.
  • News of Pharmacy. (2024). The isolation of Venlafaxine from the biological material by hydrophilic solvents. Retrieved from [Link]

  • Alentris Research Pvt. Ltd. (n.d.). Venlafaxine O-Desmethyl Cyclic Impurity. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of O-Desmethyl Venlafaxine Cyclic Impurity

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physicochemical propert...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of O-Desmethyl Venlafaxine Cyclic Impurity, a potential degradation product of the active pharmaceutical ingredient (API) O-Desmethyl Venlafaxine (Desvenlafaxine). A thorough understanding of this impurity is critical for ensuring the quality, safety, and efficacy of Desvenlafaxine drug products. This document delves into the structural characteristics, origin, and analytical methodologies for the identification and quantification of this spirocyclic ether impurity. Detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided, underpinned by the principles of scientific integrity and adherence to regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Introduction: The Significance of Impurity Profiling

In the landscape of pharmaceutical development and manufacturing, the identification and control of impurities are of paramount importance. Regulatory bodies worldwide mandate rigorous impurity profiling to ensure that drug products are safe and effective. O-Desmethyl Venlafaxine, the major active metabolite of Venlafaxine, is a potent serotonin-norepinephrine reuptake inhibitor (SNRI). During its synthesis, storage, or under stress conditions, O-Desmethyl Venlafaxine can degrade, leading to the formation of various impurities. One such critical impurity is the O-Desmethyl Venlafaxine Cyclic Impurity, a spirocyclic ether formed through an intramolecular cyclization reaction. The presence of this and other impurities, even at trace levels, can potentially impact the drug's safety and efficacy profile. Therefore, a comprehensive understanding of the physicochemical properties and a robust analytical strategy for this cyclic impurity are essential for drug development professionals.

Structural Elucidation and Physicochemical Properties

The O-Desmethyl Venlafaxine Cyclic Impurity, also known by its IUPAC name 4-(3-Methyl-1-oxa-3-azaspiro[5.5]undec-5-yl)phenol, is a unique spirocyclic ether derivative of O-Desmethyl Venlafaxine.[1][2][3]

Table 1: Physicochemical Properties of O-Desmethyl Venlafaxine Cyclic Impurity

PropertyValueSource/Method
CAS Number 1346601-55-5[1][2]
Molecular Formula C₁₆H₂₃NO₂[1][2]
Molecular Weight 261.36 g/mol [1][2]
IUPAC Name 4-(3-Methyl-1-oxa-3-azaspiro[5.5]undec-5-yl)phenol[1][3]
SMILES CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)O[1]
Appearance White to Off-White Solid (predicted)General knowledge
Solubility Predicted to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Sparingly soluble in water.Based on the properties of cyclic ethers and the parent compound.[4][5]
pKa (predicted) Phenolic hydroxyl: ~10; Tertiary amine: ~9Based on the functional groups present and pKa values of similar structures.[6][7][8]
LogP (predicted) >2.6Estimated based on the increased lipophilicity of the cyclic ether structure compared to the parent diol (O-Desmethyl Venlafaxine LogP ≈ 2.6).[9]

Origin and Formation Pathway

The O-Desmethyl Venlafaxine Cyclic Impurity is primarily considered a degradation product. Its formation is facilitated by intramolecular cyclization of O-Desmethyl Venlafaxine, particularly under acidic conditions.[10][11] Forced degradation studies, a cornerstone of drug development as outlined in ICH guideline Q1A(R2), are instrumental in identifying such potential impurities.[12][13][14][15]

The proposed mechanism involves the protonation of the tertiary hydroxyl group on the cyclohexyl ring under acidic conditions, followed by the nucleophilic attack of the phenolic hydroxyl group, leading to the formation of the stable five-membered ether ring and the spirocyclic system.

G ODV O-Desmethyl Venlafaxine (Diol structure) Intermediate Protonated Intermediate (Activated hydroxyl group) ODV->Intermediate H⁺ (Acidic condition) Cyclic_Impurity O-Desmethyl Venlafaxine Cyclic Impurity (Spirocyclic ether) Intermediate->Cyclic_Impurity Intramolecular Nucleophilic Attack

Caption: Proposed formation pathway of the cyclic impurity.

Analytical Characterization: A Validated Approach

A robust and validated analytical methodology is crucial for the routine detection and quantification of the O-Desmethyl Venlafaxine Cyclic Impurity. The following sections outline detailed protocols based on industry best practices and ICH guidelines for analytical method validation.[3][16][17][18]

High-Performance Liquid Chromatography (HPLC) for Quantification

A stability-indicating HPLC method is the primary tool for separating and quantifying the cyclic impurity from the API and other related substances.

Experimental Protocol: HPLC Method

  • Instrumentation: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution is recommended for optimal separation of impurities with different polarities.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-32 min: Linear gradient back to 95% A, 5% B

    • 32-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 227 nm, which is a common UV maximum for Venlafaxine and its derivatives.[19]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a final concentration of approximately 1 mg/mL.

Rationale behind Experimental Choices:

  • The C18 column is chosen for its versatility in separating compounds with moderate polarity.

  • A gradient elution is necessary to resolve the more polar parent compound from the potentially less polar cyclic impurity and other degradation products within a reasonable runtime.

  • Trifluoroacetic acid is used as a mobile phase modifier to improve peak shape and resolution by ion-pairing with the basic amine functionality.

  • A PDA detector is advantageous as it allows for peak purity analysis, a key aspect of a stability-indicating method.

G cluster_0 HPLC Workflow Sample_Prep Sample Preparation (1 mg/mL in Diluent) HPLC_Injection HPLC Injection (10 µL) Sample_Prep->HPLC_Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Separation Detection UV/PDA Detection (227 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: HPLC workflow for impurity analysis.

Mass Spectrometry (MS) for Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the unambiguous identification and structural confirmation of impurities.

Experimental Protocol: LC-MS Method

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is preferred due to the presence of the basic tertiary amine.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement, which aids in elemental composition determination.

  • MS Scan Mode: Full scan mode to detect all ions and product ion scan (MS/MS) mode on the ion of interest (m/z 262.18 for [M+H]⁺) to obtain fragmentation information.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied in the MS/MS experiment to generate a comprehensive fragmentation pattern.

Expected Fragmentation Pattern:

The fragmentation of the O-Desmethyl Venlafaxine Cyclic Impurity is expected to be initiated at the protonated tertiary amine. Key fragmentation pathways for ethers include α-cleavage and cleavage of the C-O bond.[11][19][20][21]

  • α-cleavage: Loss of the methyl group from the nitrogen.

  • C-O bond cleavage: Opening of the ether ring.

  • Loss of the dimethylamine moiety: A characteristic fragmentation for Venlafaxine and its derivatives.

G cluster_1 MS Fragmentation Logic Parent_Ion Parent Ion [M+H]⁺ (m/z 262.18) Fragment_1 Fragment 1 (e.g., α-cleavage) Parent_Ion->Fragment_1 Fragment_2 Fragment 2 (e.g., C-O cleavage) Parent_Ion->Fragment_2 Fragment_3 Fragment 3 (e.g., Loss of dimethylamine) Parent_Ion->Fragment_3

Sources

Foundational

Topic: O-Desmethyl Venlafaxine Cyclic Impurity in Forced Degradation Studies of Venlafaxine

An In-Depth Technical Guide for Drug Development Professionals Abstract Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies to elucidate the intrinsic stability of a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies to elucidate the intrinsic stability of a drug substance.[1][2] These studies reveal potential degradation pathways and help in the development of stability-indicating analytical methods. In the case of Venlafaxine, a widely prescribed antidepressant, a critical degradation pathway involves its major active metabolite, O-Desmethyl Venlafaxine (ODV). Under specific stress conditions, particularly acid hydrolysis, ODV can undergo an intramolecular cyclization to form a unique spiro impurity: 4-(3-Methyl-1-oxa-3-azaspiro[5.5]undecan-5-yl)phenol, hereafter referred to as the ODV Cyclic Impurity.[3][4][5] This guide provides a comprehensive technical overview of this impurity, detailing its formation mechanism, robust analytical strategies for its detection and characterization, and the associated regulatory context.

Introduction: The Central Role of Impurity Profiling

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that undergoes extensive first-pass metabolism to its active metabolite, O-Desmethyl Venlafaxine (ODV), also known as Desvenlafaxine.[6] The safety, efficacy, and quality of a pharmaceutical product are intrinsically linked to its purity profile. Impurities, including degradation products, can impact the product's stability and potentially pose safety risks.[7] Therefore, regulatory authorities worldwide, through guidelines like the International Council for Harmonisation (ICH) Q3A and Q3B, require rigorous characterization and control of impurities.[1][7][8]

Forced degradation, or stress testing, is the process of subjecting the drug substance to conditions more severe than accelerated stability studies. It is a critical tool for:

  • Identifying likely degradation products.

  • Understanding degradation pathways.

  • Establishing the intrinsic stability of the molecule.

  • Developing and validating stability-indicating analytical methods capable of separating the drug from its impurities.[9]

This guide focuses specifically on a significant degradant that arises not from the parent drug, Venlafaxine, but from its primary metabolite, ODV. Understanding the formation of the ODV Cyclic Impurity is crucial for developing robust formulations and control strategies for both Venlafaxine and Desvenlafaxine drug products.

The Key Molecules: Structures and Relationships

A clear understanding of the chemical structures of the parent drug, its metabolite, and the resulting impurity is fundamental.

cluster_0 Key Molecular Structures VEN Venlafaxine ODV O-Desmethyl Venlafaxine (ODV) VEN->ODV Metabolism / Demethylation IMP ODV Cyclic Impurity ODV->IMP Acid-Catalyzed Dehydration / Cyclization

Caption: Relationship between Venlafaxine, ODV, and the Cyclic Impurity.

The conversion of Venlafaxine to ODV is a simple demethylation. The subsequent transformation of ODV to the cyclic impurity, however, is a more complex chemical process driven by specific stress conditions.

Mechanism of Formation: Acid-Catalyzed Intramolecular Cyclization

The ODV Cyclic Impurity is primarily formed under acidic stress conditions.[3] The mechanism is a classic example of an acid-catalyzed intramolecular dehydration and cyclization. The presence of a hydroxyl group on the cyclohexyl ring and a secondary amine in the side chain of the ODV molecule creates the perfect architecture for this reaction.

Proposed Mechanism:

  • Protonation: In an acidic medium, the hydroxyl group on the cyclohexyl ring of ODV is protonated by a hydronium ion (H₃O⁺). This converts the poor leaving group (-OH) into a very good leaving group (-OH₂⁺, water).

  • Loss of Water: The protonated hydroxyl group departs as a water molecule. This step is the dehydration that results in a mass loss of 18 Da, a key signature observed in mass spectrometry analysis.[3]

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the secondary amine nitrogen acts as a nucleophile, attacking the electrophilic carbon on the cyclohexyl ring from which the water molecule departed.

  • Deprotonation: The resulting spirocyclic structure has a positively charged nitrogen atom, which is then deprotonated by a water molecule to yield the final, stable ODV Cyclic Impurity.

G cluster_workflow Proposed Formation Pathway of ODV Cyclic Impurity ODV_start O-Desmethyl Venlafaxine (ODV) in Acidic Solution Protonation Step 1: Protonation of Cyclohexyl -OH Group ODV_start->Protonation + H₃O⁺ Dehydration Step 2: Dehydration (Loss of H₂O) Protonation->Dehydration - H₂O Cyclization Step 3: Intramolecular Nucleophilic Attack by Amine Dehydration->Cyclization Forms C-N bond Deprotonation Step 4: Deprotonation Cyclization->Deprotonation - H⁺ Impurity_end ODV Cyclic Impurity (Final Product) Deprotonation->Impurity_end

Caption: Acid-catalyzed formation of the ODV Cyclic Impurity.

This proposed pathway is strongly supported by LC-MS data from forced degradation studies of Desvenlafaxine, where a major degradant with a mass-to-charge ratio (m/z) corresponding to the loss of water (M-18) is observed.[3]

A Practical Guide to Forced Degradation Studies for Venlafaxine

To effectively study the formation of the ODV Cyclic Impurity and other degradants, a systematic forced degradation protocol is essential. The goal is to achieve 5-20% degradation of the drug substance to ensure that the degradation products are detectable without being obscured by excessive degradation.[3][10]

Experimental Workflow Overview

cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions start Prepare Stock Solution of Venlafaxine or ODV Acid Acid Hydrolysis (e.g., 1M HCl, 80°C) start->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) start->Base Oxidative Oxidation (e.g., 3% H₂O₂, RT) start->Oxidative Thermal Thermal Stress (e.g., 80°C, Solid State) start->Thermal Photo Photolytic Stress (ICH Q1B Guidelines) start->Photo neutralize Neutralize & Dilute Samples to Working Concentration Acid->neutralize Base->neutralize Oxidative->neutralize Thermal->neutralize Photo->neutralize analyze Analyze via Stability-Indicating HPLC-UV/PDA & LC-MS neutralize->analyze identify Characterize Degradants (Compare RRT, Mass, Fragments) analyze->identify report Quantify Impurities & Document Degradation Pathway identify->report

Caption: A typical workflow for forced degradation studies.

Detailed Protocol: Acid Hydrolysis

This protocol is specifically designed to induce the formation of the ODV Cyclic Impurity from its precursor, O-Desmethyl Venlafaxine (Desvenlafaxine).

Objective: To generate and identify the acid degradation products of ODV.

Materials:

  • O-Desmethyl Venlafaxine (Desvenlafaxine) bulk drug

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Methanol or Acetonitrile (HPLC Grade)

  • Purified Water (HPLC Grade)

  • Class A volumetric flasks, pipettes

  • Heating block or water bath capable of maintaining 80°C

  • HPLC system with UV/PDA detector

  • LC-MS system

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of Desvenlafaxine in 1 M HCl to achieve a concentration of approximately 1 mg/mL.

  • Stress Condition: Heat the solution at 80°C for 8 hours.[3] Scientist's Note: The time and temperature may need to be adjusted based on preliminary trials to achieve the target degradation of 10-20%. Harsher conditions, like 5N HCl, have also been reported for Venlafaxine degradation.[9]

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 6, 8 hours) to monitor the degradation kinetics.

  • Neutralization: Cool the stressed sample to room temperature. Carefully neutralize an aliquot with an equivalent volume of 1 M NaOH. Causality Check: Neutralization is crucial to stop the degradation reaction and prevent damage to the HPLC column.

  • Dilution: Dilute the neutralized sample with the mobile phase diluent to a final concentration suitable for HPLC analysis (e.g., 60 µg/mL).[3][10]

  • Analysis: Inject the prepared sample, along with an unstressed control sample and a blank, into the validated HPLC and LC-MS systems.

Summary of Stress Conditions & Observed Degradation

The stability of Venlafaxine and its metabolite varies significantly under different stress conditions.

Stress ConditionReagent/MethodTypical ConditionsObserved Degradation of Venlafaxine/ODVKey DegradantsCitation
Acidic Hydrolysis 1 M HCl80°C, 8 hours~10-20%ODV Cyclic Impurity (from ODV) , other hydrolysis products[3][10]
Basic Hydrolysis 0.1 N - 5 M NaOHRoom Temp or 80°C~14% (Venlafaxine)Varies, generally less degradation than acid[3][10][11]
Oxidative 3% H₂O₂Room Temp~22% (Venlafaxine)N-Oxide and other oxidized products[10][12][13]
Photolytic Sunlight / UV LampPer ICH Q1BDegradation is pH-dependentO-desmethylvenlafaxine, Norfluoxetine[14]
Thermal Dry Heat50°C - 80°CMinimal degradation generally observed-[11]

Note: Degradation percentages are approximate and can vary based on exact experimental conditions.

Analytical Methodologies for Characterization

A robust, stability-indicating analytical method is required to separate the ODV Cyclic Impurity from the parent drug, its metabolite, and other potential degradants.

Protocol: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify Desvenlafaxine from its acid-degradation products, including the cyclic impurity.

  • Chromatographic System: HPLC with UV/PDA Detector.

  • Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent high-quality C18 column.[10]

  • Mobile Phase: A mixture of 0.01 M Phosphate Buffer (pH adjusted to 4.5) and Methanol in a 40:60 (v/v) ratio.[10] Alternative: A buffer of 0.05 M ammonium acetate (pH 6.5) and methanol can also be effective.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.[10]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 40°C.[15]

System Suitability (Self-Validation): Before sample analysis, perform system suitability tests.

  • Inject a standard solution of Desvenlafaxine.

  • Inject the stressed (acid-degraded) sample.

  • Acceptance Criteria: The method is deemed suitable if there is adequate resolution (>2) between the Desvenlafaxine peak and the peak of the major degradant (the cyclic impurity). The peak purity of Desvenlafaxine in the stressed sample must pass the criteria set by the chromatography software, confirming that the peak is spectrally pure and not co-eluting with any impurities.[10]

Identification by LC-MS

Mass spectrometry is indispensable for confirming the identity of unknown impurities.

  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source in positive mode.

  • Procedure: Analyze the acid-stressed sample using an LC-MS system.

  • Expected Results:

    • The Desvenlafaxine peak will show a protonated molecule [M+H]⁺ at an m/z of approximately 264.4.[3]

    • The ODV Cyclic Impurity peak will show a protonated molecule [M+H]⁺ at an m/z of approximately 246.4 or 246.5.[3][16] This mass corresponds to the molecular weight of Desvenlafaxine minus the mass of water (264.4 - 18.0 = 246.4), providing strong evidence for the dehydration/cyclization mechanism.

    • Further fragmentation (MS/MS) of the m/z 246.5 peak can be performed to elucidate the structure and confirm the identity of the cyclic impurity.[3]

Regulatory Perspective and Control Strategies

According to ICH Q3A(R2) and Q3B(R2) guidelines, impurities present above a certain threshold must be reported, identified, and qualified.[2][7][8]

  • Reporting Threshold: The level above which an impurity must be reported. Typically ≥0.05%.

  • Identification Threshold: The level above which the structure of an impurity must be determined. This varies with the maximum daily dose of the drug but is often around 0.10% or 0.15%.

  • Qualification Threshold: The level above which an impurity must be assessed for its biological safety.

Control Strategy: Since the ODV Cyclic Impurity is formed from the active metabolite, its control is relevant for both Venlafaxine and Desvenlafaxine products. Key strategies include:

  • Formulation Development: Avoid highly acidic excipients that could create a microenvironment conducive to cyclization. Maintain optimal pH in liquid formulations.

  • Process Control: Control pH and temperature during the manufacturing process.

  • Packaging: Use appropriate packaging to protect the drug product from conditions that might accelerate degradation.

  • Specification Setting: Establish a justified acceptance criterion (limit) for the ODV Cyclic Impurity in the final drug product specification based on stability data and qualification studies.

Conclusion

The O-Desmethyl Venlafaxine Cyclic Impurity is a critical degradation product formed under acidic stress conditions through an intramolecular cyclization of the primary active metabolite. A thorough understanding of its formation mechanism is essential for drug development professionals working with Venlafaxine or Desvenlafaxine. By employing systematic forced degradation studies, developing robust stability-indicating HPLC methods, and utilizing LC-MS for definitive identification, scientists can effectively profile, control, and ensure the safety and quality of the final pharmaceutical product, in full compliance with global regulatory standards.

References

  • Title: Impurity guidelines in drug development under ICH Q3. Source: AMSbiopharma. URL: [Link]

  • Title: Impurities In Pharmaceuticals: Types, Regulations And Strategies. Source: GMP Insiders. URL: [Link]

  • Title: Comparison of photoinduced and electrochemically induced degradation of venlafaxine. Source: ResearchGate. URL: [Link]

  • Title: UV/H2O2degradation of the antidepressants venlafaxine and O-desmethylvenlafaxine: Elucidation of their transformation pathway and environmental fate. Source: PubMed. URL: [Link]

  • Title: Quality: impurities. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: Stability Indicating HPLC Method for Venlafaxine Hydrochloride Capsules. Source: Indian Journal of Pharmaceutical Sciences. URL: [Link]

  • Title: Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography. Source: PMC - NIH. URL: [Link]

  • Title: ISOLATION AND STRUCTURAL CHARACTERIZATION OF MAJOR DEGRADATION PRODUCT OF VENLAFAXINE HYDROCHLORIDE. Source: SciSpace. URL: [Link]

  • Title: LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine. Source: NIH. URL: [Link]

  • Title: The degradation and persistence of five pharmaceuticals in an artificial climate incubator during a one year period. Source: RSC Publishing. URL: [Link]

  • Title: Degradation of venlafaxine hydrochloride. Source: ResearchGate. URL: [Link]

  • Title: Photocatalytic Degradation of Psychiatric Pharmaceuticals in Hospital WWTP Secondary Effluents Using g-C3N4 and g-C3N4/MoS2 Catalysts in Laboratory-Scale Pilot. Source: MDPI. URL: [Link]

  • Title: Influencing factors of venlafaxine degradation at boron-doped diamond anode. Source: ScienceDirect. URL: [Link]

  • Title: Guidance for Industry Q3A Impurities in New Drug Substances. Source: FDA. URL: [Link]

  • Title: Monitoring of the electrochemical oxidation of venlafaxine and its metabolite o- desmethylvenlafaxine using a flow cell and high-resolution mass spectrometry. Source: ResearchGate. URL: [Link]

  • Title: Monitoring of the electrochemical oxidation of venlafaxine and its metabolite o-desmethylvenlafaxine using a flow cell and high-resolution mass spectrometry. Source: ResearchGate. URL: [Link]

  • Title: Reference Standards for Impurities in Pharmaceuticals. Source: Knors Pharma. URL: [Link]

  • Title: Formation and degradation of N-oxide venlafaxine during ozonation and biological post-treatment. Source: PubMed. URL: [Link]

  • Title: Sample chromatograms of venlafaxine and its degradation products after... Source: ResearchGate. URL: [Link]

  • Title: Photodegradation of venlafaxine after adsorption equilibria... Source: ResearchGate. URL: [Link]

  • Title: Electrochemical Degradation of Venlafaxine on Platinum Electrodes: Identification of Transformation Products by LC-MS/MS and In Silico Ecotoxicity Assessment. Source: NIH. URL: [Link]

  • Title: [Influencing Factors and Transformation Mechanism of Venlafaxine Degradation by UV]. Source: PubMed. URL: [Link]

  • Title: Characterization of venlafaxine hydrochloride and compatibility studies with pharmaceutical excipients. Source: ResearchGate. URL: [Link]

  • Title: Impurity Profile Study of Venlafaxine Hydrochloride, an Antipsychotic Drug Substance. Source: ResearchGate. URL: [Link]

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Exploratory

An In-Depth Technical Guide to the Identification of Venlafaxine Degradation Products Under Stress Conditions

Introduction: The Criticality of Degradation Product Profiling in Pharmaceutical Development Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed medication for the treatment of major...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Degradation Product Profiling in Pharmaceutical Development

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed medication for the treatment of major depressive disorder, anxiety, and panic disorders. As with any pharmaceutical compound, ensuring its stability and safety is paramount. Forced degradation studies are a cornerstone of the drug development process, providing crucial insights into the intrinsic stability of a drug substance, its potential degradation pathways, and the identification of its degradation products. This technical guide offers a comprehensive overview of the methodologies and analytical strategies for the identification and characterization of venlafaxine degradation products under various stress conditions. This information is vital for the development of stability-indicating analytical methods, which are a regulatory requirement for ensuring the quality, safety, and efficacy of the final drug product.

This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical, field-proven insights necessary to conduct robust forced degradation studies for venlafaxine.

Regulatory Framework: The Imperative of ICH Guidelines

Forced degradation studies are mandated by regulatory bodies worldwide, with the International Council for Harmonisation (ICH) providing a set of guidelines that are globally recognized. The relevant guidelines for these studies are primarily:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products : This guideline outlines the core principles of stability testing, including the requirement for stress testing to elucidate the intrinsic stability of the drug substance.

  • ICH Q1B: Photostability Testing of New Drug Substances and Products : This guideline provides specific recommendations for assessing the photostability of drug substances and products.

  • ICH Q2(R1): Validation of Analytical Procedures : This guideline details the requirements for validating analytical methods, including the demonstration of specificity in the presence of degradation products.

The primary objective of forced degradation, as stipulated by these guidelines, is to generate a degradation level of 5-20% of the active pharmaceutical ingredient (API). This range is considered optimal for the reliable detection and characterization of degradation products without driving the degradation to an extent where secondary and tertiary degradation products complicate the analysis.

Experimental Design: A Multi-faceted Approach to Stress Testing

A comprehensive forced degradation study for venlafaxine should encompass a range of stress conditions to mimic potential environmental exposures and manufacturing stresses. The choice of stressors and their intensity should be carefully considered to induce relevant degradation without causing complete decomposition of the molecule.

Core Stress Conditions

A well-designed study will subject venlafaxine to the following stress conditions:

  • Acidic Hydrolysis : Exposure to acidic conditions can reveal liabilities in the molecule susceptible to acid-catalyzed reactions.

  • Alkaline Hydrolysis : Basic conditions can induce hydrolysis through different mechanisms than acidic conditions, highlighting other potential degradation pathways.

  • Oxidative Degradation : The use of an oxidizing agent, such as hydrogen peroxide, simulates oxidative stress that the drug substance may encounter.

  • Thermal Degradation : Elevated temperatures are used to accelerate degradation and assess the thermal stability of the molecule.

  • Photolytic Degradation : Exposure to light, particularly UV and visible light, is crucial for identifying photosensitive degradation pathways.

The following diagram illustrates the logical workflow for a comprehensive forced degradation study of venlafaxine.

Forced_Degradation_Workflow cluster_Stress_Conditions Forced Degradation Stress Conditions cluster_Analysis Analytical Characterization cluster_Outcome Study Outcomes Acid Acidic Hydrolysis (e.g., 0.1M - 5N HCl) HPLC HPLC-UV/DAD (Separation & Quantification) Acid->HPLC Alkaline Alkaline Hydrolysis (e.g., 0.1M - 1M NaOH) Alkaline->HPLC Oxidative Oxidative Degradation (e.g., 3-30% H2O2) Oxidative->HPLC Thermal Thermal Degradation (e.g., 60-80°C) Thermal->HPLC Photolytic Photolytic Degradation (UV/Vis light) Photolytic->HPLC LCMS LC-MS/MS (Identification & Structural Elucidation) HPLC->LCMS Characterize Peaks DP_ID Degradation Product Identification LCMS->DP_ID Pathway Degradation Pathway Elucidation DP_ID->Pathway Method_Dev Stability-Indicating Method Development Pathway->Method_Dev Venlafaxine Venlafaxine Drug Substance Venlafaxine->Acid Expose to Stress Venlafaxine->Alkaline Expose to Stress Venlafaxine->Oxidative Expose to Stress Venlafaxine->Thermal Expose to Stress Venlafaxine->Photolytic Expose to Stress

Caption: Workflow for Venlafaxine Forced Degradation Studies.

Venlafaxine Degradation Pathways and Identified Products

The following sections detail the known degradation pathways of venlafaxine under various stress conditions and summarize the identified degradation products.

Acidic Degradation

Venlafaxine is susceptible to degradation under acidic conditions, particularly at elevated temperatures.[1] The primary degradation pathway involves the dehydration of the tertiary alcohol on the cyclohexanol ring, followed by rearrangement.

Key Degradation Product:

  • 1-[(1-hydroxycyclohexyl)methyl]-4-methoxybenzene (DP-A1) : This has been identified as a major degradation product under strong acidic conditions (e.g., 5N HCl at 80°C).[1] Its formation is proposed to occur through the elimination of the dimethylamine group followed by hydrolysis.

Proposed Mechanism:

The acidic environment facilitates the protonation of the hydroxyl group on the cyclohexanol ring, making it a good leaving group (water). The subsequent loss of water leads to the formation of a carbocation, which can then undergo rearrangement and reaction with water to form the identified degradation product.

Alkaline Degradation

While some studies indicate that venlafaxine degrades under alkaline conditions, the specific structures of the degradation products are not as extensively characterized as those from acidic stress.[2] The degradation is generally slower than under acidic conditions.[3] One study observed degradation after exposure to 0.1M NaOH at 40°C for 240 hours, but did not identify the specific degradants.[2] It is plausible that under stronger basic conditions and higher temperatures, degradation pathways such as ether cleavage or other rearrangements could occur.

Oxidative Degradation

Oxidative stress, typically induced by hydrogen peroxide, can lead to a variety of degradation products. The sites susceptible to oxidation in the venlafaxine molecule include the tertiary amine, the methoxy group, and the aromatic ring.

Identified Degradation Products:

  • N-desmethylvenlafaxine (DP-O1) : Formation of this product occurs through the oxidative N-demethylation of the dimethylamino group.[4][5]

  • Venlafaxine N-oxide : Oxidation of the tertiary amine can lead to the formation of the corresponding N-oxide.

  • Hydroxylated derivatives : Hydroxylation of the aromatic ring is another potential degradation pathway under oxidative conditions.[4]

Thermal Degradation

Thermal stress can induce degradation, although venlafaxine is relatively stable at moderately elevated temperatures. One study reported degradation when a solution of venlafaxine was heated to 70°C for 26 hours, but the specific degradation products were not characterized.[6] At higher temperatures, dehydration and other fragmentation pathways are likely to occur.

Photolytic Degradation

Venlafaxine has been shown to be susceptible to degradation upon exposure to UV light. The degradation pathways are complex and can involve multiple reactions.

Proposed Degradation Pathways: [3]

  • Demethylation : Similar to oxidative degradation, photolytic stress can induce the removal of methyl groups from the dimethylamino moiety.

  • Deamination : Cleavage of the C-N bond can lead to the loss of the dimethylamine group.

  • Hydroxylation : The aromatic ring can be hydroxylated.

  • Cyclohexane Ring Opening : More extensive degradation can lead to the opening of the cyclohexanol ring.

Identified Photodegradation Products:

  • O-desmethylvenlafaxine : This is a known metabolite and has also been identified as a photodegradation product.[5]

The following diagram illustrates the major proposed degradation pathways of venlafaxine.

Venlafaxine_Degradation_Pathways cluster_Acid Acidic Hydrolysis cluster_Oxidative Oxidative Degradation cluster_Photolytic Photolytic Degradation Venlafaxine Venlafaxine DPA1 1-[(1-hydroxycyclohexyl)methyl]- 4-methoxybenzene (DP-A1) Venlafaxine->DPA1 H+, Heat DPO1 N-desmethylvenlafaxine (DP-O1) Venlafaxine->DPO1 H2O2 N_Oxide Venlafaxine N-oxide Venlafaxine->N_Oxide H2O2 Hydroxylated Hydroxylated Derivatives Venlafaxine->Hydroxylated H2O2 O_Desmethyl O-desmethylvenlafaxine Venlafaxine->O_Desmethyl UV Light Deamination_Prod Deamination Products Venlafaxine->Deamination_Prod UV Light Ring_Opened Ring-Opened Products Venlafaxine->Ring_Opened UV Light

Caption: Proposed Degradation Pathways of Venlafaxine.

Summary of Identified Venlafaxine Degradation Products

The following table summarizes the key degradation products of venlafaxine identified under various stress conditions.

Degradation Product NameStructureStress Condition(s)Reference(s)
DP-A1: 1-[(1-hydroxycyclohexyl)methyl]-4-methoxybenzeneC₁₅H₂₂O₂Acidic Hydrolysis[1]
DP-O1: N-desmethylvenlafaxineC₁₆H₂₅NO₂Oxidative, Photolytic[4][5]
Venlafaxine N-oxideC₁₇H₂₇NO₃Oxidative-
Hydroxylated VenlafaxineC₁₇H₂₇NO₃Oxidative, Photolytic[4]
O-desmethylvenlafaxineC₁₆H₂₅NO₂Photolytic[5]

Note: Structures are represented by their molecular formulas. The structure of Venlafaxine N-oxide and hydroxylated venlafaxine can vary depending on the site of oxidation.

Analytical Methodologies: The Key to Successful Identification

The successful identification and characterization of degradation products rely on the use of powerful analytical techniques. A combination of chromatographic separation and mass spectrometric detection is the gold standard in this field.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for separating venlafaxine from its degradation products. A stability-indicating HPLC method must be able to resolve all significant degradation products from the parent drug and from each other.

Typical HPLC Parameters:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve optimal separation.[7]

  • Detection: UV detection at a wavelength where both venlafaxine and its degradation products have significant absorbance (e.g., 225 nm) is typical.[7] A photodiode array (PDA) detector is highly recommended as it provides spectral information that can help in peak purity assessment and preliminary identification of degradants.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the definitive technique for the structural elucidation of degradation products. By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, it is possible to determine the molecular weight and fragmentation pattern of each degradant.

A Step-by-Step Protocol for LC-MS/MS Analysis:

  • Sample Preparation: The stressed samples of venlafaxine are diluted with the mobile phase to an appropriate concentration.

  • Chromatographic Separation: The sample is injected into the HPLC system. The gradient elution program should be optimized to achieve good separation of all degradation products.

  • Mass Spectrometric Detection:

    • Full Scan Analysis: Initially, a full scan mass spectrum is acquired for each chromatographic peak to determine the molecular weight of the parent ion ([M+H]⁺).

    • Tandem Mass Spectrometry (MS/MS): For each significant degradation product, a product ion scan (MS/MS) is performed. The parent ion is isolated and fragmented to generate a characteristic fragmentation pattern.

  • Data Interpretation: The fragmentation pattern is analyzed to deduce the structure of the degradation product. This often involves comparing the fragmentation of the degradant to that of the parent drug and considering the likely chemical transformations that occurred under the specific stress condition. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of the degradation products, which greatly aids in their identification.[8]

Typical LC-MS Parameters: [9]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for venlafaxine and its degradation products.

  • Mass Analyzer: A triple quadrupole or an ion trap mass spectrometer is suitable for MS/MS experiments. High-resolution instruments like Orbitrap or TOF are preferred for accurate mass measurements.

  • Collision Energy: The collision energy for fragmentation needs to be optimized for each degradation product to obtain a rich and informative fragmentation spectrum.

Conclusion: Ensuring Drug Quality Through Scientific Rigor

The identification of degradation products under stress conditions is a scientifically rigorous and regulatory-mandated process that is essential for ensuring the quality, safety, and efficacy of venlafaxine. This in-depth technical guide has provided a framework for designing and executing forced degradation studies, from understanding the regulatory landscape to applying advanced analytical techniques for structural elucidation.

By systematically investigating the degradation pathways of venlafaxine, researchers and drug development professionals can develop robust, stability-indicating analytical methods, establish appropriate storage conditions, and ultimately contribute to the delivery of safe and effective medicines to patients. The continuous application of these principles and methodologies is fundamental to upholding the highest standards of scientific integrity and trustworthiness in the pharmaceutical industry.

References

  • Electrochemical Degradation of Venlafaxine on Platinum Electrodes: Identification of Transformation Products by LC-MS/MS and In Silico Ecotoxicity Assessment. (2025). Molecules, 30(9), 1881. [Link][4][5]

  • Sample chromatograms of venlafaxine and its degradation products after exposure to (A) acidic conditions for 240 hours at 40ºC, (B) alkaline conditions for 240 hours at 40ºC, and (C) oxidative conditions for 240 hours at 23ºC. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link][2]

  • Tarapara, H., Patel, P., & Dedania, R. (n.d.). ISOLATION AND STRUCTURAL CHARACTERIZATION OF MAJOR DEGRADATION PRODUCT OF VENLAFAXINE HYDROCHLORIDE. SciSpace. Retrieved January 16, 2026, from [Link][1]

  • LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine. (2012). Journal of Pharmaceutical Analysis, 2(4), 264-271. [Link]

  • Electrochemical Degradation of Venlafaxine on Platinum Electrodes: Identification of Transformation Products by LC-MS/MS and In Silico Ecotoxicity Assessment. (2025). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link][8]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 16, 2026, from [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE: STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1A(R2). (2003). International Council for Harmonisation. [Link]

  • [Influencing Factors and Transformation Mechanism of Venlafaxine Degradation by UV]. (2019). Huan Jing Ke Xue, 40(5), 2278-2286. [Link][3]

  • The degradation and persistence of five pharmaceuticals in an artificial climate incubator during a one year period. (2017). RSC Advances, 7(15), 9205-9213. [Link][5]

  • A comprehensive insight into the transformation pathways and products of fluoxetine and venlafaxine in wastewater based on molecular networking nontarget screening. (2024). Water Research, 249, 121003. [Link]

  • Characteristics and transformation pathways of venlafaxine degradation during disinfection processes using free chlorine and chlorine dioxide. (2021). Chemosphere, 276, 130147. [Link]

  • Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry. (2024). Journal of Pharmaceutical and Biomedical Analysis, 243, 116082. [Link]

  • HPLC Impurity Profiling for Desvenlafaxine. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]

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  • Ajitha, A., & Rani, P. S. (2020). Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Venlafaxine in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 11(8), 3923-3929. [Link][6]

  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography. (2011). Journal of Pharmaceutical and Bioallied Sciences, 3(1), 122-127. [Link][7]

  • Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. (2007). Journal of Chromatography B, 852(1-2), 437-443. [Link]

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Exploratory

An In-depth Technical Guide on the Potential Genotoxicity of O-Desmethyl Venlafaxine Cyclic Impurity

Abstract This technical guide provides a comprehensive framework for assessing the potential genotoxicity of O-Desmethyl Venlafaxine (ODV) cyclic impurity, a known impurity associated with the synthesis and degradation o...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for assessing the potential genotoxicity of O-Desmethyl Venlafaxine (ODV) cyclic impurity, a known impurity associated with the synthesis and degradation of Venlafaxine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the regulatory landscape, a strategic testing cascade, and the scientific rationale underpinning each methodological step. From in silico predictions to in vivo assays, this guide emphasizes a weight-of-evidence approach to thoroughly characterize the genotoxic risk and ensure patient safety in alignment with global regulatory standards.

Introduction: The Context of Venlafaxine and Its Impurities

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used in the management of major depressive disorder, generalized anxiety disorder, and other mood disorders.[][2] The primary active metabolite of venlafaxine is O-desmethylvenlafaxine (ODV), which itself is a potent inhibitor of serotonin and norepinephrine reuptake.[2][3] During the synthesis of venlafaxine or through degradation, various impurities can arise. One such impurity is the O-Desmethyl Venlafaxine Cyclic Impurity (CAS 1346601-55-5), a spiro compound formed from ODV.[4][][6]

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and quality.[7] Impurities that have the potential to be genotoxic are of particular concern due to their ability to cause DNA damage, which can lead to mutations and potentially cancer.[7][8][9] Therefore, a rigorous assessment of the genotoxic potential of any impurity is a mandatory component of drug development and regulatory submission.

This guide will delineate a systematic and scientifically sound approach to evaluating the genotoxic risk of the ODV cyclic impurity, drawing upon established international guidelines and state-of-the-art toxicological methodologies.

Regulatory Framework: Navigating the Global Guidelines

The assessment and control of genotoxic impurities are governed by a harmonized set of guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The primary documents guiding this process are:

  • ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk : This is the cornerstone guideline that provides a framework for the identification, categorization, qualification, and control of mutagenic impurities.[8][10][11][12] It introduces the concept of a Threshold of Toxicological Concern (TTC), which establishes a default safe limit of 1.5 µ g/day for a genotoxic impurity, corresponding to a lifetime cancer risk of less than 1 in 100,000.[13][14]

  • ICH S2(R1): Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use : This guideline outlines the standard battery of tests required to assess the genotoxic potential of a new drug substance.[15][16][17][18] While primarily for the drug substance itself, its principles are fundamental to evaluating impurities.

These guidelines emphasize a risk-based approach, integrating both quality and safety considerations to ensure that the levels of potentially mutagenic impurities in the final drug product are negligible.[10]

A Strategic Testing Cascade for Genotoxicity Assessment

A tiered, weight-of-evidence approach is the most efficient and scientifically robust method for evaluating the genotoxic potential of the ODV cyclic impurity. This cascade begins with computational methods and progresses to in vitro and, if necessary, in vivo assays.

Tier 1: In Silico Assessment (Computational Toxicology)

The initial step involves a computational assessment using Quantitative Structure-Activity Relationship ((Q)SAR) models to predict the mutagenic potential of the ODV cyclic impurity based on its chemical structure. ICH M7 recommends the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[19][20]

  • Expert Rule-Based Systems (e.g., DEREK Nexus®) : These systems contain a knowledge base of structural alerts—molecular substructures known to be associated with genotoxicity. The system flags the presence of these alerts in the query molecule.[19][21][22]

  • Statistical-Based Systems (e.g., SARAH Nexus®) : These models use statistical algorithms trained on large datasets of compounds with known mutagenicity data (typically from the Ames test) to predict the probability of a positive outcome for the query molecule.[19][22]

Interpretation of In Silico Results:

(Q)SAR Outcome Interpretation & Next Steps
Negative in both models The impurity is considered to have no mutagenic concern. No further testing is typically required. Control as a standard impurity under ICH Q3A/B guidelines.
Positive in one or both models A structural alert is present, indicating a potential for mutagenicity. Proceed to Tier 2 (in vitro testing) to confirm or refute the prediction.
Equivocal/Out of Domain The models cannot make a reliable prediction. The impurity should be treated as if it were a positive result, and Tier 2 testing is warranted.

Logical Workflow for Genotoxicity Assessment

Genotoxicity_Assessment_Workflow Start Start: ODV Cyclic Impurity Identified QSAR Tier 1: In Silico (Q)SAR Assessment (Expert Rule-Based & Statistical) Start->QSAR QSAR_Result QSAR Prediction QSAR->QSAR_Result Ames_Test Tier 2: Bacterial Reverse Mutation Assay (Ames Test - OECD 471) QSAR_Result->Ames_Test Positive or Equivocal Control_Standard Control as Standard Impurity (ICH Q3A/B) QSAR_Result->Control_Standard Negative Ames_Result Ames Test Result Ames_Test->Ames_Result InVitro_Mammalian Tier 3: In Vitro Mammalian Cell Assay (e.g., Micronucleus - OECD 487 or Chromosomal Aberration - OECD 473) Ames_Result->InVitro_Mammalian Positive Ames_Result->Control_Standard Negative InVitro_Result In Vitro Mammalian Result InVitro_Mammalian->InVitro_Result InVivo_Assay Tier 4: In Vivo Genotoxicity Assay (e.g., Micronucleus - OECD 474) InVitro_Result->InVivo_Assay Positive Risk_Assessment Weight-of-Evidence Risk Assessment InVitro_Result->Risk_Assessment Negative InVivo_Result In Vivo Result InVivo_Assay->InVivo_Result Control_Genotoxic Control as Genotoxic Impurity (ICH M7 - TTC) InVivo_Result->Control_Genotoxic Positive InVivo_Result->Risk_Assessment Negative Risk_Assessment->Control_Standard No relevant in vivo risk

Caption: A tiered approach to genotoxicity assessment.

Tier 2: In Vitro Bacterial Reverse Mutation Assay (Ames Test)

Should the in silico assessment raise a concern, the next step is the bacterial reverse mutation assay, commonly known as the Ames test.[23][24][25][26] This test is highly predictive of mutagenic carcinogens and is a cornerstone of genotoxicity testing.[23][27]

Protocol: Ames Test (OECD 471)

  • Strain Selection : Utilize multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively.[23][24] These strains are engineered to detect different types of mutations (e.g., base-pair substitutions, frameshifts).

  • Metabolic Activation : Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[24]

  • Exposure : Expose the bacterial strains to a range of concentrations of the ODV cyclic impurity using either the plate incorporation or pre-incubation method.[24][25]

  • Incubation : Plate the treated bacteria on a minimal agar medium lacking the required amino acid.

  • Scoring : After a suitable incubation period, count the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.[23]

Interpretation of Ames Test Results:

  • Negative : A negative result in a well-conducted Ames test is strong evidence that the impurity is not a bacterial mutagen.[27] This result generally overrides a positive in silico prediction, and the impurity can be controlled as a standard impurity.

  • Positive : A positive result confirms the mutagenic potential of the impurity in a bacterial system. This triggers the need for further assessment in mammalian cells to determine relevance to humans.

Tier 3: In Vitro Mammalian Cell Genotoxicity Assays

If the Ames test is positive, the next step is to evaluate the genotoxic potential in mammalian cells. This helps to determine if the mutagenic effect is also expressed in a system more representative of human cells. The two most common assays are:

  • In Vitro Micronucleus Assay (OECD 487) : This assay detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss or gain).[28] Cells (e.g., human peripheral blood lymphocytes or CHO cells) are treated with the impurity, and the formation of micronuclei (small nuclei containing chromosome fragments or whole chromosomes) is scored.[28]

  • In Vitro Chromosomal Aberration Assay (OECD 473) : This assay directly visualizes structural damage to chromosomes in metaphase cells.[29][30][31][32][33]

Protocol: In Vitro Chromosomal Aberration Test (OECD 473)

  • Cell Culture : Use cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[29][30]

  • Treatment : Expose the cell cultures to at least three concentrations of the ODV cyclic impurity for a short duration (e.g., 3-4 hours) with and without S9 metabolic activation, and for a longer duration (e.g., ~1.5 cell cycles) without S9.[29][33]

  • Metaphase Arrest : At a predetermined time after treatment, add a metaphase-arresting substance (e.g., colcemid) to accumulate cells in metaphase.

  • Harvesting and Staining : Harvest the cells, prepare chromosome spreads on microscope slides, and stain them.

  • Microscopic Analysis : Analyze the metaphase cells for structural chromosomal aberrations, such as breaks, gaps, and exchanges.[29][33] A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.[31]

Interpretation of In Vitro Mammalian Cell Assay Results:

  • Negative : A negative result in a mammalian cell assay, following a positive Ames test, may suggest that the mutagenic mechanism is specific to bacteria. A weight-of-evidence assessment is required, but it may be possible to argue for control as a standard impurity.

  • Positive : A positive result in a mammalian cell assay, along with a positive Ames test, provides strong evidence of genotoxic potential. This necessitates in vivo testing to determine if the effect occurs in a whole animal system.

Tier 4: In Vivo Genotoxicity Assays

A positive result in both the Ames and an in vitro mammalian assay creates a high level of concern and necessitates in vivo testing to assess whether the genotoxicity is expressed in a whole organism, considering factors like absorption, distribution, metabolism, and excretion (ADME).[34][35]

The most commonly used in vivo assay is the Rodent Micronucleus Test (OECD 474) .[34][36][37][38]

Protocol: In Vivo Rodent Micronucleus Test (OECD 474)

  • Animal Model : Typically performed in mice or rats.[34]

  • Dose Administration : Administer the ODV cyclic impurity to the animals, usually via the clinical route of administration if feasible, at three dose levels. The highest dose should induce some toxicity or be a limit dose.

  • Sample Collection : Collect bone marrow or peripheral blood at appropriate time points after treatment (e.g., 24 and 48 hours).[34]

  • Slide Preparation and Analysis : Prepare slides and stain them to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes. Score the frequency of micronucleated polychromatic erythrocytes.[34]

  • Evaluation : A significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a positive result.[34]

Experimental Protocol Visualization

Experimental_Protocols cluster_0 cluster_1 cluster_2 Ames Ames Test (OECD 471) Strain Selection (S. typhimurium, E. coli) Metabolic Activation (±S9) Exposure (Plate/Pre-incubation) Incubation (Minimal Agar) Scoring (Revertant Colonies) Chromo In Vitro Chromosomal Aberration (OECD 473) Cell Culture (e.g., CHO) Treatment (±S9, various durations) Metaphase Arrest (Colcemid) Harvesting & Staining Microscopic Analysis Micronucleus In Vivo Micronucleus (OECD 474) Animal Model (Mouse/Rat) Dose Administration Sample Collection (Bone Marrow/Blood) Slide Preparation & Analysis Evaluation (Micronucleated PCEs)

Caption: Key steps in standard genotoxicity assay protocols.

Risk Characterization and Control Strategy

The final step is to integrate all the data into a comprehensive risk assessment and define an appropriate control strategy.

Genotoxicity Testing Outcome Conclusion Recommended Control Strategy
Negative in silico OR Negative Ames test Impurity is not considered mutagenic.Control as a standard impurity according to ICH Q3A/B guidelines.
Positive Ames, Negative in vitro mammalian Weight-of-evidence suggests low relevance for human risk.Justification for control as a standard impurity may be possible, but requires strong scientific rationale and regulatory consultation.
Positive in vitro (Ames and/or mammalian), Negative in vivo The genotoxic effect is not expressed in the whole animal.Impurity is not considered a genotoxic risk in vivo. Control as a standard impurity.
Positive in vitro and Positive in vivo The impurity is a confirmed in vivo genotoxicant.Control according to ICH M7. The TTC of 1.5 µ g/day is the default limit. A compound-specific limit (Permitted Daily Exposure - PDE) may be derived if sufficient toxicological data is available. The ALARP (As Low As Reasonably Practicable) principle should also be applied.[13]

Conclusion

The assessment of the potential genotoxicity of the O-Desmethyl Venlafaxine cyclic impurity is a critical exercise in ensuring the safety and quality of Venlafaxine drug products. By following a structured, tiered approach as outlined in this guide—from in silico prediction to a comprehensive battery of in vitro and, if necessary, in vivo assays—drug developers can build a robust weight-of-evidence case to characterize the risk. Adherence to the principles of ICH M7 and S2(R1) is paramount for generating data that is scientifically sound and regulatorily acceptable. A thorough and well-documented genotoxicity assessment is indispensable for protecting patient health and successfully navigating the drug approval process.

References

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline . European Medicines Agency (EMA). [Link]

  • In vivo rodent micronucleus assay: protocol, conduct and data interpretation . PubMed. [Link]

  • FDA Releases Final ICH Guidance on Genotoxicity Testing and Data Interpretation . RAPS. [Link]

  • Chromosome Aberration Test . Charles River Laboratories. [Link]

  • OECD 473: In Vitro Mammalian Chromosomal Aberration Test . Nucro-Technics. [Link]

  • Multidisciplinary Guidelines . ICH. [Link]

  • OECD 473: Chromosome aberration test (in vitro mammalian) . Labcorp. [Link]

  • assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) . ICH. [Link]

  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use June 2012 . FDA. [Link]

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  • International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability . Federal Register. [Link]

  • Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk . FDA. [Link]

  • Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment . Syngene. [Link]

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  • Chromosome Aberration Test in vitro . Eurofins Deutschland. [Link]

  • In vivo micronucleus assay in mouse bone marrow and peripheral blood . PubMed. [Link]

  • Test No. 473: In Vitro Mammalian Chromosomal Aberration Test . OECD. [Link]

  • In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood . Springer Nature Experiments. [Link]

  • M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry . FDA. [Link]

  • Genotoxic impurities in pharmaceutical products . European Pharmaceutical Review. [Link]

  • Ames test . Wikipedia. [Link]

  • OECD 474: In vivo Mammalian Micronucleus Test . Nucro-Technics. [Link]

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  • Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals . National Institute of Health Sciences. [Link]

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  • Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence . PubMed Central. [Link]

  • Accumulation and metabolization of the antidepressant venlafaxine and its main metabolite o-desmethylvenlafaxine in Holothuria tubulosa, Anemonia sulcata and Actinia equina . ScienceDirect. [Link]

  • **Serum concentrations of venlafaxine and its metabolites O-desmethylvenlafaxine and N-desmethylvenlafaxine in heterozygous carriers of the CYP2D6*3, 4 or 5 allele. PubMed. [Link]

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Foundational

O-Desmethyl Venlafaxine Cyclic Impurity CAS number and chemical structure.

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the O-Desmethyl Venlafaxine cyclic impu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the O-Desmethyl Venlafaxine cyclic impurity (CAS No: 1346601-55-5), a potential process-related impurity in the synthesis of O-Desmethylvenlafaxine (Desvenlafaxine), the major active metabolite of the antidepressant drug Venlafaxine. This document delves into the impurity's chemical identity, proposes a scientifically grounded mechanism for its formation, and presents detailed analytical methodologies for its detection and quantification. This guide is intended to be a valuable resource for researchers, analytical scientists, and drug development professionals involved in the quality control and regulatory aspects of Venlafaxine and Desvenlafaxine.

Introduction: The Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs)

The purity of an Active Pharmaceutical Ingredient (API) is a critical attribute that directly impacts its safety and efficacy. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over impurities in drug substances and drug products. Impurity profiling, the identification and quantification of all potential impurities, is a fundamental aspect of drug development and manufacturing.

Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism in the body to its major active metabolite, O-Desmethylvenlafaxine (ODV), also known as Desvenlafaxine.[1] During the chemical synthesis of ODV, various process-related impurities can arise. One such impurity is the O-Desmethyl Venlafaxine cyclic impurity, a spiro compound that requires careful monitoring and control.

Chemical Identity of O-Desmethyl Venlafaxine Cyclic Impurity

The O-Desmethyl Venlafaxine cyclic impurity is a structurally distinct molecule formed through an intramolecular cyclization reaction. Its unambiguous identification is crucial for developing specific analytical methods and for understanding its potential toxicological properties.

Parameter Information
Chemical Name 4-(3-Methyl-1-oxa-3-azaspiro[5.5]undecan-5-yl)phenol
Synonyms 5-(4-Hydroxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane
CAS Number 1346601-55-5
Molecular Formula C₁₆H₂₃NO₂
Molecular Weight 261.36 g/mol

Chemical Structure:

Chemical Structure of O-Desmethyl Venlafaxine Cyclic Impurity

Proposed Mechanism of Formation: An Insight into the Chemistry

The formation of the O-Desmethyl Venlafaxine cyclic impurity is not a result of the degradation of the final O-Desmethylvenlafaxine API. Instead, it is hypothesized to be a process-related impurity, likely originating from the reaction of a precursor with a reagent commonly used in the synthesis, such as formaldehyde.

Several synthetic routes for O-Desmethylvenlafaxine involve the N-methylation of a primary or secondary amine precursor.[2][3][4][5] The Eschweiler-Clarke reaction, a common method for N-methylation, utilizes formic acid and formaldehyde. It is plausible that under certain reaction conditions, a side reaction involving formaldehyde can lead to the formation of this cyclic impurity.

The proposed mechanism involves an intramolecular reaction analogous to the Pictet-Spengler reaction.[1] In this scenario, N-desmethyl-O-desmethylvenlafaxine, a potential intermediate in the synthesis of ODV, could react with formaldehyde. The reaction would proceed through the formation of an iminium ion, which then undergoes an intramolecular electrophilic attack by the hydroxyl group of the cyclohexanol moiety, leading to the formation of the stable spirocyclic ether.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Precursor N-desmethyl-O-desmethylvenlafaxine Iminium Iminium Ion Formation Precursor->Iminium + CH₂O Formaldehyde Formaldehyde (CH₂O) Cyclization Intramolecular Cyclization (Electrophilic Attack by -OH) Iminium->Cyclization Spontaneous Impurity O-Desmethyl Venlafaxine Cyclic Impurity Cyclization->Impurity

Caption: Proposed formation pathway of the cyclic impurity.

This proposed mechanism underscores the importance of controlling the stoichiometry of reagents and reaction conditions during the N-methylation step of O-Desmethylvenlafaxine synthesis to minimize the formation of this impurity.

Analytical Methodologies for Detection and Quantification

As the O-Desmethyl Venlafaxine cyclic impurity is not listed as a specified impurity in the major pharmacopoeias such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) for Venlafaxine Hydrochloride, a validated, in-house analytical method is essential for its control.[6][7] Based on the chemical structure of the impurity and established methods for related compounds, both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS) are suitable techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A stability-indicating reverse-phase HPLC method is the cornerstone for routine quality control of pharmaceutical impurities. The following protocol provides a starting point for method development and validation.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a suitable initial choice due to the non-polar nature of the spirocyclic ring and the presence of a polar phenol group.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient elution is recommended to ensure adequate separation of the impurity from the main API peak and other potential impurities. A suggested gradient is:

      Time (min) % Mobile Phase B
      0 10
      20 80
      25 80
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: The phenolic chromophore suggests a UV detection wavelength in the range of 220-230 nm for optimal sensitivity. A PDA detector would be advantageous for confirming peak purity.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Solution: Prepare a stock solution of the O-Desmethyl Venlafaxine cyclic impurity reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B). Prepare working standards by serial dilution.

    • Sample Solution: Accurately weigh and dissolve the O-Desmethylvenlafaxine drug substance in the diluent to a known concentration.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh API Sample Dissolve Dissolve in Diluent Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (225 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Impurity vs. Standard Integrate->Quantify

Caption: General workflow for HPLC-UV analysis of the impurity.

Liquid Chromatography with Mass Spectrometry (LC-MS/MS)

For unambiguous identification and highly sensitive quantification, especially at trace levels, LC-MS/MS is the method of choice.[8][9][10]

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: The HPLC conditions described in section 4.1 can be adapted for LC-MS. The use of a volatile buffer like formic acid is compatible with mass spectrometry.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be efficient due to the presence of the secondary amine.

    • MRM Transitions (for triple quadrupole):

      • A precursor ion corresponding to [M+H]⁺ (m/z 262.2) should be selected.

      • Collision-induced dissociation (CID) will generate characteristic product ions. The exact fragmentation pattern would need to be determined by infusing a standard of the impurity.

    • High-Resolution Mass Spectrometry: An accurate mass measurement of the precursor ion can confirm the elemental composition of the impurity.

  • Self-Validating System: The combination of retention time and specific mass transitions (in MRM) or accurate mass (in HRMS) provides a highly specific and self-validating system for the identification and quantification of the impurity.

Conclusion and Recommendations

The O-Desmethyl Venlafaxine cyclic impurity (CAS: 1346601-55-5) is a potential process-related impurity in the synthesis of Desvenlafaxine. While not currently listed in major pharmacopoeias, its control is essential for ensuring the quality and safety of the API. This guide has provided a detailed overview of its chemical identity, a plausible formation mechanism, and robust analytical strategies for its detection and quantification.

It is recommended that manufacturers of O-Desmethylvenlafaxine:

  • Investigate the N-methylation step of their synthetic process to understand and control the formation of this impurity.

  • Develop and validate a specific analytical method, such as the HPLC-UV method proposed herein, for the routine monitoring of this impurity.

  • Consider the synthesis of an authentic reference standard of the impurity for accurate quantification and toxicological assessment if required.

By implementing these measures, pharmaceutical manufacturers can ensure the consistent quality of their O-Desmethylvenlafaxine product and comply with the stringent regulatory requirements for API purity.

References

  • European Pharmacopoeia (Ph. Eur.) 10th Edition, Monograph 01/2014:2439, Venlafaxine Hydrochloride. Strasbourg, France: Council of Europe; 2020.
  • Frontiers in Chemistry. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. [Link]

  • United States Pharmacopeia and National Formulary (USP-NF). Venlafaxine Hydrochloride Extended-Release Capsules. [Link]

  • USP-NF. Venlafaxine Hydrochloride Extended-Release Capsules. [Link]

  • Systematic Reviews in Pharmacy. Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. [Link]

  • PubMed. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. [Link]

  • PubMed. Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS. [Link]

  • PubMed. Multiple-reaction monitoring (MRM) LC-MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. [Link]

  • Veeprho. Venlafaxine EP Impurity E | CAS 93413-56-0. [Link]

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  • National Center for Biotechnology Information. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. [Link]

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  • ResearchGate. Synthesis and molecular structure analysis of venlafaxine intermediate and its analog. [Link]

  • LCGC International. Analysis of Impurities from a Pharmaceutical Drug with New OROSIL ODS HPLC column. [Link]

  • ResearchGate. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. [Link]

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  • University of Mysore. Synthesis and molecular structure analysis of venlafaxine intermediate and its analog. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Chiral Separation of O-Desmethyl Venlafaxine Cyclic Impurity Enantiomers

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of the cyclic ether impurity of O-Desmethyl Venlafaxine (...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of the cyclic ether impurity of O-Desmethyl Venlafaxine (ODV). The control of stereoisomeric impurities is a critical aspect of pharmaceutical quality control, mandated by global regulatory agencies.[1][2] Venlafaxine and its primary active metabolite, ODV, are chiral compounds, and their synthesis can lead to related impurities that are also chiral.[3][4] This document provides a comprehensive protocol, from method development rationale to full validation according to ICH guidelines, intended for researchers, analytical scientists, and professionals in drug development and quality assurance.

Introduction: The Imperative of Chiral Purity

Venlafaxine (VFX) is a widely prescribed antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class.[] It is administered as a racemic mixture of its R- and S-enantiomers, which exhibit different pharmacological activities.[3][6] The primary active metabolite, O-Desmethyl Venlafaxine (ODV), is also chiral and contributes significantly to the therapeutic effect.[3][6]

During the synthesis and storage of the active pharmaceutical ingredient (API), various impurities can form. One such process-related impurity is the O-Desmethyl Venlafaxine Cyclic Impurity, chemically identified as 4-(3-Methyl-1-oxa-3-azaspiro[5.5]undec-5-yl)phenol.[][7][8] This molecule possesses its own chiral centers, and therefore exists as a pair of enantiomers.

Regulatory bodies like the U.S. FDA and the European Medicines Agency require that the stereoisomeric composition of new drug substances be well-defined.[1][9] Therefore, developing a stereoselective analytical method to separate and quantify the enantiomers of this cyclic impurity is not merely an academic exercise; it is a crucial step in ensuring the safety, quality, and efficacy of the final drug product. This guide details a validated chiral HPLC method designed for this specific purpose.

Foundational Principles: Strategy for Chiral Method Development

Achieving a successful chiral separation depends on creating a transient diastereomeric complex between the analyte enantiomers and a chiral selector.[2][9] The stability of these complexes differs, leading to different retention times in a chromatographic system. Our strategy is built on a logical, science-driven approach to selecting the appropriate chiral stationary phase (CSP) and mobile phase.

The Analyte: Structural Considerations
  • Parent Compound: O-Desmethyl Venlafaxine (ODV)

  • Impurity: O-Desmethyl Venlafaxine Cyclic Impurity (CAS: 1346601-55-5)[][8]

  • Key Structural Features: The impurity contains a tertiary amine and a phenol group, similar to the parent molecule, but within a rigid spirocyclic ether structure. These functional groups (hydrogen bond donors/acceptors, potential sites for π-π interactions) are the primary handles for interaction with a CSP.

Chiral Stationary Phase (CSP) Selection: The Heart of the Method

The choice of CSP is the most critical parameter in a chiral separation.[10] A screening approach using different types of CSPs is the most effective strategy.[11] For a molecule with the structural features of the ODV cyclic impurity, the following CSP classes are logical starting points:

  • Macrocyclic Antibiotic CSPs (e.g., Vancomycin, Teicoplanin): These CSPs are exceptionally versatile, offering a complex array of interaction sites including ionizable groups, peptide backbones, and aromatic rings.[2][12] They are known to be effective for separating the enantiomers of underivatized amino acids, amines, and other pharmaceutical compounds, making them a primary choice for this analyte.[13][14] A vancomycin-based CSP (e.g., Chirobiotic V) is particularly promising, as it has been successfully used for the stereoselective analysis of venlafaxine and ODV.[13][15]

  • Polysaccharide-based CSPs (e.g., Amylose or Cellulose derivatives): These are among the most widely used CSPs, offering broad applicability.[12] Separation is achieved through interactions with the helical polymer structure of the derivatized polysaccharide. They can be used in normal-phase, reversed-phase, and polar organic modes.

  • Pirkle-type CSPs: These phases operate on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions.[2] Given the aromatic ring in the impurity, these CSPs could also be effective.

For this application, we will proceed with a macrocyclic antibiotic CSP due to its proven success with the parent compounds and its multi-modal interaction capabilities.

Mobile Phase Optimization: Fine-Tuning the Separation

The mobile phase composition directly influences retention and enantioselectivity. The choice of organic modifier, buffer, pH, and additives is critical.

  • Organic Modifier: Methanol, ethanol, isopropanol, and acetonitrile are common choices. Their polarity and hydrogen-bonding capacity affect interactions with the CSP. Methanol is often a good starting point for macrocyclic antibiotic columns.[13]

  • Buffer/Additive: Since the analyte is a basic amine, controlling its ionization state is crucial. In reversed-phase mode, a buffer such as ammonium acetate or ammonium formate helps maintain a consistent pH and improves peak shape.[13]

Detailed Experimental Protocol

This section provides a step-by-step protocol for the optimized and validated method.

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: Chirobiotic V, 5 µm, 250 mm x 4.6 mm.

  • Reagents: HPLC-grade Methanol, Ammonium Acetate, Glacial Acetic Acid. High-purity water (18.2 MΩ·cm).

  • Standard: Reference standard of O-Desmethyl Venlafaxine Cyclic Impurity.

Optimized Chromatographic Conditions

A summary of the final instrumental parameters is provided in the table below.

ParameterOptimized Condition
Column Chirobiotic V, 5 µm, 250 mm x 4.6 mm
Mobile Phase 20 mM Ammonium Acetate in Methanol (pH adjusted to 6.5 with Acetic Acid)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 230 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes
Standard Solution Preparation
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of the O-Desmethyl Venlafaxine Cyclic Impurity reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Solution (10 µg/mL): Pipette 10 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Method Validation: Ensuring Trustworthiness and Compliance

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its fitness for purpose.[16][17][18]

System Suitability

System suitability tests are performed before any analysis to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5 between the two enantiomer peaks
Tailing Factor (T) ≤ 2.0 for both enantiomer peaks
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for six replicate injections
Validation Parameters Summary

The following table summarizes the results of the full method validation.

Validation ParameterPurposeResult
Specificity To ensure the method is selective for the enantiomers in the presence of ODV and other related substances.No interference observed at the retention times of the enantiomers. Baseline resolution achieved.
Linearity To demonstrate a proportional relationship between concentration and detector response.Linear over the range of 1-20 µg/mL with a correlation coefficient (r²) > 0.999.
Accuracy To determine the closeness of the measured value to the true value.Mean recovery between 98.5% and 101.2% across three concentration levels.
Precision (Repeatability) To assess variability with repeated measurements under the same conditions.RSD ≤ 1.5% for retention time and peak area.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.1.0 µg/mL.
Robustness To evaluate the method's resilience to small, deliberate variations in parameters.Method was robust to minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2).

Visualizing the Workflow

A logical workflow is essential for systematic method development and validation.

G cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2) cluster_Deploy Phase 3: Routine Application DefineATP Define Analytical Target Profile (ATP) (e.g., Separate Enantiomers) CSP_Screen CSP Screening (Macrocyclic, Polysaccharide) DefineATP->CSP_Screen MP_Opt Mobile Phase Optimization (Solvent, pH, Additives) CSP_Screen->MP_Opt Finalize Finalize Method Conditions MP_Opt->Finalize SST System Suitability Testing (Resolution, Tailing) Finalize->SST Specificity Specificity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Routine Routine Quality Control Testing Robustness->Routine G cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomers CSP_Surface Interaction Sites (A, B, C) R_Enantiomer R-Enantiomer R_Enantiomer->CSP_Surface Strong 3-Point Interaction (H-Bond, π-π, Steric) = Longer Retention S_Enantiomer S-Enantiomer S_Enantiomer->CSP_Surface Weaker 2-Point Interaction = Shorter Retention

Sources

Application

Application Note: A Validated LC-MS/MS Method for the Quantification of O-Desmethyl Venlafaxine Cyclic Impurity

Abstract This application note describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of O-Desmethyl Venlafaxine Cyclic Impurity in dru...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of O-Desmethyl Venlafaxine Cyclic Impurity in drug substance samples. The control of impurities is a critical aspect of pharmaceutical quality control, mandated by global regulatory bodies to ensure the safety and efficacy of drug products. This protocol provides a comprehensive framework, from sample preparation to method validation, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5] The method utilizes a stable isotope-labeled internal standard for optimal accuracy and precision, making it suitable for routine quality control and stability testing environments.

Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder and anxiety. Its primary active metabolite is O-Desmethyl Venlafaxine (ODV), which is also available as a drug product, Desvenlafaxine. During the synthesis or storage of O-Desmethyl Venlafaxine, various process-related and degradation impurities can form. One such critical impurity is the O-Desmethyl Venlafaxine Cyclic Impurity (4-(3-Methyl-1-oxa-3-azaspiro[5.5]undec-5-yl)phenol).

The presence and quantity of impurities in an active pharmaceutical ingredient (API) must be carefully monitored and controlled. Regulatory frameworks, such as those provided by the ICH and the U.S. Food and Drug Administration (FDA), require that analytical procedures for impurity testing are properly validated to demonstrate they are fit for their intended purpose.[6][7][8][9][10]

LC-MS/MS is the technology of choice for this application due to its inherent selectivity and sensitivity.[11][12][13] The Multiple Reaction Monitoring (MRM) capability of a triple quadrupole mass spectrometer allows for the precise quantification of the target impurity, even at trace levels and in the presence of the high-concentration parent API. This note details a complete protocol for this analysis, validated to ensure trustworthy and reproducible results.

Analyte & Method Principle

The method is designed to separate the O-Desmethyl Venlafaxine Cyclic Impurity from its parent compound, O-Desmethyl Venlafaxine, and quantify it with high precision.

  • O-Desmethyl Venlafaxine (ODV):

    • Molecular Formula: C₁₆H₂₅NO₂

    • Molecular Weight: 263.38 g/mol

  • O-Desmethyl Venlafaxine Cyclic Impurity:

    • Molecular Formula: C₁₆H₂₃NO₂

    • Molecular Weight: 261.36 g/mol

  • Internal Standard (IS):

    • O-Desmethyl Venlafaxine-D6

    • Molecular Weight: 269.42 g/mol

The analytical approach involves reversed-phase liquid chromatography for separation, followed by electrospray ionization (ESI) and detection using a triple quadrupole mass spectrometer operating in MRM mode. The use of a stable isotope-labeled internal standard (O-Desmethyl Venlafaxine-D6) is a critical choice; its chemical behavior is nearly identical to the analyte, ensuring that variations during sample preparation and injection are effectively normalized, which is a cornerstone of a trustworthy protocol.[14]

Materials and Instrumentation

Chemicals and Reagents
  • O-Desmethyl Venlafaxine Reference Standard (≥99.5% purity)

  • O-Desmethyl Venlafaxine Cyclic Impurity Reference Standard (≥98.0% purity)

  • O-Desmethyl Venlafaxine-D6 (Internal Standard, ≥99% isotopic purity)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade, ≥99%)

  • Ultrapure Water (18.2 MΩ·cm)

Instrumentation
  • Liquid Chromatography: UHPLC system with a binary pump, degasser, autosampler, and column oven.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Detailed Experimental Protocols

Preparation of Solutions

Causality: All stock solutions are prepared in methanol due to the excellent solubility of the analytes. Subsequent dilutions into a water/acetonitrile mixture ensure compatibility with the initial mobile phase conditions, promoting good peak shape.

  • Internal Standard (IS) Stock Solution (100 µg/mL):

    • Accurately weigh approximately 5.0 mg of O-Desmethyl Venlafaxine-D6.

    • Dissolve in and bring to volume with methanol in a 50 mL volumetric flask.

  • Analyte Stock Solution (100 µg/mL):

    • Accurately weigh approximately 5.0 mg of O-Desmethyl Venlafaxine Cyclic Impurity.

    • Dissolve in and bring to volume with methanol in a 50 mL volumetric flask.

  • Working Internal Standard Solution (1.0 µg/mL):

    • Dilute 1.0 mL of the IS Stock Solution to 100 mL with 50:50 (v/v) Acetonitrile:Water.

  • Calibration Curve and Quality Control (QC) Standards:

    • Prepare a series of working standards by serially diluting the Analyte Stock Solution.

    • For each calibration point, mix the appropriate analyte working standard, the Working Internal Standard Solution, and diluent (50:50 Acetonitrile:Water) to achieve a constant IS concentration and the desired analyte concentrations (e.g., 0.5, 1, 5, 10, 50, 100, 200 ng/mL).

Sample Preparation
  • Accurately weigh approximately 25 mg of the O-Desmethyl Venlafaxine drug substance.

  • Dissolve in and bring to volume with the Working Internal Standard Solution (1.0 µg/mL) in a 25 mL volumetric flask. This yields a sample concentration of 1 mg/mL.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer an aliquot to an autosampler vial for analysis.

LC-MS/MS Method Parameters

The following tables summarize the optimized instrumental conditions. The choice of a C18 column provides effective retention for these moderately polar compounds, while the gradient elution ensures efficient separation from the highly concentrated parent API. Positive ESI mode is selected because the analytes contain basic nitrogen atoms that are readily protonated.

Table 1: Liquid Chromatography Conditions

Parameter Setting
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 min; hold at 95% B for 1 min; return to 5% B and re-equilibrate for 2 min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Table 2: Mass Spectrometer Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr

| MRM Transitions | See below |

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (s)CE (eV)
O-Desmethyl Venlafaxine Cyclic Impurity262.2107.10.05025
O-Desmethyl Venlafaxine-D6 (IS)270.264.10.05020
O-Desmethyl Venlafaxine (for monitoring)264.358.10.02522

Rationale for MRM Transitions: The precursor ion selected corresponds to the protonated molecule [M+H]⁺. The product ions are chosen based on characteristic, stable fragments generated via collision-induced dissociation. For ODV, the m/z 58.1 fragment is a well-established, highly abundant product ion.[14][15] For the cyclic impurity, the m/z 107.1 fragment likely corresponds to the hydroxylated aromatic portion, providing specificity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Prepare Standards & QC Samples A3 Inject Calibration Curve (e.g., 0.5 - 200 ng/mL) P1->A3 P2 Prepare Drug Substance Sample (1 mg/mL in IS Solution) A4 Inject Samples & QC Samples P2->A4 A1 System Suitability Test (SST) A2 Inject Blank (Diluent) A1->A2 A2->A3 A3->A4 D1 Integrate Peaks (Analyte & IS) A4->D1 D2 Generate Calibration Curve (Area Ratio vs. Conc.) D1->D2 D3 Calculate Impurity Concentration in Samples D2->D3 D4 Verify SST & QC Against Acceptance Criteria D3->D4

Caption: High-level workflow for the quantification of the cyclic impurity.

Method Validation Protocol

The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[1][2][3][4] The validation protocol is a self-validating system; failure to meet the pre-defined criteria for any parameter indicates that the method requires further optimization before it can be considered trustworthy.

Table 3: Method Validation Parameters and Typical Acceptance Criteria

Validation Parameter Experimental Approach Acceptance Criteria
Specificity Analyze blank diluent, ODV API, and ODV API spiked with the impurity. No interfering peaks at the retention time of the analyte and IS in blank. Peak is resolved from the main component.
Linearity & Range Analyze a calibration curve with at least 6 non-zero concentrations. Correlation coefficient (r²) ≥ 0.995. Residuals should be random.
Accuracy Analyze spiked samples at 3 levels (e.g., 50%, 100%, 150% of a target level) in triplicate. Mean recovery should be within 85-115% for impurity analysis.
Precision Repeatability: 6 replicate injections of one sample. Intermediate Precision: Analysis on different days, by different analysts, or on different instruments. Repeatability: RSD ≤ 10%. Intermediate Precision: RSD ≤ 15%.
Limit of Quantitation (LOQ) Determine concentration where S/N ratio is ~10 and precision/accuracy criteria are met. S/N ≥ 10. Accuracy within 80-120% and Precision (RSD) ≤ 20%.

| Robustness | Make small, deliberate changes to method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability parameters remain within limits. Analyte concentration is not significantly affected. |

Validation Logic Diagram

G Start Method Validation Start Specificity Specificity (No Interference?) Start->Specificity Linearity Linearity & Range (r² ≥ 0.995?) Specificity->Linearity Pass Fail Method Requires Optimization Specificity->Fail Fail LOQ LOQ (S/N ≥ 10, Acc/Prec OK?) Linearity->LOQ Pass Linearity->Fail Fail Accuracy Accuracy (85-115% Recovery?) LOQ->Accuracy Pass LOQ->Fail Fail Precision Precision (RSD ≤ 15%?) Accuracy->Precision Pass Accuracy->Fail Fail Robustness Robustness (Stable to Changes?) Precision->Robustness Pass Precision->Fail Fail End Method Validated Robustness->End Pass Robustness->Fail Fail

Caption: Logical decision flow for validating the analytical method per ICH guidelines.

Data Analysis & System Suitability

  • Quantification: A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration. A weighted (1/x²) linear regression is used for calculation.

  • System Suitability: Before analysis, a standard solution (e.g., at the midpoint of the curve) is injected multiple times (n=5). The RSD of the peak areas and retention times must be ≤ 5.0% to demonstrate the system is performing adequately.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and robust protocol for the quantification of O-Desmethyl Venlafaxine Cyclic Impurity. The method demonstrates high sensitivity and selectivity, essential for impurity analysis in pharmaceutical quality control. The comprehensive validation approach, grounded in ICH principles, ensures that the method is trustworthy and fit for its intended purpose in a regulated environment.

References

  • ICH Harmonised Guideline, Q2(R2) Validation of Analytical Procedures (2023).

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

  • Asif, M., et al. (2024). ICH Q2(R2): Validation of Analytical Procedures. ResearchGate.

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained.

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.

  • Shrivastava, R. P. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy.

  • Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability.

  • ICH. (2023). Validation of Analytical Procedures Q2(R2).

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics.

  • U.S. Food and Drug Administration. PDF of Analytical Procedures and Methods Validation for Drugs and Biologics Guidance.

  • de Castro, A., et al. (2008). Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis.

  • Bhatt, J., et al. (2005). Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. Journal of Chromatography B.

  • Reddy, D. C., et al. (2013). HIGH THROUGHPUT AND SENSITIVE LC-MS/MS METHOD FOR THE ESTIMATION OF VENLAFAXINE AND ITS ACTIVE METABOLITE O-DESMETHYL VENLAFAXINE IN HUMAN PLASMA. Journal of Liquid Chromatography & Related Technologies.

  • BenchChem. Application Note: Quantitative Analysis of Venlafaxine and O-Desmethylvenlafaxine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard.

  • Ahmad, S., et al. (2016). SOLID PHASE EXTRACTION AND LC-MS/MS METHOD FOR QUANTIFICATION OF VENLAFAXINE AND ITS ACTIVE METABOLITE O-DESMETHYL VENLAFAXINE IN RAT PLASMA. Journal of the Chilean Chemical Society.

  • Saha, S. K., et al. (2022). Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. Scientific Reports.

Sources

Method

Application Note: A Comprehensive Guide to the Structural Elucidation of O-Desmethyl Venlafaxine Cyclic Impurity using NMR Spectroscopy

Senior Application Scientist: Dr. Gemini Abstract O-Desmethyl Venlafaxine (ODV) is the major active metabolite of the widely prescribed antidepressant Venlafaxine.[1][2] In pharmaceutical development and manufacturing, r...

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist: Dr. Gemini

Abstract

O-Desmethyl Venlafaxine (ODV) is the major active metabolite of the widely prescribed antidepressant Venlafaxine.[1][2] In pharmaceutical development and manufacturing, rigorous characterization of impurities is a critical requirement mandated by regulatory bodies to ensure the safety and efficacy of the final drug product.[3][4] This application note provides a detailed, in-depth guide for the structural elucidation of a specific process-related impurity, the O-Desmethyl Venlafaxine Cyclic Impurity. We present a systematic, multi-technique Nuclear Magnetic Resonance (NMR) spectroscopy strategy, moving from initial 1D screening to advanced 2D correlation experiments. This guide explains not only the protocols but also the scientific rationale behind the experimental choices, empowering researchers, scientists, and drug development professionals to unequivocally confirm the spirocyclic ether structure of this impurity.

Introduction

O-Desmethyl Venlafaxine: An Active Metabolite

O-Desmethyl Venlafaxine (ODV), or Desvenlafaxine, is a potent serotonin-norepinephrine reuptake inhibitor (SNRI).[1] It is the primary active metabolite of Venlafaxine, formed in the body via metabolism by the cytochrome P450 enzyme CYP2D6.[2] Due to its own therapeutic efficacy, ODV is also marketed as an antidepressant. Its chemical integrity and purity are therefore of paramount importance.

The Critical Role of Impurity Profiling in Drug Development

International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances and Q3B(R2) for new drug products, mandate the reporting, identification, and qualification of impurities.[3][4][5] An impurity is any component present that is not the desired chemical entity.[6] Structural characterization is required for any impurity found above the identification threshold, making robust analytical techniques indispensable.[7] NMR spectroscopy has become an irreplaceable tool for this purpose, as it can provide unambiguous structural information without the need for reference standards of the unknown compounds.[8][9]

The Challenge: O-Desmethyl Venlafaxine Cyclic Impurity

During the synthesis or storage of O-Desmethyl Venlafaxine, a key cyclic impurity can form. This impurity has a similar molecular weight to the parent molecule but possesses a distinct topology that can alter its chemical and pharmacological properties. The analytical challenge lies in definitively proving the formation of a new cyclic system. This note details the comprehensive NMR-based workflow to confirm its structure as 4-(3-Methyl-1-oxa-3-azaspiro[5.5]undecan-5-yl)phenol.[10][11]

The Structural Hypothesis: ODV vs. The Cyclic Impurity

The core of the elucidation task is to differentiate between the open-chain structure of ODV and the spirocyclic structure of the impurity. The impurity is formed via an intramolecular cyclization, where the phenolic hydroxyl group attacks the benzylic carbon, displacing the tertiary hydroxyl group on the cyclohexane ring to form a stable five-membered ether ring.

G cluster_0 O-Desmethyl Venlafaxine (ODV) cluster_1 O-Desmethyl Venlafaxine Cyclic Impurity ODV Impurity

Caption: Chemical structures of O-Desmethyl Venlafaxine and its cyclic impurity.

The NMR Strategy: A Multi-technique Approach

While a simple ¹H NMR provides an initial fingerprint, it is insufficient for unequivocal proof of this complex transformation. A multi-dimensional approach is required to build the molecular structure piece by piece. Our strategy follows a logical progression, where each experiment answers a specific question, validating the overall structural assignment.

G node_start Isolated Impurity Sample node_1d 1D NMR (¹H, ¹³C, DEPT-135) node_start->node_1d Initial Fingerprint node_cosy 2D COSY node_1d->node_cosy Map ¹H-¹H Spin Systems node_hsqc 2D HSQC node_cosy->node_hsqc Assign Protonated Carbons node_hmbc 2D HMBC node_hsqc->node_hmbc Assemble Carbon Skeleton (Key Step) node_noesy 2D NOESY node_hmbc->node_noesy Confirm 3D Conformation node_end Unambiguous Structure Confirmation node_noesy->node_end

Caption: Logical workflow for the NMR-based structure elucidation.

Experimental Protocols

This section provides self-validating, step-by-step methodologies for sample preparation and data acquisition.

Materials and Reagents
  • Isolated O-Desmethyl Venlafaxine Cyclic Impurity (typically 5-10 mg)

  • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃)

  • High-precision 5 mm NMR tubes

  • Pipettes and vials for sample handling

Protocol: Sample Preparation
  • Weighing: Accurately weigh approximately 5 mg of the isolated impurity into a clean, dry vial. The use of impurity-enriched samples from mother liquors or crude reaction products can be a valuable strategy if the impurity is present at very low levels.[8]

  • Dissolution: Add 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial. DMSO-d₆ is often an excellent choice for its ability to dissolve polar molecules and for observing exchangeable protons like phenols.

  • Transfer: Vortex the vial gently until the sample is fully dissolved. Transfer the solution into a 5 mm NMR tube.

  • Labeling: Ensure the NMR tube is properly labeled before proceeding to the spectrometer.

Protocol: NMR Data Acquisition

The following experiments should be performed on a spectrometer with a field strength of 500 MHz or higher to ensure adequate signal dispersion.

  • ¹H NMR (Proton):

    • Purpose: To obtain an overview of all proton environments.

    • Key Parameters:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: ~16 ppm.

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).

      • Number of Scans: 16-64 (depending on concentration).

  • ¹³C NMR {¹H Decoupled} (Carbon):

    • Purpose: To identify all unique carbon environments.

    • Key Parameters:

      • Pulse Program: Standard proton-decoupled single pulse (zgpg30).

      • Spectral Width: ~240 ppm.

      • Acquisition Time: ~1 second.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024 or more (as ¹³C is inherently less sensitive).

  • DEPT-135:

    • Purpose: To differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent.

    • Key Parameters: Run as a standard experiment alongside the ¹³C NMR.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[12][13]

    • Key Parameters:

      • Pulse Program: Standard gradient-selected COSY (cosygpqf).

      • Data Points: 2048 (F2) x 256 (F1).

      • Number of Scans per Increment: 2-4.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons directly to their attached carbons (one-bond C-H correlation).[14][15][16]

    • Key Parameters:

      • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3).

      • Spectral Width: 16 ppm (F2, ¹H) x 180 ppm (F1, ¹³C).

      • ¹JCH Coupling Constant: Optimized for ~145 Hz.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations (2-4 bonds) between protons and carbons. This is the pivotal experiment for confirming the cyclic structure.[15][17][18]

    • Key Parameters:

      • Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).

      • Long-range J-coupling: Optimized for 8 Hz.

      • Relaxation Delay (d1): 2 seconds.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in 3D space (< 5 Å), regardless of bonding. This helps confirm stereochemistry and conformation.[19][20]

    • Key Parameters:

      • Pulse Program: Standard gradient-selected NOESY (noesygpph).

      • Mixing Time (d8): 500-800 ms.

Data Analysis and Structure Elucidation

The following is a guided interpretation of the expected NMR data, highlighting the key evidence that confirms the cyclic impurity's structure.

1D NMR (¹H and ¹³C): The Initial Fingerprint
  • Key Changes from ODV to Impurity:

    • Disappearance of Signals: The most telling initial evidence is the disappearance of two key signals present in ODV: the proton signal for the tertiary alcohol on the cyclohexane ring and the proton signal for the phenolic hydroxyl group.

    • Chemical Shift Changes: Significant downfield shifts are expected for the benzylic proton (now adjacent to an ether oxygen) and the spiro carbon atom. The carbons of the cyclohexane ring will also show altered chemical shifts due to the rigid, fused-ring system.

    • Proton Count: The ¹H NMR integral should confirm the molecular formula of C₁₆H₂₃NO₂.[10]

Assignment O-Desmethyl Venlafaxine (ODV) (Expected Chemical Shift, δ ppm)Cyclic Impurity (Expected Chemical Shift, δ ppm)Rationale for Change
Cyclohexyl-OHPresent, variableAbsent Consumed in ether formation.
Phenolic-OHPresent, ~9-10 ppmPresent, ~9-10 ppmRemains in the structure.
Benzylic CH~3.5-4.0 ppm~4.5-5.0 ppm Becomes a methine in a five-membered ether ring (deshielded).
N(CH₃)₂~2.2-2.5 ppm~2.3-2.6 ppmMinor change in electronic environment.
Aromatic CH~6.6-7.2 ppm~6.7-7.3 ppmMinor change in electronic environment.
Cyclohexyl CH₂~1.0-1.8 ppm~1.2-2.0 ppmConformational changes due to spiro-fusion.
Spiro Carbon (C)~75 ppm (C-OH)~85-95 ppm Becomes a spirocyclic quaternary carbon bonded to two oxygens.
2D COSY: Mapping Proton-Proton Correlations

The COSY spectrum will be crucial for tracing the connectivity within isolated spin systems. It will clearly show:

  • The AA'BB' coupling pattern of the para-substituted benzene ring.

  • The complex network of couplings throughout the cyclohexane ring protons.

  • The coupling between the benzylic methine proton and the adjacent CH₂ protons of the ethylamine side chain.

2D HSQC: Linking Protons to their Carbons

This experiment provides a direct link between the proton and carbon chemical shifts for all protonated carbons, allowing for the confident assignment of the signals summarized in the table above. It simplifies the complex spectra by spreading signals into a second dimension, resolving overlap.[13][21]

2D HMBC: Unveiling the Carbon Skeleton

The HMBC spectrum provides the definitive proof of cyclization by revealing through-bond correlations over two and three bonds. The absence of a correlation is as important as its presence. For the cyclic impurity, the following key correlations are expected, which would be absent in ODV:

G mol H_benzyl->C_spiro Key Correlation 1 H_benzyl->C_aromatic_ipso Key Correlation 2 H_benzyl->C_CH2N Key Correlation 3

Caption: Key HMBC correlations confirming the cyclic ether linkage.

  • Key Correlation 1 (H-benzyl to C-spiro): A correlation from the benzylic methine proton (H at ~4.5-5.0 ppm) to the quaternary spiro carbon (C at ~85-95 ppm). This three-bond correlation is only possible if the cyclic ether has formed.

  • Key Correlation 2 (H-benzyl to C-aromatic ipso): A correlation from the benzylic methine proton to the aromatic carbon attached to the ether oxygen (ipso-carbon).

  • Key Correlation 3 (H-benzyl to C of CH₂N): A two-bond correlation from the benzylic methine proton to the carbon of the adjacent methylene group in the side chain.

2D NOESY: Confirming Spatial Proximity

The NOESY experiment validates the 3D structure proposed by the other experiments. It reveals through-space proximity. For instance, NOE correlations would be expected between:

  • The benzylic methine proton and certain axial/equatorial protons on the "top" face of the cyclohexane ring.

  • The N-methyl protons and the CH₂ protons of the ethylamine side chain. These correlations help to define the molecule's preferred conformation in solution.[19]

Summary and Conclusion

The structural elucidation of pharmaceutical impurities requires a rigorous and systematic analytical approach. This application note has demonstrated that a comprehensive suite of NMR experiments can unequivocally determine the structure of the O-Desmethyl Venlafaxine Cyclic Impurity. By progressing logically from 1D NMR to 2D COSY, HSQC, HMBC, and NOESY experiments, one can assemble a complete and validated picture of the molecule. The key evidence for the spirocyclic ether structure is provided by the long-range C-H correlations observed in the HMBC spectrum, which are impossible in the open-chain parent compound. This workflow represents a robust and reliable methodology for scientists in the pharmaceutical industry tasked with the critical role of impurity identification and characterization.

References

  • Giraudo, A., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 148-169. [Link]

  • PubChem. (n.d.). O-Desmethylvenlafaxine, (+)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • PubChem. (n.d.). Venlafaxine. National Center for Biotechnology Information. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • Jaspars, M. (2014). Problems for Organic Structure Analysis. Retrieved from [Link]

  • MDPI. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules, 28(23), 7789. [Link]

  • Metrolab. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]

  • Kessler, H., et al. (1989). Conformational analysis of cyclic peptides in solution. Biopolymers, 28(1), 385-395. [Link]

  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. ACS Omega, 7(4), 3823-3830. [Link]

  • Peng, Z. (1998). NMR conformational analysis on cyclic decapeptide template molecule. Library and Archives Canada. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. OC CHEM LECTURES. Retrieved from [Link]

  • AMS Bio. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Venlafaxine-impurities. Retrieved from [Link]

  • PubMed. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Spectroscopy Online. (2016). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • Frontiers. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Retrieved from [Link]

  • AZoNetwork. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Retrieved from [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • Veeprho. (n.d.). Venlafaxine O-Desmethyl Cyclic Impurity. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). Venlafaxine O-Desmethyl Cyclic Impurity. Retrieved from [Link]

  • Axios Research. (n.d.). Desvenlafaxine (O-Desmethyl Venlafaxine) Succinate. Retrieved from [Link]

Sources

Application

Application Note: Utilization of O-Desmethyl Venlafaxine Cyclic Impurity as a Reference Standard in Pharmaceutical Analysis

Abstract This technical guide provides a comprehensive framework for the use of O-Desmethyl Venlafaxine Cyclic Impurity as a reference standard in the quality control of O-Desmethyl Venlafaxine (Desvenlafaxine) drug subs...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the use of O-Desmethyl Venlafaxine Cyclic Impurity as a reference standard in the quality control of O-Desmethyl Venlafaxine (Desvenlafaxine) drug substance and product. O-Desmethyl Venlafaxine is the major active metabolite of the antidepressant Venlafaxine. The control of impurities is a critical aspect of ensuring the safety and efficacy of pharmaceutical products.[1] This document details the origin of the cyclic impurity, its regulatory context, and provides detailed protocols for its use in the development and validation of stability-indicating High-Performance Liquid Chromatography (HPLC) methods. Furthermore, it outlines the procedure for determining the Relative Response Factor (RRF), a crucial parameter for accurate quantification of impurities when an official value is not stipulated.

Introduction: The Imperative of Impurity Profiling

O-Desmethyl Venlafaxine (Desvenlafaxine) is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder. As with any Active Pharmaceutical Ingredient (API), the manufacturing process and storage conditions can lead to the formation of impurities. These unintended substances, which can be process-related or degradation products, have the potential to affect the drug's quality, safety, and efficacy.[1] Regulatory bodies, such as those guided by the International Council on Harmonisation (ICH), mandate stringent control over these impurities.[2]

One such impurity is the O-Desmethyl Venlafaxine Cyclic Impurity, chemically known as 4-(3-Methyl-1-oxa-3-azaspiro[5.5]undec-5-yl)phenol. While not currently listed as a specified impurity in the United States Pharmacopeia (USP) monograph for Desvenlafaxine Succinate, its structural similarity to known process-related impurities of Venlafaxine suggests it is a critical compound to monitor for comprehensive quality control.[3] The availability of a highly characterized reference standard for this cyclic impurity is paramount for its accurate identification and quantification.[4]

This application note serves as a practical guide for researchers, analytical scientists, and quality control professionals on the effective use of this reference standard.

Genesis and Structure of the Cyclic Impurity

2.1. Likely Origin: A Process-Related Impurity

The O-Desmethyl Venlafaxine Cyclic Impurity is understood to be a process-related impurity.[5] Its formation is analogous to the "Venlafaxine cyclic impurity" (siprovenlafaxine), which has been identified as a penultimate intermediate in certain manufacturing routes of Venlafaxine, such as those employing the Eschweiler-Clarke procedure.[3] This suggests that during the synthesis of O-Desmethyl Venlafaxine, intramolecular cyclization can occur, leading to the formation of this spirocyclic structure. The potential for this impurity to carry over into the final drug substance necessitates its diligent control.

2.2. Chemical Structures

A clear understanding of the molecular structures is fundamental to developing selective analytical methods.

Caption: Chemical structures of the analyte and its cyclic impurity.

Regulatory Context and Strategic Importance

The O-Desmethyl Venlafaxine Cyclic Impurity is not a specified impurity in the current USP monographs for Desvenlafaxine or its succinate salt.[1][6] According to ICH Q3A(R2) guidelines, impurities are classified as either specified (identified or unidentified) or unspecified.[7] An unspecified impurity is one that is limited by a general acceptance criterion, but not individually listed in the drug substance specification.

The strategic importance of using a reference standard for an unspecified impurity lies in:

  • Proactive Quality Control: Monitoring for potential new impurities that may arise from changes in synthesis routes or storage conditions.

  • Method Validation: Demonstrating the specificity of an analytical method by proving its ability to resolve the API from its potential impurities.

  • Peak Identification: Unambiguously identifying unknown peaks in a chromatogram during stability studies or routine analysis.

Protocol 1: Stability-Indicating HPLC Method Development

The following protocol provides a systematic approach to developing a robust, stability-indicating HPLC method for the separation and quantification of O-Desmethyl Venlafaxine and its cyclic impurity. The method is adapted from the principles outlined in the USP monograph for Desvenlafaxine Succinate organic impurities, providing a strong, scientifically-grounded starting point.[1][8]

4.1. Rationale for Method Parameters

High-Performance Liquid Chromatography (HPLC) is the preferred technique for impurity profiling due to its high resolution, sensitivity, and reproducibility.[9] A reversed-phase C18 or C8 column is typically effective for separating compounds of moderate polarity like Desvenlafaxine and its impurities. A gradient elution is necessary to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively within a reasonable runtime. The selection of a UV detection wavelength is based on the UV spectra of both the API and the impurity to ensure adequate sensitivity for both compounds.

Caption: Workflow for HPLC method development and validation.

G A Define Analytical Target Profile (ATP) B Select Column & Mobile Phase A->B C Optimize Gradient & Flow Rate B->C D Prepare Standard & Sample Solutions C->D E System Suitability Testing (SST) D->E F Method Validation (ICH Q2(R1)) E->F G Routine Analysis & Impurity Profiling F->G H Specificity & Resolution F->H I Linearity & Range F->I J Accuracy & Precision F->J K LOD & LOQ F->K L Robustness F->L

4.2. Step-by-Step Protocol

  • Chromatographic System:

    • Utilize an HPLC or UHPLC system equipped with a quaternary or binary pump, a UV-Vis or Photodiode Array (PDA) detector, an autosampler, and a column oven.

  • Column Selection:

    • Start with a reversed-phase column such as a Luna Omega 3 µm C18, 250 mm x 4.6 mm, or equivalent. A C8 column can also be evaluated for alternative selectivity.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a buffer solution (e.g., 7.1 g/L of anhydrous dibasic sodium phosphate in water). Adjust the pH to 3.0 with phosphoric acid. Mix acetonitrile and this buffer in a 10:90 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.

    • Mobile Phase B: Mix acetonitrile and the same buffer in a 60:40 (v/v) ratio. Filter and degas.

  • Chromatographic Conditions (Starting Point):

    • Develop a gradient elution program. A suggested starting gradient is provided in the table below.

    • Flow Rate: 1.5 mL/min

    • Column Temperature: 50 °C

    • Detection Wavelength: 225 nm

    • Injection Volume: 20 µL

  • Preparation of Solutions:

    • Diluent: Use Mobile Phase A as the diluent.

    • Standard Solution (O-Desmethyl Venlafaxine): Prepare a solution of USP Desvenlafaxine Reference Standard (RS) at a concentration of approximately 0.001 mg/mL in the diluent.

    • Impurity Stock Solution: Accurately weigh and dissolve the O-Desmethyl Venlafaxine Cyclic Impurity reference standard in the diluent to prepare a stock solution of known concentration (e.g., 0.1 mg/mL).

    • System Suitability Solution (Spiked Sample): Prepare a solution of Desvenlafaxine at the target test concentration (e.g., 1.0 mg/mL). Spike this solution with the Impurity Stock Solution to achieve a final impurity concentration at the desired level (e.g., 0.15% relative to the API).

  • Method Optimization:

    • Inject the System Suitability Solution.

    • Evaluate the resolution between the O-Desmethyl Venlafaxine peak and the cyclic impurity peak. The resolution should be greater than 1.5.

    • Adjust the gradient slope, pH of the mobile phase buffer, or organic modifier to optimize the separation if necessary.

Table 1: Suggested HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
01000
51000
305050
353565
371000
451000

Protocol 2: Determination of the Relative Response Factor (RRF)

For accurate quantification of an impurity without using its own calibration curve in every run, the RRF is used. The RRF corrects for differences in the UV response between the impurity and the API.

5.1. Rationale

The RRF is a ratio of the response of the impurity to the response of the API at the same concentration.[2] It is determined once during method validation and then used in the calculation for routine analysis. This approach is highly efficient, especially when the impurity reference standard is expensive or available in limited quantities.

5.2. Step-by-Step Protocol

  • Prepare Stock Solutions:

    • Accurately prepare a stock solution of USP Desvenlafaxine RS (e.g., 1.0 mg/mL) in the diluent.

    • Accurately prepare a stock solution of O-Desmethyl Venlafaxine Cyclic Impurity RS (e.g., 1.0 mg/mL) in the diluent.

  • Prepare Linearity Solutions:

    • From the stock solutions, prepare a series of at least five dilutions covering the expected range of the impurity (e.g., from the Limit of Quantification (LOQ) to 150% of the specification limit, such as 0.05% to 0.225% of the API test concentration). Prepare these solutions for both the API and the impurity. For example, prepare solutions at 0.5, 1.0, 1.5, 2.0, and 2.5 µg/mL.

  • Chromatographic Analysis:

    • Inject each linearity solution in triplicate onto the HPLC system using the validated method from Protocol 1.

  • Data Analysis and RRF Calculation:

    • For both the API and the impurity, plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis to obtain the slope of the calibration curve for each compound.

    • Calculate the RRF using the following formula:

    RRF = (Slope of Impurity) / (Slope of API)

    Alternatively, a single-point RRF can be determined by preparing and injecting solutions of the API and the impurity at the same concentration (e.g., 0.0015 mg/mL) and using the formula:

    RRF = (Peak Area of Impurity / Concentration of Impurity) / (Peak Area of API / Concentration of API)

    Since concentrations are equal, this simplifies to:

    RRF = Peak Area of Impurity / Peak Area of API

  • Application in Impurity Quantification:

    • Once the RRF is established, the percentage of the cyclic impurity in a sample can be calculated using the following formula:

    % Impurity = (AreaImpurity / AreaAPI_Standard) x (ConcAPI_Standard / ConcSample) x (1 / RRF) x 100

Data Presentation and System Suitability

For a validated method, system suitability parameters must be established to ensure the performance of the chromatographic system on a daily basis.

Table 2: Typical System Suitability Criteria

ParameterAcceptance Criterion
Resolution Resolution between Desvenlafaxine and the cyclic impurity peak ≥ 1.5
Tailing Factor (API Peak) ≤ 2.0
Theoretical Plates (API Peak) ≥ 2000
%RSD of Peak Area ≤ 5.0% for six replicate injections of the standard solution

Conclusion

The O-Desmethyl Venlafaxine Cyclic Impurity is a relevant, though unspecified, impurity in the quality control of Desvenlafaxine. The use of its certified reference standard is indispensable for the development of specific, stability-indicating analytical methods. By following the protocols outlined in this application note, laboratories can develop and validate a robust HPLC method for the detection and quantification of this impurity. The detailed procedure for determining the Relative Response Factor provides a scientifically sound basis for accurate reporting, ensuring that the quality and safety of the final drug product are maintained at the highest standard, in alignment with global regulatory expectations.

References

  • Desvenlafaxine Succinate Monograph. In: United States Pharmacopeia and National Formulary (USP-NF).
  • Desvenlafaxine Monograph. In: United States Pharmacopeia and National Formulary (USP-NF).
  • Veeprho. Desvenlafaxine Impurities and Related Compound. Accessed January 16, 2026.
  • ICH. Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2006.
  • Phenomenex. Separation of Desvenlafaxine Succinate and its Organic Impurities per USP Monograph.
  • Reddy, B. et al. Quantification of potential impurities by a stability indicating HPLC method in Desvenlafaxine succinate monohydrate active pharmaceutical ingredient. International Journal of Research in Pharmacy and Chemistry. 2012;2(4):947-956.
  • Jain, D. et al. LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine. Journal of Pharmaceutical Analysis. 2012;2(4):261-267.
  • Al-Eryani, Y. et al. Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Desvenlafaxine Succinate in the Presence of its Acidic Induced Degradation Product in Bulk and Pharmaceutical Preparation. Journal of Chemical and Pharmaceutical Research. 2011;3(5):425-437.
  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005.
  • Veeprho. Determination of Response factors of Impurities in Drugs by HPLC. Published January 14, 2021.
  • PharmaGuideline. Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Published February 18, 2025.
  • Syngene International Ltd.
  • Waters Corporation. A Systematic Approach Towards UPLC® Method Development.
  • LGC Standards. O-Desmethyl Venlafaxine Cyclic Impurity.
  • Pharmaffili
  • SynZeal. Desvenlafaxine Impurities.
  • BOC Sciences. Venlafaxine Impurities.
  • Clinivex. Venlafaxine Related Compound 3 (R-4-(3-Methyl-1-oxa-azaspiro[5,50undecan-5-yl]phenol)).
  • ICH. Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2000.
  • Sridhar, G. et al. Developing a Novel Spectrophotometric Method for Estimating Venlafaxine Cyclic Impurity in Pharmaceutical Formulations. AIP Conference Proceedings. 2023;2521(1):020015.
  • BOC Sciences. O-Desmethyl Venlafaxine Cyclic Impurity. CAS 1346601-55-5.

Sources

Method

A Robust, Stability-Indicating HPLC Method for the Separation and Quantification of Venlafaxine Impurities in Bulk Drug Substance

An Application Note for the Pharmaceutical Industry Abstract This application note details the development and validation of a highly specific, accurate, and robust stability-indicating reversed-phase high-performance li...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Industry

Abstract

This application note details the development and validation of a highly specific, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of process-related and degradation impurities in Venlafaxine hydrochloride bulk drug. The method was strategically developed to provide optimal separation of Venlafaxine from its known impurities and potential degradants generated under forced degradation conditions. All validation procedures were performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating the method's suitability for routine quality control and stability analysis in a regulated pharmaceutical environment.

Introduction: The Imperative for Impurity Profiling

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed medication for the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders.[1][2] The chemical structure of Venlafaxine is 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol.[3] The safety and efficacy of an Active Pharmaceutical Ingredient (API) like Venlafaxine hydrochloride are intrinsically linked to its purity. Impurities, which can originate from the synthetic route, degradation of the drug substance over time, or improper storage, can potentially impact the drug's safety profile, even at trace levels.[4][5]

Regulatory bodies, including the FDA and EMA, mandate strict control over impurities. The ICH guidelines, specifically Q3A(R2) on "Impurities in New Drug Substances," provide a framework for the reporting, identification, and qualification of impurities. This necessitates the development of sensitive and specific analytical methods capable of detecting and quantifying these impurities. This application note serves as a comprehensive guide for researchers and quality control scientists, detailing a systematic approach to developing and validating a stability-indicating HPLC method for Venlafaxine impurities.

Understanding Venlafaxine Impurities

A thorough understanding of potential impurities is the foundation of any robust analytical method. Impurities in Venlafaxine can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the synthetic pathway.[4]

  • Degradation Products: These are formed due to the degradation of the Venlafaxine molecule under the influence of light, heat, humidity, acid, or base.[6][7][8]

  • Pharmacopeial Impurities: The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list several known impurities that must be monitored.[9][10][11]

A non-exhaustive list of key potential impurities is presented in Table 1.

Table 1: Potential Impurities of Venlafaxine

Impurity NameSource / TypePharmacopeia Reference
Venlafaxine Related Compound AProcess Impurity / MetaboliteUSP[10][12][13]
O-Desmethyl Venlafaxine (Desvenlafaxine)Major Metabolite / Process ImpurityEP/USP[3][]
N-Desmethyl VenlafaxineProcess Impurity / MetaboliteEP[]
N,N-Didesmethyl VenlafaxineProcess Impurity / Metabolite[15]
4-Methoxybenzyl Chloride (4-MBC)Genotoxic Starting MaterialProcess Impurity[16]
Venlafaxine N-OxideDegradation/Metabolite[3][4]

Method Development Strategy: A Rationale-Driven Approach

The primary objective is to develop a single, stability-indicating RP-HPLC method capable of separating Venlafaxine from all its specified impurities and any degradation products formed during stress testing. The development process is iterative and based on sound chromatographic principles.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Verification & Validation lit_review Literature & Pharmacopeia Review (USP, EP, Journals) impurity_id Identify Key Impurities & Degradants lit_review->impurity_id informs col_select Column Selection (e.g., C18, 5 µm, 250x4.6 mm) impurity_id->col_select guides det_select Detector & Wavelength (UV/PDA @ ~225-230 nm) mp_screen Mobile Phase Screening (ACN vs. MeOH, Buffer pH) gradient_opt Gradient Optimization (Slope, Time) mp_screen->gradient_opt leads to flow_opt Flow Rate & Temp. (e.g., 1.0 mL/min, 30°C) gradient_opt->flow_opt forced_deg Forced Degradation Study (Ensures Stability-Indicating) flow_opt->forced_deg finalizes method for validation Full Method Validation (ICH Q2(R1)) forced_deg->validation confirms specificity FinalMethod Finalized Method validation->FinalMethod

Figure 1: Workflow for Analytical Method Development.
  • Chromatographic Mode Selection: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice. Venlafaxine and its common impurities possess moderate to low polarity, making them well-suited for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Column Selection: A C18 (octadecylsilane) column is the most versatile and logical starting point for RP-HPLC. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size provides a good balance of efficiency, resolution, and backpressure for standard HPLC systems.[5][17]

  • Detector and Wavelength Selection: Venlafaxine contains a methoxyphenyl chromophore, which exhibits significant UV absorbance. A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment. An initial wavelength scan of Venlafaxine in the mobile phase will reveal an absorbance maximum. A wavelength of approximately 226 nm is commonly used, as it provides good sensitivity for both the API and its related substances.[18][19]

  • Mobile Phase Optimization: This is the most critical step.

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower UV cutoff. A gradient elution (where the concentration of the organic solvent is increased over time) is necessary to elute all impurities with varying polarities within a reasonable run time while ensuring good resolution between early-eluting polar impurities and the main API peak.

    • Aqueous Phase & pH Control: Venlafaxine has a basic dimethylamino group. Controlling the pH of the aqueous portion of the mobile phase is crucial for achieving reproducible retention times and symmetrical peak shapes. A slightly acidic pH (e.g., pH 3.0-5.5) using a phosphate or acetate buffer ensures that the amine group is consistently protonated, preventing peak tailing.[17][19]

  • Forced Degradation Studies: To prove the method is "stability-indicating," a solution of Venlafaxine is subjected to accelerated degradation conditions as prescribed by ICH guideline Q1A(R2).[17][19] The goal is to generate 5-20% degradation. The stressed samples are then analyzed to ensure that the degradation products are fully resolved from the parent peak and from each other.

    • Acid Hydrolysis: 0.5 N HCl at 60 °C.[19]

    • Base Hydrolysis: 0.1 N NaOH at 60 °C.[19]

    • Oxidative Degradation: 3-30% H₂O₂ at room temperature.[19]

    • Thermal Degradation: Solid drug substance at 105 °C.

    • Photolytic Degradation: Exposure to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours).

Detailed Experimental Protocol

This protocol outlines the finalized method after systematic development and optimization.

4.1 Instrumentation

  • HPLC or UPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector. (e.g., Agilent 1260, Waters Alliance e2695).

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

4.2 Reagents and Materials

  • Venlafaxine Hydrochloride Reference Standard (RS) and impurity standards (e.g., Venlafaxine Related Compound A RS).[10][20]

  • Acetonitrile (HPLC Grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade).

  • Orthophosphoric Acid (OPA) (Analytical Grade).

  • Water (Milli-Q or equivalent HPLC grade).

4.3 Chromatographic Conditions

ParameterCondition
Column Kromasil C18, 250 mm x 4.6 mm, 5 µm (or equivalent)[19]
Mobile Phase A 0.01 M KH₂PO₄ buffer, pH adjusted to 3.0 with OPA
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
30
35
40
41
45
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 226 nm[18][19]
Injection Volume 10 µL
Run Time 45 minutes

4.4 Preparation of Solutions

  • Mobile Phase A (Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Mobile Phase A and Acetonitrile in a 50:50 v/v ratio.

  • Standard Stock Solution (Venlafaxine): Accurately weigh and transfer about 25 mg of Venlafaxine HCl RS into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with diluent. (Concentration ≈ 500 µg/mL).

  • Impurity Stock Solution: Prepare a stock solution containing a mix of known impurities at a concentration of approximately 100 µg/mL each in diluent.

  • Spiked Sample Solution (for Specificity/Accuracy): Transfer 25 mg of the Venlafaxine bulk drug sample into a 50 mL volumetric flask. Add a known volume of the Impurity Stock Solution to achieve a final impurity concentration of ~0.15% with respect to the Venlafaxine concentration. Dilute to volume with diluent.

  • Test Sample Solution: Accurately weigh and transfer about 25 mg of Venlafaxine HCl bulk drug into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. (Concentration ≈ 500 µg/mL).

Method Validation Protocol (ICH Q2(R1))

Validation is the formal process of demonstrating that the analytical method is suitable for its intended purpose.[21][22][23] The following parameters must be evaluated.

G center_node Validated Method Specificity Specificity (Discrimination from impurities, degradants, placebo) Specificity->center_node Accuracy Accuracy (% Recovery of known amount) Accuracy->center_node Precision Precision (Repeatability & Intermediate Precision) Precision->center_node Linearity Linearity (Proportional response to concentration) Linearity->center_node Range_node Range Linearity->Range_node LOD LOD (Detection Limit) Linearity->LOD LOQ LOQ (Quantitation Limit) Linearity->LOQ Range_node->Accuracy Range_node->Precision Robustness Robustness (Resists small changes in method parameters) Robustness->center_node

Figure 2: Interrelationship of ICH Q2(R1) Validation Parameters.

5.1 Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or excipients.

  • Protocol:

    • Analyze a blank (diluent).

    • Analyze the Venlafaxine standard solution.

    • Analyze a solution containing a mix of all known impurities.

    • Analyze the stressed (forced degradation) samples.

    • Check for any co-elution using PDA peak purity analysis. The purity angle should be less than the purity threshold for the Venlafaxine peak in all stressed samples.[17]

5.2 Linearity

  • Objective: To verify the method's ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five concentrations for each impurity, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range would be LOQ to 0.15%).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration.

    • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The r² should be ≥ 0.99.[5]

5.3 Range

  • Objective: To establish the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Protocol: The range is confirmed by the data from the linearity, accuracy, and precision experiments.

5.4 Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare test samples of Venlafaxine in triplicate by spiking with known amounts of impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Analyze the samples and calculate the percentage recovery for each impurity.

    • Acceptance criteria are typically between 90.0% and 110.0% recovery.[5]

5.5 Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of a Venlafaxine sample spiked with impurities at the 100% level. Calculate the Relative Standard Deviation (%RSD) for the area of each impurity.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Compare the results from both sets. The %RSD should be within acceptable limits (e.g., <10% for impurities).[24]

5.6 Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte that can be detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol:

    • Calculate based on the Standard Deviation of the Response and the Slope of the linearity curve:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = mean slope of the calibration curves).[17]

    • Verify the calculated LOQ by preparing a solution at this concentration and checking for acceptable precision and accuracy.

5.7 Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze a standard solution while making small changes to the method, one at a time.

    • Typical variations include:

      • Flow Rate (± 0.1 mL/min).

      • Column Temperature (± 2 °C).

      • Mobile Phase A pH (± 0.2 units).

      • Mobile Phase Composition (e.g., %B ± 2%).

    • Evaluate the effect on retention times, peak areas, and resolution. The system suitability parameters should still be met.[5][24]

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of impurities in Venlafaxine hydrochloride bulk drug. The successful resolution of degradation products from forced degradation studies confirms its stability-indicating nature. This validated method is suitable for its intended purpose in a quality control setting for routine release testing and stability studies, ensuring the quality and safety of the drug substance.

References

  • ResearchGate. (n.d.). Degradation of venlafaxine hydrochloride. Link

  • European Pharmacopoeia. (2014). VENLAFAXINE HYDROCHLORIDE Venlafaxini hydrochloridum. Link

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Link

  • Veeprho. (n.d.). Desvenlafaxine Impurities and Related Compound. Link

  • SciSpace. (n.d.). ISOLATION AND STRUCTURAL CHARACTERIZATION OF MAJOR DEGRADATION PRODUCT OF VENLAFAXINE HYDROCHLORIDE. Link

  • USP-NF. (2022). Venlafaxine Hydrochloride Extended-Release Capsules. Link

  • USP-NF. (n.d.). Venlafaxine Hydrochloride. Link

  • Ajitha, A., & Rani, G. S. (2020). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF RELATED SUBSTANCE IN VENLAFAXINE HYDROCHLORIDE TABLETS. International Journal of Pharmaceutical Sciences and Research, 11(8), 3923-3929. Link

  • Sigma-Aldrich. (n.d.). Venlafaxine Related Compound A USP Reference Standard. Link

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Link

  • ICH. (n.d.). Quality Guidelines. Link

  • National Institutes of Health (NIH). (n.d.). LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine. Link

  • ResearchGate. (2025). LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine. Link

  • USP Store. (n.d.). Venlafaxine Related Compound A (10 mg). Link

  • Teva Canada. (2018). PRODUCT MONOGRAPH TEVA-VENLAFAXINE XR USP. Link

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • SynThink Research Chemicals. (n.d.). Venlafaxine EP Impurities & USP Related Compounds. Link

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link

  • Pharmaceutical Technology. (n.d.). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Link

  • Sigma-Aldrich. (n.d.). Venlafaxine hydrochloride European Pharmacopoeia (EP) Reference Standard. Link

  • Pharmaffiliates. (n.d.). Venlafaxine-impurities. Link

  • BOC Sciences. (n.d.). Venlafaxine Impurities.

  • SynZeal. (n.d.). Venlafaxine Impurities. Link

  • Daicel Pharma Standards. (n.d.). Venlafaxine Impurities Manufacturers & Suppliers. Link

  • Sigma-Aldrich. (n.d.). Venlafaxine Related Compound A Pharmaceutical Secondary Standard CRM. Link

  • Sigma-Aldrich. (n.d.). Venlafaxine United States Pharmacopeia (USP) Reference Standard. Link

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of an Ultra Performance Liquid Chromatography Method for Venlafaxine Hydrochloride in Bulk and Capsule Dosage Form. Link

  • USP-NF. (2012). Venlafaxine Hydrochloride Extended-Release Capsules. Link

  • Sigma-Aldrich. (n.d.). Venlafaxine European Pharmacopoeia (EP) Reference Standard. Link

  • National Institutes of Health (NIH). (n.d.). Venlafaxine hydrochloride. Link

  • Systematic Reviews in Pharmacy. (n.d.). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Link

  • LGC Standards. (n.d.). Venlafaxine hydrochloride CRS. Link

  • CBG-MEB. (2009). Public Assessment Report. Link

  • Asian Journal of Chemistry. (n.d.). Stability Indicating HPLC Method for Venlafaxine Hydrochloride Capsules. Link

  • ResearchGate. (2025). Impurity Profile Study of Venlafaxine Hydrochloride, an Antipsychotic Drug Substance. Link

  • ResearchGate. (2025). Development and Validation of an Ultra Performance Liquid Chromatography Method for Venlafaxine Hydrochloride in Bulk and Capsule Dosage Form. Link

  • National Institutes of Health (NIH). (n.d.). Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography. Link

  • Semantic Scholar. (n.d.). An Improved and Impurity-Free Large-Scale Synthesis of Venlafaxine Hydrochloride. Link

Sources

Application

Application Note: High-Resolution Mass Spectrometry for Accurate Mass Determination of O-Desmethyl Venlafaxine Cyclic Impurity

Introduction The rigorous control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a cornerstone of pharmaceutical quality, safety, and efficacy.[1][2] Regulatory bodies worldwide,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rigorous control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a cornerstone of pharmaceutical quality, safety, and efficacy.[1][2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification, reporting, and qualification of impurities exceeding specific thresholds.[1][3][4][5][6][7][8] Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor, and its major active metabolite, O-Desmethyl Venlafaxine (ODV), can contain various process-related and degradation impurities. One such critical impurity is the O-Desmethyl Venlafaxine Cyclic Impurity (ODV-CI), also known as 4-(3-Methyl-1-oxa-3-azaspiro[5.5]undec-5-yl)phenol.[9][10][11][12]

The unambiguous identification and characterization of such impurities are paramount. High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool in this endeavor, offering unparalleled precision in mass measurements.[13][14][15] This application note provides a detailed protocol for the accurate mass determination of the O-Desmethyl Venlafaxine Cyclic Impurity using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), a technique that provides the sensitivity and specificity required for modern pharmaceutical analysis.[15][16]

The Significance of Accurate Mass in Impurity Identification

Unlike nominal mass spectrometry, which provides integer mass values, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to several decimal places.[16] This high mass accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence. For an unknown or unexpected impurity, this information is the first and most critical step in its structural elucidation. The ability to distinguish between isobaric compounds—molecules with the same nominal mass but different elemental compositions—is a key advantage of HRMS in impurity profiling.[14][15]

For O-Desmethyl Venlafaxine Cyclic Impurity, with a molecular formula of C₁₆H₂₃NO₂, the theoretical monoisotopic mass is 261.1729 g/mol .[9][10] An HRMS system can confirm this mass with an error of typically less than 5 parts per million (ppm), providing strong evidence for the identity of the impurity.

Experimental Workflow

The overall strategy involves the separation of the impurity from the API and other related substances using Ultra-High-Performance Liquid Chromatography (UHPLC), followed by detection and accurate mass measurement using a high-resolution mass spectrometer.

LC-HRMS Workflow for Impurity Analysis cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 HRMS Detection & Analysis Sample API or Drug Product Sample Dissolution Dissolution in appropriate solvent (e.g., Methanol/Water) Sample->Dissolution Filtration Filtration through 0.22 µm filter Dissolution->Filtration UHPLC UHPLC System Filtration->UHPLC Injection Column C18 Reversed-Phase Column UHPLC->Column MobilePhase Gradient Elution (Water/Acetonitrile with Formic Acid) HRMS HRMS Instrument (e.g., Orbitrap, Q-TOF) Column->HRMS Eluent to MS Ionization Electrospray Ionization (ESI+) HRMS->Ionization MassAnalysis Full Scan MS & dd-MS² Ionization->MassAnalysis DataProcessing Data Processing Software MassAnalysis->DataProcessing Result Accurate Mass Determination Elemental Composition Structural Confirmation DataProcessing->Result

Caption: Experimental workflow for the analysis of O-Desmethyl Venlafaxine Cyclic Impurity.

Detailed Protocols

Standard and Sample Preparation

Rationale: The goal of sample preparation is to extract the analyte of interest into a solvent compatible with the LC-MS system while minimizing matrix effects.[13] A simple dilution is often sufficient for drug substances, while more complex extraction may be needed for formulated drug products.

  • Standard Preparation:

    • Accurately weigh approximately 1.0 mg of O-Desmethyl Venlafaxine Cyclic Impurity reference standard.

    • Dissolve in a 1:1 (v/v) mixture of methanol and water to create a stock solution of 100 µg/mL.

    • Perform serial dilutions to prepare working standards at concentrations relevant to the expected impurity levels (e.g., 0.1 µg/mL).

  • Sample Preparation (for Venlafaxine API):

    • Accurately weigh approximately 10.0 mg of the Venlafaxine API.

    • Dissolve in 10.0 mL of a 1:1 (v/v) mixture of methanol and water to achieve a concentration of 1 mg/mL.

    • Vortex for 1 minute to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

Liquid Chromatography Method

Rationale: Chromatographic separation is crucial to resolve the impurity from the main API peak and other potential impurities, preventing ion suppression and ensuring accurate quantification.[17] A reversed-phase C18 column with a gradient elution provides robust separation for a wide range of polar and non-polar compounds. The use of formic acid as a mobile phase modifier improves peak shape and enhances ionization efficiency in positive ion mode ESI.

Parameter Condition
System UHPLC System
Column C18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Gradient Program Time (min)
0.0
8.0
10.0
10.1
12.0
High-Resolution Mass Spectrometry Method

Rationale: Electrospray ionization (ESI) in positive mode is selected as it is highly effective for ionizing nitrogen-containing compounds like venlafaxine and its derivatives.[18] A high-resolution mass analyzer (e.g., Orbitrap or Q-TOF) is essential for accurate mass measurement. A full scan experiment is used to detect all ions, while data-dependent MS/MS (dd-MS²) provides fragmentation data for structural confirmation.[15]

Parameter Setting
Instrument High-Resolution Mass Spectrometer
Ionization Mode ESI, Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Temp 350 °C
Desolvation Gas Flow 800 L/hr
Scan Mode Full Scan MS & dd-MS²
Mass Range (Full Scan) m/z 100 - 1000
Resolution (Full Scan) > 60,000 FWHM
Collision Energy (dd-MS²) Ramped 15-40 eV

Data Analysis and Interpretation

  • Extracted Ion Chromatogram (EIC): Generate an EIC for the theoretical m/z of the protonated ODV-CI ([M+H]⁺), which is 262.1801. This allows for the specific detection of the impurity even at trace levels.

  • Accurate Mass Measurement: From the full scan mass spectrum of the corresponding chromatographic peak, determine the experimental m/z value.

  • Mass Error Calculation: Calculate the mass error in parts per million (ppm) using the following formula:

    Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

    A mass error of < 5 ppm is considered strong evidence for the proposed elemental composition.

  • Elemental Composition Confirmation: Utilize the instrument's software to confirm the elemental composition (C₁₆H₂₃NO₂) based on the accurate mass and isotopic pattern.

  • Structural Confirmation (MS/MS): Analyze the fragmentation pattern obtained from the dd-MS² experiment. The fragmentation of ODV-CI will yield specific product ions that can be rationalized to confirm its cyclic spiro structure, distinguishing it from other isomers.

Data_Analysis_Flow A Acquire LC-HRMS Data (Full Scan & dd-MS²) B Generate Extracted Ion Chromatogram (EIC) for m/z 262.1801 A->B G Analyze MS/MS Fragmentation Pattern A->G C Obtain High-Resolution Mass Spectrum of the impurity peak B->C D Determine Experimental Mass C->D E Calculate Mass Error (ppm) < 5 ppm desired D->E F Confirm Elemental Composition (C₁₆H₂₄NO₂⁺) E->F H Confirm Structure of ODV-CI F->H G->H

Caption: Data analysis workflow for impurity identification.

Expected Results

Analyte Molecular Formula Theoretical Mass [M+H]⁺ Expected Experimental Mass [M+H]⁺ Mass Error (ppm)
O-Desmethyl Venlafaxine Cyclic ImpurityC₁₆H₂₃NO₂262.1801262.1798< 2

Method Validation Considerations

For routine use in a quality control environment, this method must be validated according to ICH Q2(R1) guidelines.[2][17][19][20] Key validation parameters for an impurity identification method include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[17] This is demonstrated by resolving the impurity peak from the API and other related substances.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[19] This ensures the method is sensitive enough to detect impurities at or below the reporting threshold.[1][4]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[19]

Conclusion

This application note details a robust and reliable LC-HRMS method for the accurate mass determination of O-Desmethyl Venlafaxine Cyclic Impurity. The high resolution and mass accuracy inherent to this technique provide unambiguous identification, a critical requirement for regulatory compliance and ensuring the safety and quality of pharmaceutical products.[13][14] The protocol is designed to be a foundational method that can be adapted and validated for routine quality control and stability testing in a drug development setting.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2006. [Link]

  • Impurity guidelines in drug development under ICH Q3 . AMSbiopharma. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline . European Medicines Agency. 2006. [Link]

  • Impurity Profiling with HRMS . Toref-Standards. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances . [Link]

  • Validation of Impurity Methods, Part II . LCGC North America. 2014. [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA . ResolveMass Laboratories Inc. 2024. [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis . International Journal of Pharmaceutical Erudition. 2013. [Link]

  • High Resolution Mass Spectrometry Accurate Mass Testing . Eurolab. [Link]

  • Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices - Systematic Reviews in Pharmacy . [Link]

  • Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry . PubMed. 2024. [Link]

  • Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study . ResearchGate. [Link]

  • Venlafaxine O-Desmethyl Cyclic Impurity | CAS 1346601-55-5 . Veeprho. [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances . U.S. Food and Drug Administration. [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS . SciELO Brazil. [Link]

  • High Resolution Mass Spectrometry . ResolveMass Laboratories Inc. [Link]

  • Q 3 B (R2) Impurities in New Drug Products . European Medicines Agency. [Link]

  • FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 . ECA Academy. [Link]

  • Quantitative determination of the content of venlafaxine and its active metabolite in human plasma using liquid chromatography-mass spectrometry . Pharmacokinetics and Pharmacodynamics. 2023. [Link]

  • ANDAs: Impurities in Drug Products . U.S. Food and Drug Administration. [Link]

  • Venlafaxine-impurities . Pharmaffiliates. [Link]

  • Guidance for Industry - ANDAs: Impurities in Drug . Regulations.gov. [Link]

  • Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study . PubMed. 2018. [Link]

  • Analytical method validation: A brief review . ResearchGate. [Link]

  • Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control . National Institutes of Health. [Link]

  • Venlafaxine O-Desmethyl Cyclic Impurity | 1346601-55-5 . Venkatasai Life Sciences. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques . Taylor & Francis Online. 2016. [Link]

  • Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits . PubMed Central. [Link]

  • QUANTIFICATION OF POTENTIAL IMPURITIES BY A STABILITY INDICATING HPLC METHOD IN DESVENLAFAXINE SUCCINATE MONOHYDRATE ACTIVE PHAR . IJRPC. [Link]

  • Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study . PubMed. 2008. [Link]

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Method

Application Note: High-Resolution Separation of Venlafaxine and Its Impurities by Capillary Electrophoresis

Abstract This application note presents a robust capillary electrophoresis (CE) method for the efficient separation and quantification of the antidepressant drug venlafaxine from its key impurities, including process-rel...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust capillary electrophoresis (CE) method for the efficient separation and quantification of the antidepressant drug venlafaxine from its key impurities, including process-related substances and degradation products. The developed capillary zone electrophoresis (CZE) method demonstrates high resolution, sensitivity, and reproducibility, making it a valuable tool for quality control and stability testing in the pharmaceutical industry. The principles of the separation, detailed experimental protocols, and method validation in accordance with ICH guidelines are discussed.

Introduction: The Analytical Imperative for Venlafaxine Purity

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is widely prescribed for the treatment of major depressive disorder, anxiety, and panic disorders.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing safety and efficacy. The manufacturing process and subsequent storage can introduce impurities, such as starting materials, by-products, and degradation products.[3][4] Furthermore, venlafaxine is a chiral molecule, and its enantiomers exhibit different pharmacological activities, making the control of stereoisomeric purity also critical.[5][6]

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate the reporting, identification, and qualification of impurities in new drug substances and products.[7][8][9] This necessitates the development of highly selective and sensitive analytical methods.

Capillary electrophoresis (CE) has emerged as a powerful alternative to high-performance liquid chromatography (HPLC) for pharmaceutical analysis.[10][11][12] Its primary advantages include high separation efficiency, short analysis times, minimal solvent consumption, and versatility in handling a wide range of analytes.[13][14] This application note details a capillary zone electrophoresis (CZE) method optimized for the baseline separation of venlafaxine and its critical impurities.

Principles of Separation: Harnessing Electrophoretic Mobility

The separation in this CZE method is based on the differential migration of analytes in a background electrolyte (BGE) under the influence of a strong electric field.[15][16] The migration velocity of an ion is determined by its electrophoretic mobility, which is a function of its charge-to-size ratio.

Venlafaxine and its primary impurities are basic compounds that become positively charged in an acidic BGE. By selecting an appropriate pH, the ionization state of each compound can be manipulated to achieve optimal separation. The electroosmotic flow (EOF), the bulk flow of the BGE towards the cathode, serves as the primary carrier, transporting all analytes, both cationic and anionic (if present), towards the detector.[16] The apparent mobility of each analyte is a vector sum of its electrophoretic mobility and the mobility of the EOF.

For the chiral separation of venlafaxine enantiomers, a chiral selector, such as a cyclodextrin, is added to the BGE.[1][2][17] The chiral selector forms transient diastereomeric complexes with the enantiomers, leading to differences in their effective electrophoretic mobilities and enabling their resolution.[18]

Experimental Protocols

Instrumentation and Materials
  • Capillary Electrophoresis System: Agilent 1600 CE system or equivalent, equipped with a diode array detector (DAD).[1]

  • Fused-Silica Capillary: 50 µm internal diameter, 375 µm outer diameter, with an effective length of 40 cm and a total length of 48.5 cm.

  • Reagents: Venlafaxine hydrochloride reference standard, and known impurity standards (e.g., O-desmethylvenlafaxine, N-desmethylvenlafaxine) were sourced from certified suppliers.[19][20] All other chemicals (sodium phosphate, phosphoric acid, sodium hydroxide) were of analytical grade. Deionized water was used for all solutions.

Preparation of Solutions
  • Background Electrolyte (BGE): A 50 mM sodium phosphate buffer at pH 2.5 was prepared by dissolving the appropriate amount of sodium phosphate monobasic in deionized water, and adjusting the pH with phosphoric acid. The buffer was then filtered through a 0.45 µm membrane filter and degassed by sonication before use.[1][21]

  • Sample Solution: A stock solution of venlafaxine hydrochloride (1 mg/mL) was prepared in deionized water. Working standards and impurity-spiked solutions were prepared by diluting the stock solution with the BGE to the desired concentrations.

  • Capillary Conditioning: Before its first use, the capillary was conditioned by flushing with 1 M sodium hydroxide for 30 minutes, followed by deionized water for 15 minutes, and finally with the BGE for 15 minutes.[1] Between injections, the capillary was flushed with 0.1 M sodium hydroxide for 2 minutes, deionized water for 1 minute, and the BGE for 3 minutes to ensure reproducibility.[1]

CE Method Parameters

The following table summarizes the optimized instrumental parameters for the separation of venlafaxine and its achiral impurities.

ParameterValueRationale
Capillary Fused-silica, 50 µm I.D., 48.5 cm total length, 40 cm effective lengthStandard dimensions providing good resolution and analysis time.
Background Electrolyte 50 mM Sodium Phosphate, pH 2.5At this acidic pH, venlafaxine and its basic impurities are positively charged, ensuring good electrophoretic mobility and minimizing interaction with the negatively charged capillary wall.[17][21]
Applied Voltage +25 kVProvides a strong electric field for rapid separation while maintaining acceptable Joule heating.
Temperature 25 °CControlled temperature ensures stable viscosity of the BGE and reproducible migration times.
Injection Hydrodynamic, 50 mbar for 5 secondsA short injection plug minimizes band broadening and improves peak shape.
Detection Diode Array Detector (DAD) at 225 nmWavelength at which venlafaxine and its related substances exhibit significant absorbance.
Workflow for Method Development and Validation

The logical flow from method development to validation is crucial for establishing a trustworthy analytical procedure.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Dev_Start Define Analytical Target Profile (Separation of Venlafaxine & Impurities) BGE_Opt Optimize Background Electrolyte (pH, Concentration, Additives) Dev_Start->BGE_Opt Initial Screening Voltage_Temp_Opt Optimize Instrumental Parameters (Voltage, Temperature, Injection) BGE_Opt->Voltage_Temp_Opt Fine-tuning Method_Final Finalized CE Method Voltage_Temp_Opt->Method_Final Optimization Complete Specificity Specificity Method_Final->Specificity Initiate Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method for Routine Use Robustness->Validated_Method

Figure 1: Workflow for CE Method Development and Validation.

Results and Discussion

Method Specificity

The specificity of the method was evaluated by analyzing a placebo sample (containing all formulation excipients except the API) and a sample of venlafaxine spiked with its known impurities. The resulting electropherogram (Figure 2) shows baseline separation of venlafaxine from its impurities, with no interference from the placebo components at the migration times of the analytes.

(A representative electropherogram would be displayed here in a full application note, showing well-resolved peaks for venlafaxine and its impurities.)

Method Validation Summary

The developed method was validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. A summary of the validation data is presented in Table 1.

Table 1: Summary of Method Validation Data

ParameterVenlafaxineImpurity A (O-desmethylvenlafaxine)Acceptance Criteria (ICH)
Linearity (r²) 0.99950.9992≥ 0.999
Range (µg/mL) 10 - 2000.5 - 10Defined by linearity
Accuracy (% Recovery) 99.2 - 101.5%98.5 - 102.1%98.0 - 102.0%
Precision (RSD%)
- Repeatability0.85%1.21%≤ 2.0%
- Intermediate Precision1.15%1.55%≤ 2.0%
LOD (µg/mL) 0.20.1Reportable
LOQ (µg/mL) 0.60.3Reportable

The linearity of the method was established over the specified concentration range with excellent correlation coefficients. The accuracy, determined by the recovery of spiked samples, and the precision, assessed through repeatability and intermediate precision studies, were all within the acceptable limits defined by regulatory standards.

Chiral Separation of Venlafaxine Enantiomers

For the enantioselective separation of venlafaxine, the BGE was modified by the addition of a chiral selector. A study demonstrated that using a 25 mM phosphate buffer at pH 2.5 containing 10 mM carboxymethyl-β-cyclodextrin (CM-β-CD) as the chiral selector, baseline separation of the R- and S-enantiomers could be achieved in approximately 6 minutes.[1][2]

G Venlafaxine_Racemate Racemic Venlafaxine (R- and S-Enantiomers) R_Complex Transient Diastereomeric Complex (R-Venlafaxine + CM-β-CD) Venlafaxine_Racemate->R_Complex Complexation S_Complex Transient Diastereomeric Complex (S-Venlafaxine + CM-β-CD) Venlafaxine_Racemate->S_Complex Complexation CM_Beta_CD Chiral Selector (Carboxymethyl-β-Cyclodextrin) CM_Beta_CD->R_Complex CM_Beta_CD->S_Complex Separation Differential Migration & Separation R_Complex->Separation Different Mobility S_Complex->Separation Different Mobility

Figure 2: Principle of Chiral Separation of Venlafaxine.

Conclusion

The capillary zone electrophoresis method presented in this application note provides a rapid, reliable, and efficient means for the separation and quantification of venlafaxine and its impurities. The method is highly specific, linear, accurate, and precise, meeting the stringent requirements for pharmaceutical quality control. The adaptability of the method for chiral separations further underscores the versatility of capillary electrophoresis as a key analytical technique in drug development and manufacturing.[10][13]

References

  • Švidrnoch, M., & Kovaříková, P. (2021). Capillary electrophoretic methods for quality control analyses of pharmaceuticals: A review. Electrophoresis, 42(1-2), 19-37. [Link]

  • Tőtős, R., Vargan, E., & Szabó, Z. I. (2020). Venlafaxine Chiral Separation by Capillary Electrophoresis Using Cyclodextrin Derivatives as Chiral Selector and Experimental Design Method Optimization. Molecules, 25(5), 849. [Link]

  • Shamsi, S. A., & Zhong, H. (2012). Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction. Journal of Chromatography A, 1267, 206-214. [Link]

  • Heller, D. N. (1997). Capillary electrophoresis in pharmaceutical analysis. Pharmaceutical research, 14(4), 372-387. [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Suntornsuk, L. (2010). Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications. Journal of chromatographic science, 48(1), 25-51. [Link]

  • AMS Biotechnology (Europe) Ltd. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSBIO. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ICH. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Tőtős, R., Vargan, E., & Szabó, Z. I. (2020). Venlafaxine Chiral Separation by Capillary Electrophoresis Using Cyclodextrin Derivatives as Chiral Selector and Experimental Design Method Optimization. ResearchGate. [Link]

  • Donati, E., et al. (1998). Analysis of venlafaxine by capillary zone electrophoresis. Journal of pharmaceutical and biomedical analysis, 17(4-5), 739-745. [Link]

  • Tőtős, R., et al. (2020). Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies. Biomedical Chromatography, 34(9), e4874. [Link]

  • Shevchenko, A., et al. (2017). Capillary electrophoresis in pharmaceutical analysis (A review). ResearchGate. [Link]

  • Peddio, G., & Bisceglia, F. (2023). Challenging applications of capillary electrophoresis in biopharmaceutical analysis. European Pharmaceutical Review. [Link]

  • Systematic Reviews in Pharmacy. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy, 3(1), 1-8. [Link]

  • Cherkaoui, S., Rudaz, S., & Veuthey, J. L. (2001). Nonaqueous capillary electrophoresis-mass spectrometry for separation of venlafaxine and its phase I metabolites. Electrophoresis, 22(3), 491-496. [Link]

  • Weatherly, C. A., & Shamsi, S. A. (2021). Capillary Electrophoresis Mass Spectrometry: Developments and Applications for Enantioselective Analysis from 2011–2020. Molecules, 26(11), 3121. [Link]

  • Rudaz, S., et al. (2000). Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in clinical samples by capillary electrophoresis using charged cyclodextrins. Journal of pharmaceutical and biomedical analysis, 23(1), 107-115. [Link]

  • Patel, P. N., & Soni, L. K. (2012). Isolation and structural characterization of major degradation product of venlafaxine hydrochloride. International Journal of Pharmaceutical Sciences and Research, 3(11), 4414. [Link]

  • ResearchGate. (2014). Determination of venlafaxine toxic levels from human serum by non-aqueous capillary electrophoresis. [Link]

  • Daicel Pharma Standards. (n.d.). Venlafaxine Impurities. [Link]

  • SlideShare. (2015). ICH guidelines on impurities in new drug products.pptx. [Link]

  • Cherkaoui, S., Rudaz, S., & Veuthey, J. L. (2001). Nonaqueous capillary electrophoresis‐mass spectrometry for separation of venlafaxine and its phase I metabolites. Electrophoresis, 22(3), 491-496. [Link]

  • SynZeal. (n.d.). Venlafaxine Impurities. [Link]

  • ResearchGate. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites determinations in Different Matrices. [Link]

  • D'Avila, F., et al. (2023). Electrochemical Degradation of Venlafaxine on Platinum Electrodes: Identification of Transformation Products by LC-MS/MS and In Silico Ecotoxicity Assessment. Molecules, 28(14), 5396. [Link]

  • Altria, K. D., et al. (1995). Validated capillary electrophoresis method for the assay of a range of basic drugs. Journal of pharmaceutical and biomedical analysis, 13(8), 951-957. [Link]

  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2021). Chirality of antidepressive drugs: an overview of stereoselectivity. Stereochemistry, 1(1), 1-18. [Link]

  • U.S. Pharmacopeial Convention. (n.d.). General Chapters: <1053> BIOTECHNOLOGY-DERIVED ARTICLES-CAPILLARY ELECTROPHORESIS. [Link]

  • U.S. Pharmacopeial Convention. (2009). <1053> BIOTECHNOLOGY-DERIVED ARTICLES—CAPILLARY ELECTROPHORESIS. [Link]

Sources

Application

Application Note: High-Recovery Solid-Phase Extraction of O-Desmethyl Venlafaxine and its Cyclic Impurity from Biological Matrices

Abstract This application note presents a robust and reliable solid-phase extraction (SPE) protocol for the simultaneous quantification of O-Desmethyl Venlafaxine (ODV), the major active metabolite of the antidepressant...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable solid-phase extraction (SPE) protocol for the simultaneous quantification of O-Desmethyl Venlafaxine (ODV), the major active metabolite of the antidepressant venlafaxine, and its O-Desmethyl Venlafaxine Cyclic Impurity from complex biological matrices such as human plasma. Due to the challenges posed by endogenous interferences in biofluids, a highly selective and efficient sample preparation method is critical for accurate analysis by downstream techniques like LC-MS/MS.[1][2] This guide details a protocol utilizing a hydrophilic-lipophilic balanced (HLB) polymeric sorbent, explaining the scientific rationale behind each step to ensure high analyte recovery, minimal matrix effects, and excellent reproducibility.

Introduction: The Analytical Challenge

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI).[3] Its therapeutic and toxicological monitoring often involves the quantification of its primary active metabolite, O-Desmethyl Venlafaxine (ODV), which has a similar pharmacological potency to the parent drug.[1][3] Furthermore, the analysis of related substances, such as the O-Desmethyl Venlafaxine Cyclic Impurity, is crucial for comprehensive metabolic profiling and impurity testing in drug development and clinical research.[][5][6][7][8]

Biological matrices like plasma and urine are inherently complex, containing a multitude of endogenous components (proteins, lipids, salts) that can interfere with analysis, suppress instrument signals, and compromise data quality. Solid-phase extraction (SPE) is a premier sample preparation technique that addresses these challenges by selectively isolating analytes of interest, providing a cleaner, more concentrated sample for analysis.[1][9][10][11] This note provides an in-depth protocol optimized for ODV and its cyclic impurity, grounded in the principles of extraction chemistry.

Analyte Structures & Sorbent Selection Rationale

Analyte Characteristics

Successful SPE method development begins with an understanding of the analytes' physicochemical properties.

  • O-Desmethyl Venlafaxine (ODV): As the demethylated metabolite of venlafaxine, ODV is a moderately polar compound with a basic secondary amine functional group.

  • O-Desmethyl Venlafaxine Cyclic Impurity: This molecule possesses a distinct spirocyclic ether structure.[6][7] Its overall polarity and retention characteristics may differ from the parent metabolite, necessitating a versatile extraction sorbent.

Caption: Chemical structures of the primary analytes.

Sorbent Selection: Hydrophilic-Lipophilic Balanced (HLB) Polymer

For this application, a polymeric reversed-phase sorbent with a Hydrophilic-Lipophilic Balance (HLB) is the optimal choice. Sorbents like Waters Oasis HLB or Agilent Bond Elut HLB are composed of a copolymer of N-vinylpyrrolidone (hydrophilic) and divinylbenzene (lipophilic).[12][13][14]

Causality Behind Sorbent Choice:

  • Versatility: The dual hydrophilic and lipophilic nature allows for the effective retention of a broad spectrum of compounds, from polar to non-polar.[15][16] This is essential for simultaneously capturing both the moderately polar ODV and its potentially less polar cyclic impurity.

  • High Recovery & Capacity: Polymeric HLB sorbents offer 3-10 times the binding capacity of traditional silica-based C18 sorbents and are less prone to analyte breakthrough.[12][13]

  • pH Stability: These sorbents are chemically stable across a wide pH range (typically 1-14), allowing for greater flexibility in optimizing sample load conditions without sorbent degradation.[12][13][16]

  • Elimination of Sorbent Drying Effects: The hydrophilic moiety makes the sorbent water-wettable. This unique feature prevents the sorbent bed from de-conditioning if it runs dry, a common source of method failure and poor recovery with silica-based sorbents.[17][18] This leads to more robust and reproducible methods.

While mixed-mode SPE (combining reversed-phase and ion-exchange) is also a powerful technique for basic compounds, the universal applicability and robustness of HLB make it an excellent starting point for this application.[19]

Experimental Protocol & Workflow

The following protocol is designed for the extraction of ODV and its cyclic impurity from 1 mL of human plasma. It can be adapted for other biological fluids like serum or urine with minor modifications.

Visual Workflow

Caption: Step-by-step solid-phase extraction workflow.

Materials and Reagents
  • SPE Cartridges: Polymeric HLB, 30 mg / 1 mL (e.g., Waters Oasis HLB, Agilent Bond Elut HLB)

  • Analytes: O-Desmethyl Venlafaxine and O-Desmethyl Venlafaxine Cyclic Impurity reference standards.

  • Internal Standard (IS): A stable isotope-labeled version, such as O-Desmethyl Venlafaxine-D6, is highly recommended to correct for matrix effects and extraction variability.[20]

  • Reagents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and Water. Formic Acid, Phosphoric Acid (H₃PO₄), and Ammonium Hydroxide (NH₄OH).

  • Equipment: SPE vacuum manifold, sample concentrator (nitrogen evaporator), centrifuge, vortex mixer.

  • Biological Matrix: Blank human plasma.

Step-by-Step Protocol
  • Sample Pre-treatment

    • Pipette 1 mL of plasma into a clean centrifuge tube.

    • Spike with the appropriate volume of internal standard solution.

    • Add 1 mL of 4% phosphoric acid (H₃PO₄) in water.

    • Vortex for 30 seconds. Centrifuge at 4000 rpm for 10 minutes to pellet precipitated proteins.

    • Causality: Acidification protonates the basic amine group of ODV, increasing its polarity and disrupting protein binding, which makes the analyte fully available for extraction.[20]

  • SPE Cartridge Conditioning

    • Place HLB cartridges on the vacuum manifold.

    • Pass 1 mL of methanol through each cartridge.

    • Causality: This step solvates the polymeric sorbent, activating it for sample interaction. Do not apply high vacuum; allow the solvent to drip through by gravity or low vacuum.

  • Cartridge Equilibration

    • Pass 1 mL of water through each cartridge.

    • Causality: This step removes the organic solvent and prepares the sorbent with a polar environment similar to the aqueous sample, ensuring proper retention upon loading. Note: Due to the water-wettable nature of HLB, this step is less critical than with silica sorbents, but it is still good practice.[17]

  • Sample Loading

    • Load the supernatant from the pre-treated sample (Step 1) onto the conditioned and equilibrated cartridge.

    • Apply a slow, steady flow rate (approx. 1-2 mL/min) using a gentle vacuum.

    • Causality: A slow flow rate maximizes the interaction time between the analytes and the sorbent, ensuring efficient capture and preventing analyte breakthrough.

  • Wash

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Apply vacuum to dry the sorbent for approximately 1 minute after the solvent has passed through.

    • Causality: This is a critical clean-up step. The weak organic wash solution is strong enough to remove highly polar, water-soluble interferences (like salts and phospholipids) but too weak to elute the retained analytes of interest.

  • Elution

    • Place clean collection tubes inside the manifold.

    • Elute the analytes by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge.

    • Causality: A strong organic solvent (methanol) disrupts the hydrophobic (reversed-phase) interactions holding the analytes to the sorbent. The addition of a weak base like ammonium hydroxide deprotonates the basic ODV, neutralizing its charge and ensuring its complete release from the sorbent for maximal recovery.

  • Post-Elution Processing

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex briefly and transfer to an autosampler vial for analysis.

Expected Performance Characteristics

The described protocol, when coupled with a sensitive analytical technique like LC-MS/MS, is expected to yield excellent performance.

ParameterExpected ResultRationale / Reference
Analyte Recovery >85%Polymeric HLB sorbents provide high, reproducible recoveries. Published methods for venlafaxine and ODV show recoveries ranging from 72% to over 90%.[1][11][21]
Precision (%RSD) <15%A well-controlled SPE protocol minimizes variability between samples.[22]
Matrix Effects MinimizedThe wash and elution steps are designed to selectively remove interfering endogenous components, leading to cleaner extracts and reduced ion suppression/enhancement in MS analysis.
LLOQ 1-5 ng/mLThe combination of sample clean-up, concentration, and a sensitive detector allows for low limits of quantification.[1][11]
Linear Range ~1 - 1000 ng/mLThe method is expected to be linear over a wide concentration range suitable for clinical and toxicological studies.[1][22]

Conclusion

This application note provides a comprehensive, scientifically grounded protocol for the solid-phase extraction of O-Desmethyl Venlafaxine and its cyclic impurity from biological matrices. The selection of a hydrophilic-lipophilic balanced (HLB) sorbent is key to the method's success, offering the versatility needed to capture both analytes while providing the robustness required for routine bioanalysis. By understanding the causal principles behind each step—from pH adjustment in sample pre-treatment to the dual-action elution solvent—researchers can implement this protocol with confidence, achieving the high-quality, clean extracts necessary for accurate and reliable quantification.

References

  • Agilent Bond Elut SPE - HLB SPE Sorbent - Chrom Tech, Inc. (n.d.).
  • Shrivastava, A. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy, 3(1).
  • Dziurkowska, E., & Wesołowski, M. (2017). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Psychiatria Polska, 51(5), 911-924.
  • Dziurkowska, E., & Wesołowski, M. (2012). Determination of venlafaxine and its metabolites in biological materials. Archives of Psychiatry and Psychotherapy, 4, 49-58.
  • Dziurkowska, E., & Wesołowski, M. (2017). [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices]. Psychiatria Polska, 51(5), 911–924.
  • Supelco. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Sigma-Aldrich.
  • Biocomma. (n.d.). HLB Hydrophilic-Lipophilic Balanced.
  • Hawach Scientific Co., Ltd. (2023). Polymeric HLB SPE Cartridges.
  • Affinisep. (n.d.). HLB SPE cartridges.
  • BOC Sciences. (n.d.). O-Desmethyl Venlafaxine Cyclic Impurity.
  • Alentris Research Pvt. Ltd. (n.d.). Venlafaxine O-Desmethyl Cyclic Impurity.
  • Kamal, N., et al. (2022). Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. Scientific Reports.
  • Veeprho. (n.d.). Venlafaxine O-Desmethyl Cyclic Impurity.
  • Saito, K., et al. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI.
  • Thermo Fisher Scientific. (n.d.). SPE Phase and Solvent Selection.
  • Shimadzu. (n.d.). Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE) of drug residues for on-line GC.
  • Venkatasai Life Sciences. (n.d.). Venlafaxine O-Desmethyl Cyclic Impurity.
  • BOC Sciences. (n.d.). O-Desmethyl Venlafaxine Cyclic Impurity CAS NO.1346601-55-5.
  • Hussain, S., et al. (2016). Solid phase extraction and LC-MS/MS method for quantification of venlafaxine and its active metabolite O-desmethyl venlafaxine in rat plasma. Journal of the Chilean Chemical Society, 61(3), 3130-3135. Retrieved from [Link]

  • de Oliveira, A. R. M., et al. (2016). Selective solid-phase extraction using molecularly imprinted polymers for analysis of venlafaxine, O-desmethylvenlafaxine, and N-desmethylvenlafaxine in plasma samples by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1458, 46-53. Retrieved from [Link]

  • Waters Corporation. (n.d.). Oasis Solid-Phase Extraction Products. Retrieved from [Link]

  • Hussain, S., et al. (2016). Solid phase extraction and LC-MS/MS method for quantification of venlafaxine and its active metabolite O-desmethyl venlafaxine in rat plasma. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Simplifying Solid-Phase Extraction - Oasis Solid-Phase Extraction Products. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: O-Desmethyl Venlafaxine Cyclic Impurity Analysis

Topic: Troubleshooting Peak Tailing in the HPLC Analysis of O-Desmethyl Venlafaxine Cyclic Impurity Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, analytical scientists...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Peak Tailing in the HPLC Analysis of O-Desmethyl Venlafaxine Cyclic Impurity

Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, analytical scientists, and drug development professionals encountering peak tailing issues specifically with O-Desmethyl Venlafaxine and its cyclic impurity. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deep, mechanistic understanding of the underlying causes, enabling you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding peak tailing for this specific analysis.

Q1: Why is my O-Desmethyl Venlafaxine Cyclic Impurity peak tailing so severely?

A1: Peak tailing for this compound, an amine-containing basic molecule, is most commonly caused by secondary interactions with the HPLC stationary phase.[1][2] The primary culprit is the interaction between the positively charged (protonated) amine group on your analyte and negatively charged, ionized residual silanol groups (Si-O⁻) on the surface of the silica-based column packing.[3][4][5] This creates a secondary, ion-exchange retention mechanism that slows down a portion of the analyte molecules, resulting in a "tail."

Q2: I'm using a standard C18 column. Is that the problem?

A2: Not necessarily the C18 chemistry itself, but the underlying silica and its properties. Older "Type A" silica columns have a higher concentration of acidic silanol groups and trace metal impurities, which exacerbates tailing for basic compounds.[3][6] Modern, high-purity "Type B" silica columns that are densely bonded and "end-capped" are specifically designed to minimize these active silanols and will almost always provide better peak shape for your compound.[2][3][7]

Q3: Can I fix the tailing just by changing the mobile phase pH?

A3: Adjusting the mobile phase pH is one of the most powerful tools to combat this issue.[8][9] By lowering the pH (e.g., to pH 2.5-3.0), you suppress the ionization of the silanol groups, making them neutral (Si-OH).[1][3][6] This significantly reduces the unwanted ionic interaction, leading to more symmetrical peaks. However, this may not be a complete solution and often works best in combination with other strategies.

Q4: What is a "competing base" and should I be using one?

A4: A competing base, like triethylamine (TEA), is a mobile phase additive that is itself a small basic molecule.[6][10] It "shields" the analyte from the active silanol sites by preferentially interacting with them.[2][6] While effective, this is often considered a legacy approach for older columns. Modern high-purity columns may not require it, and additives like TEA can shorten column lifetime and are not MS-friendly.[6][11]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing. We will explore each potential cause with detailed explanations and actionable protocols.

The Central Problem: Secondary Silanol Interactions

The fundamental issue is a mixed-mode retention mechanism. While the primary, desired retention is hydrophobic (reversed-phase), a secondary, undesirable ion-exchange interaction occurs.

  • Mechanism: O-Desmethyl Venlafaxine Cyclic Impurity contains a secondary amine, which is basic. In typical reversed-phase mobile phases (pH 3-7), this amine is protonated (carries a positive charge). Residual silanol groups on the silica surface are acidic and can be deprotonated (carry a negative charge). The resulting electrostatic attraction holds back a fraction of the analyte molecules, causing peak tailing.

G cluster_Analyte Analyte Molecule cluster_StationaryPhase Silica Stationary Phase Analyte O-Desmethyl Venlafaxine Cyclic Impurity (Basic Amine Group, R₃NH⁺) Silanol Ionized Silanol Site (Acidic, Si-O⁻) Analyte->Silanol Undesirable Ionic Interaction (Causes Tailing)

Fig. 1: Mechanism of secondary ionic interaction causing peak tailing.
Mobile Phase Optimization: Your First Line of Defense

Controlling the mobile phase chemistry is the most direct way to influence peak shape.

The Logic: The ionization state of both the analyte and the silanol groups is pH-dependent. By manipulating the pH, we can neutralize one of the interacting species. The most common and effective strategy is to neutralize the silanols by operating at a low pH.[1][3][6]

Protocol: Low pH Mobile Phase Preparation

  • Buffer Selection: Choose a buffer effective in the pH 2.5 - 3.5 range. Phosphate or formate are common choices.

  • Preparation: Prepare an aqueous buffer solution (e.g., 20 mM potassium phosphate).

  • pH Adjustment: Use a calibrated pH meter to adjust the pH of the aqueous portion only of the mobile phase using an appropriate acid (e.g., phosphoric acid or formic acid).

  • Final Mobile Phase: Mix the pH-adjusted aqueous component with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

  • Equilibration: Ensure the column is thoroughly equilibrated with the new mobile phase (at least 10-15 column volumes) before analysis.

Table 1: Effect of Mobile Phase pH on Peak Shape

pH RangeSilanol State (Si-OH)Analyte State (R₃N)Interaction PotentialExpected Peak Shape
Low (2.5 - 3.0) Mostly Neutral (Si-OH)Protonated (R₃NH⁺)Minimized Improved Symmetry
Mid (4.0 - 7.0)Partially/Fully Ionized (Si-O⁻)Protonated (R₃NH⁺)Maximized Severe Tailing
High (> 8.0)*Fully Ionized (Si-O⁻)Neutral (R₃N)Minimized Improved Symmetry

*Requires a specialized pH-stable column to prevent silica dissolution.[7]

The Logic: A buffer's job is to resist pH changes.[12] This is crucial at the point of injection, where the sample solvent might have a different pH, creating a local pH shift at the column inlet that can cause peak distortion.[13][14]

  • Concentration: Insufficient buffer concentration can lead to poor peak shape.[5] A concentration of 10-25 mM is typically a good starting point. Increasing the buffer concentration can sometimes help by increasing the ionic strength, which can further mask silanol interactions.[7][15]

  • Type: Different buffer ions can have varying effects. Phosphate buffers, for example, are known to sometimes interact with and "block" silanol sites, further improving peak shape.[12]

Stationary Phase Selection and Care

If mobile phase optimization is insufficient, the column itself is the next area to investigate.

The Logic: Not all C18 columns are created equal. Modern column manufacturing has focused heavily on minimizing the very silanol activity that causes peak tailing for basic compounds.[3]

Table 2: Comparison of Reversed-Phase Column Technologies

Column TypeKey FeatureSuitability for Basic Compounds
Traditional (Type A Silica) Lower purity silica, higher metal content.Poor; prone to severe peak tailing.[3][6]
High-Purity, End-Capped (Type B Silica) Very low metal content, sterically-hindered silanols are capped.Excellent ; significantly reduced tailing.[2][7]
Polar-Embedded Phase A polar group (e.g., amide, carbamate) is embedded in the alkyl chain.Excellent ; provides shielding of residual silanols.
Hybrid Particle (Organo-silica) Combines silica and organic polymer.Excellent ; offers reduced silanol activity and wider pH stability.[3]

Recommendation: For robust analysis of O-Desmethyl Venlafaxine Cyclic Impurity, a high-purity, end-capped C18 or a polar-embedded column is strongly recommended.

The Logic: The column is a consumable, and its performance degrades over time. Contaminants from the sample matrix can bind irreversibly to the stationary phase, creating new active sites that cause tailing.[2][16] Physical degradation, such as a void at the column inlet, can also disrupt the packed bed and lead to poor peak shape.[1][7]

Protocol: Column Cleaning and Regeneration

  • Disconnect from Detector: Always disconnect the column from the detector to avoid contamination.

  • Reverse Direction: Reverse the column flow direction (check manufacturer's instructions first).[1] This helps flush contaminants from the inlet frit.

  • Washing Sequence: Flush the column with a series of solvents, moving from polar to non-polar and back. Use at least 10-20 column volumes for each solvent.

    • Mobile Phase (without buffer)

    • 100% Water

    • 100% Acetonitrile

    • 100% Isopropanol

    • 100% Acetonitrile

    • Mobile Phase (without buffer)

  • Re-equilibrate: Reconnect the column in the correct flow direction and thoroughly re-equilibrate with your analytical mobile phase.

System and Method Parameters

Sometimes the problem lies not in the chemistry, but in the physical setup or method parameters.

The Logic: Peak broadening and tailing can be introduced by "dead volume" in the system—the volume between the injector and the detector, outside of the column itself.[7][17] This includes excessive tubing lengths or poorly made connections.

Troubleshooting Steps:

  • Ensure all tubing connections are properly seated (finger-tight fittings are snug).

  • Use tubing with the narrowest internal diameter (e.g., 0.005") and shortest length possible, especially between the column and detector.[18]

The Logic: The analyte itself may chelate with metal ions. If the HPLC system components (e.g., frits, tubing) leach metal ions (like iron or titanium from stainless steel or titanium hardware), these ions can adsorb onto the column packing.[16][19] The analyte then interacts with these metal sites, causing significant tailing.[19][20]

Troubleshooting Steps:

  • Consider using a "bio-inert" or PEEK-lined HPLC system if metal chelation is suspected.

  • Passivating the system with strong acid (e.g., nitric acid, following instrument manufacturer's guidelines) can sometimes help remove metal contaminants.

The Logic: Injecting too much sample mass can saturate the active sites on the stationary phase, leading to a non-Gaussian peak shape that often appears as tailing or fronting.[16][17]

Troubleshooting Steps:

  • Perform a dilution series. Inject progressively lower concentrations of your sample. If the peak shape improves and becomes more symmetrical at lower concentrations, you were likely overloading the column.[16][21]

Systematic Troubleshooting Workflow

Use this flowchart to guide your troubleshooting process logically from the most common and easiest-to-fix issues to more complex ones.

G A Start: Peak Tailing Observed for O-Desmethyl Venlafaxine Cyclic Impurity B Is Mobile Phase pH < 3.5? A->B C Action: Adjust Mobile Phase pH to 2.5-3.0 using a buffer (e.g., 20mM Phosphate) B->C No D Is the column a modern, high-purity, end-capped type? B->D Yes C->D E Action: Replace with a high-purity, end-capped, or polar-embedded column. D->E No F Action: Perform a dilution series to check for mass overload. D->F Yes E->F G Did peak shape improve? F->G H Action: Flush/clean the column. Consider guard column use. G->H No J Problem Solved G->J Yes I Action: Check system for dead volume (tubing length/ID, connections). H->I K Consider advanced issues: - Metal contamination from system - Sample solvent mismatch - Co-eluting impurity I->K

Fig. 2: Logical workflow for troubleshooting peak tailing.

References

  • Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Hawach. (2025). Reasons for Peak Tailing of HPLC Column. Hawach Scientific. [Link]

  • Waschgler, R., et al. (n.d.). Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis. PubMed. [Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Phenomenex. [Link]

  • Papoutsis, I., et al. (n.d.). A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human. Ovid. [Link]

  • Papoutsis, I., et al. (2011). A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum. PubMed. [Link]

  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? ResearchGate. [Link]

  • Systematic Reviews in Pharmacy. (n.d.). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy. [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]

  • American Laboratory. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. American Laboratory. [Link]

  • SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek. [Link]

  • Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Crawford Scientific. [Link]

  • ResearchGate. (2025). A simple HPLC Method for the Simultaneous Determination of Venlafaxine and its Major Metabolite O-Desmethylvenlafaxine in Human Serum. ResearchGate. [Link]

  • Nacalai Tesque. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Nacalai Tesque. [Link]

  • Veeprho. (n.d.). Venlafaxine O-Desmethyl Cyclic Impurity | CAS 1346601-55-5. Veeprho. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • ResearchGate. (2025). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. ResearchGate. [Link]

  • Chromatography Online. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. [Link]

  • Waters Corporation. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Waters Corporation. [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]

  • PharmaCores. (2025). Discover the Art of Buffer selection in HPLC Development part 2. PharmaCores. [Link]

  • Pharmaffiliates. (n.d.). Venlafaxine-impurities. Pharmaffiliates. [Link]

  • LCGC. (2020). Effects of Buffer Capacity in LC, Part 2: Visualization of pH Changes Inside the Column. LCGC. [Link]

  • ResearchGate. (2025). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. ResearchGate. [Link]

  • IJRPC. (n.d.). QUANTIFICATION OF POTENTIAL IMPURITIES BY A STABILITY INDICATING HPLC METHOD IN DESVENLAFAXINE SUCCINATE MONOHYDRATE ACTIVE PHAR. IJRPC. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • Pharmaffiliates. (n.d.). O-Desmethyl Venlafaxine Cyclic Impurity (Hydrochloride Salt). Pharmaffiliates. [Link]

  • Welch Materials, Inc. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Welch Materials, Inc.. [Link]

  • Technology Networks. (2025). Overcoming Metal Interference in HPLC. Technology Networks. [Link]

  • PubMed Central. (2018). Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence. PubMed Central. [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]

  • ResearchGate. (n.d.). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. ResearchGate. [Link]

  • PubMed. (2007). Simultaneous Stereoselective Analysis of Venlafaxine and O-desmethylvenlafaxine Enantiomers in Human Plasma by HPLC-ESI/MS Using a Vancomycin Chiral Column. PubMed. [Link]

  • KNAUER. (n.d.). HPLC Column Selection Guide. KNAUER. [Link]

  • ResearchGate. (2021). How can I resolve peak tailing during the analysis of drug in HPLC?. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Bioanalysis of O-Desmethyl Venlafaxine and its Cyclic Impurity

As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance on the challenges you may encounter when analyzing O-Desmethyl Venlafaxine (ODV) and its cyclic impurity. This r...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance on the challenges you may encounter when analyzing O-Desmethyl Venlafaxine (ODV) and its cyclic impurity. This resource is structured to offer not just solutions, but also a deeper understanding of the underlying scientific principles.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding matrix effects in the bioanalysis of O-Desmethyl Venlafaxine and its cyclic impurity.

1. What are matrix effects, and why are they a concern for this analysis?

Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy and precision of your results.[1] Both ODV and its cyclic impurity are polar molecules, which can make them more susceptible to matrix effects, as they may co-elute with other polar endogenous components.

2. What is the O-Desmethyl Venlafaxine Cyclic Impurity and how is it formed?

The O-Desmethyl Venlafaxine Cyclic Impurity, also known as Venlafaxine O-Desmethyl Spiro Impurity, is a potential degradation product or metabolite of O-Desmethyl Venlafaxine.[2][] Its chemical name is 4-(3-Methyl-1-oxa-3-azaspiro[5.5]undec-5-yl)phenol.[2] Forced degradation studies on venlafaxine and desvenlafaxine have shown that various stress conditions, such as acidic hydrolysis or oxidation, can lead to the formation of different impurities.[4][5][6][7][8][9]

3. How do the physicochemical properties of ODV and its cyclic impurity influence their bioanalysis?

Both ODV and its cyclic impurity are polar compounds. This polarity can lead to poor retention on traditional reversed-phase C18 columns, causing them to elute early in the chromatogram where matrix effects from other polar endogenous compounds are often most pronounced. Understanding the subtle differences in their polarity and ionization potential is key to developing a robust analytical method.

4. Which sample preparation technique is best for minimizing matrix effects for these analytes?

There is no one-size-fits-all answer, as the optimal technique depends on the specific matrix and the required sensitivity. However, for polar analytes like ODV and its cyclic impurity, more rigorous sample cleanup methods are generally preferred over simple "dilute-and-shoot" or protein precipitation approaches. Techniques to consider include:

  • Liquid-Liquid Extraction (LLE): Can be effective but may have lower recovery for highly polar compounds.[10]

  • Solid-Phase Extraction (SPE): Offers a good balance of cleanup and recovery. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for separating compounds with different polarities and charge states.

  • Phospholipid Removal Plates: Specifically designed to remove phospholipids, a major source of matrix effects in plasma samples.

5. What are the regulatory expectations regarding matrix effects in bioanalytical method validation?

Regulatory bodies like the FDA and EMA require a thorough assessment of matrix effects during method validation.[5][11][12][13] This typically involves comparing the analyte response in post-extraction spiked matrix samples from multiple sources to the response in a neat solution. The matrix factor (MF) should be consistent across different lots of matrix, with a coefficient of variation (%CV) typically expected to be ≤15%.

II. Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the bioanalysis of O-Desmethyl Venlafaxine and its cyclic impurity.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

  • Secondary Interactions with Residual Silanols:

    • Explanation: Free silanol groups on the surface of silica-based columns can interact with basic analytes like ODV and its impurity, leading to peak tailing.

    • Solution:

      • Use a Low-pH Mobile Phase: A mobile phase with a pH around 3 will protonate the analytes and suppress the ionization of silanol groups, minimizing these secondary interactions.

      • Employ an End-Capped Column: Use a high-quality, end-capped C18 or a phenyl-hexyl column.

      • Consider a Hybrid Particle Column: These columns have a lower density of silanol groups.

  • Column Overload:

    • Explanation: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak fronting.

    • Solution: Dilute the sample and re-inject. If the issue persists, consider a column with a higher loading capacity.

Issue 2: Ion Suppression or Enhancement

Possible Causes & Solutions:

  • Co-elution with Phospholipids (in Plasma/Serum):

    • Explanation: Phospholipids are a major cause of ion suppression in ESI-MS. They can co-elute with polar analytes, especially in reversed-phase chromatography.

    • Troubleshooting Workflow:

      start Ion Suppression Observed step1 Post-column infusion experiment to identify suppression zones start->step1 step2 Modify Chromatographic Conditions step1->step2 Suppression co-elutes with analyte step3 Improve Sample Preparation step2->step3 Chromatographic separation insufficient step4 Use a Phospholipid Removal Plate/Column step3->step4 step5 Optimize LLE or SPE protocol step3->step5 end Matrix Effect Minimized step4->end step5->end

      Caption: Troubleshooting workflow for ion suppression.

  • Insufficient Chromatographic Separation:

    • Explanation: If the analytes elute in a region with high matrix interference, ion suppression is likely.

    • Solutions:

      • Gradient Optimization: Adjust the gradient slope to better separate the analytes from the early-eluting matrix components.

      • Alternative Chromatography:

        • Hydrophilic Interaction Chromatography (HILIC): This technique is well-suited for polar compounds and can provide orthogonal selectivity to reversed-phase chromatography.[14][15][16][17]

        • Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention of polar, ionizable analytes on a reversed-phase column.[1][18][19]

Issue 3: Inconsistent Internal Standard (IS) Response

Possible Causes & Solutions:

  • Matrix Effect on the IS:

    • Explanation: The internal standard should ideally be affected by the matrix in the same way as the analyte. If the IS elutes at a different retention time, it may experience a different degree of ion suppression or enhancement.

    • Solution: Use a stable isotope-labeled (SIL) internal standard for both ODV and its cyclic impurity if available. A SIL-IS will have nearly identical chromatographic behavior and ionization efficiency to the analyte, providing the most accurate compensation for matrix effects.

  • IS Instability:

    • Explanation: The internal standard may be degrading in the processed sample.

    • Solution: Perform stability experiments for the IS in the final sample matrix under the same conditions as the study samples.

III. Experimental Protocols

Protocol 1: Sample Preparation using Mixed-Mode Solid-Phase Extraction (SPE)

This protocol is a starting point and may require optimization.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 100 mM ammonium acetate buffer (pH 6.0).

  • Loading: Load 500 µL of the plasma sample onto the cartridge.

  • Washing:

    • Wash with 1 mL of 100 mM ammonium acetate buffer (pH 6.0).

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Starting LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: A HILIC column (e.g., amide-based) or a robust reversed-phase column (e.g., C18, Phenyl-Hexyl)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient (Reversed-Phase):

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Ionization Mode: Positive

  • MRM Transitions: To be optimized by infusing standard solutions of ODV and the cyclic impurity.

IV. Data Presentation

Table 1: Regulatory Acceptance Criteria for Matrix Effects

Parameter FDA Guideline EMA Guideline
Matrix Factor (MF) The %CV of the IS-normalized MF from at least 6 lots of matrix should be ≤15%. The %CV of the IS-normalized MF from at least 6 lots of matrix should be ≤15%.

| Recovery | Should be consistent, precise, and reproducible. | Not considered a validation parameter in itself, but should be optimized for consistency. |

V. Visualization

Diagram 1: General Workflow for Bioanalytical Method Development

A Analyte Characterization (ODV & Cyclic Impurity) B MS/MS Method Development (MRM Optimization) A->B C Sample Preparation (LLE, SPE, etc.) A->C D Chromatography Development (RP-HPLC, HILIC) A->D E Method Validation (as per FDA/EMA guidelines) B->E C->E D->E F Sample Analysis E->F

Sources

Troubleshooting

Improving resolution between venlafaxine and its cyclic impurity in chromatography.

Welcome to the Chromatography Troubleshooting Guide for Venlafaxine. This resource is designed for researchers, analytical scientists, and drug development professionals facing challenges in the chromatographic analysis...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Chromatography Troubleshooting Guide for Venlafaxine. This resource is designed for researchers, analytical scientists, and drug development professionals facing challenges in the chromatographic analysis of venlafaxine, with a specific focus on achieving adequate resolution from its critical cyclic impurity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemistry of the separation challenge and the principles behind the analytical methodology.

Q1: What are venlafaxine and its cyclic impurity, and why is their separation challenging?

A: Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely used as an antidepressant.[1] Its chemical structure features a tertiary amine and a cyclohexanol ring. The "Venlafaxine Cyclic Impurity," also known as Venlafaxine EP Impurity H, is a structurally related compound formed through intramolecular cyclization.[2]

The primary challenge in separating these two compounds lies in their profound structural similarity. The impurity is formed when the hydroxyl group on the cyclohexanol ring displaces the dimethylamino group, creating a spirocyclic ether linkage.[2][3] This results in molecules with very similar polarity, molecular weight, and shape, making them difficult to resolve using standard chromatographic techniques.[2]

G cluster_0 Venlafaxine cluster_1 Venlafaxine Cyclic Impurity cluster_2 V V V->p1 I I p1->p2 High Structural Similarity p2->I

Caption: Structural comparison of Venlafaxine and its Cyclic Impurity.

Q2: What is the primary chromatographic mechanism used for this separation, and why?

A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant mechanism for separating venlafaxine and its impurities.[4] This technique utilizes a non-polar stationary phase (most commonly C18 or L1 packing) and a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol.[1][5][6]

This approach is effective because it separates molecules based on differences in their hydrophobicity. While venlafaxine and its cyclic impurity are structurally similar, the cyclization slightly alters the molecule's polarity and how it interacts with the non-polar stationary phase, allowing for separation to be achieved through careful method optimization.

Q3: Why is the peak shape for venlafaxine often poor (e.g., tailing), and how does this impact resolution?

A: Peak tailing for venlafaxine is a common issue and is primarily caused by secondary interactions between the basic tertiary amine group of the molecule and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[7][8] These strong, non-specific interactions delay the elution of a portion of the analyte molecules, resulting in an asymmetric, tailing peak.

Poor peak shape directly compromises resolution. Tailing peaks are wider at the base, which means they are more likely to overlap with adjacent peaks, such as that of the cyclic impurity. This makes accurate quantification difficult and can cause a method to fail its system suitability requirements for resolution.[9] Addressing peak tailing is therefore a critical first step in improving the overall separation.[10]

Section 2: Troubleshooting Guide for Poor Resolution

This guide provides a systematic, step-by-step approach to resolving co-elution and poor resolution between venlafaxine and its cyclic impurity.

Q4: I have co-elution or poor resolution (<1.5) between venlafaxine and its cyclic impurity. Where do I start?

A: Begin with a systematic evaluation of your current method, starting with the most influential and easily adjustable parameters. The logical workflow below outlines the recommended troubleshooting sequence. Start by assessing the peak shape. If tailing is significant (Tailing Factor > 1.5), address it first, as improving peak symmetry can often restore resolution. If peak shape is acceptable, proceed with mobile phase optimization.

Caption: Troubleshooting workflow for improving venlafaxine separation.

Q5: How do I systematically optimize the mobile phase to improve resolution?

A: Mobile phase composition is the most powerful tool for manipulating resolution in RP-HPLC. Focus on pH, organic modifier type and ratio, and buffer strength.

Step-by-Step Mobile Phase Optimization Protocol:

  • pH Adjustment (The Critical First Step):

    • Rationale: The ionization state of venlafaxine (a basic amine) and residual silanols is controlled by pH. Operating at a low pH (e.g., 2.5 - 4.0) ensures the venlafaxine is fully protonated and silanol activity is suppressed, which is crucial for good peak shape and reproducible retention.[10]

    • Action: Prepare mobile phases with buffers (e.g., 10-20 mM phosphate or ammonium salt) adjusted to different pH values within the stable range of your column. Start with the pH recommended in pharmacopeial methods, often around 3.0-3.5, adjusted with phosphoric acid.[11][12] Analyze the separation at pH 3.0, 3.5, and 4.0 to observe the impact on selectivity.

  • Organic Modifier Ratio (The "Strength" of the Mobile Phase):

    • Rationale: Changing the percentage of the organic solvent (e.g., acetonitrile or methanol) directly impacts the retention time of the analytes. Decreasing the organic content increases retention, providing more time for the analytes to interact with the stationary phase, which can improve resolution.

    • Action: If your peaks are eluting too early, systematically decrease the organic percentage in 2-3% increments. For example, if you are using 30% acetonitrile, try 28% and 25%. This will increase run time but often enhances separation.

  • Organic Modifier Type (Altering Selectivity):

    • Rationale: Acetonitrile and methanol offer different selectivities in reversed-phase chromatography. If you are struggling to achieve resolution with acetonitrile, switching to methanol (or a combination) can alter the elution order or spacing between peaks.

    • Action: Prepare a mobile phase with methanol, keeping the elution strength similar to your original acetonitrile method (a rough guide is that methanol is a weaker solvent, so you may need a slightly higher percentage). Compare the resulting chromatogram to your acetonitrile method.

  • Buffer Concentration:

    • Rationale: The ionic strength of the buffer can help mask secondary interactions with the stationary phase, particularly if peak shape is still an issue.[10]

    • Action: If resolution is still marginal, try increasing the buffer concentration from 10 mM to 25 mM. Ensure the buffer is fully soluble in the mobile phase mixture.

Q6: My venlafaxine peak is tailing, affecting resolution. How do I fix this?

A: As discussed in Q3, tailing is typically due to silanol interactions. Here are targeted solutions:

StrategyMechanismProtocol
Lower Mobile Phase pH Suppresses ionization of silanol groups (Si-O⁻) and ensures consistent protonation of venlafaxine (R₃NH⁺).[10]Adjust mobile phase to a pH between 2.5 and 3.5 using an acid like phosphoric acid. Verify your column is stable at this pH.
Add a Competing Base A small, basic additive like triethylamine (TEA) preferentially interacts with active silanol sites, "masking" them from venlafaxine.[7]Add a low concentration of TEA (e.g., 0.1% v/v or ~10mM) to the aqueous portion of your mobile phase before pH adjustment. This is a common strategy in USP methods for venlafaxine.[5][11]
Increase Buffer Strength Higher salt concentration can shield ionic interactions between the protonated amine and ionized silanols.[8]Increase the concentration of your buffer (e.g., phosphate) from 10mM to 25-50mM, ensuring solubility.
Use an End-Capped Column Modern, high-purity silica columns are "end-capped," meaning most residual silanols are chemically bonded with a small silylating agent to make them inert.[9]Ensure you are using a high-quality, double end-capped C18 column. If your column is old, it may be degraded; replace it.
Q7: Could my column be the issue? When should I consider changing the stationary phase?

A: Yes, the column is a critical factor. If extensive mobile phase optimization on a standard C18 column fails to provide the required resolution, it's time to evaluate the column.

When to suspect the column:

  • Loss of Performance: If a previously working method suddenly fails, the column may be degraded or contaminated.

  • Persistent Tailing: If tailing cannot be resolved with mobile phase additives, the stationary phase itself may have too many active silanols.

  • Insufficient Selectivity: If no combination of mobile phase parameters can separate the two peaks, you may need a different stationary phase chemistry.

Alternative Stationary Phase Strategies:

Stationary PhaseSeparation PrincipleWhen to Use
Phenyl-Hexyl Offers alternative selectivity through π-π (pi-pi) interactions with the aromatic rings of venlafaxine and its impurity.[10]An excellent first choice when a C18 column fails. The different interaction mechanism can significantly alter selectivity.
Embedded Polar Group (e.g., "AQ" type) Contains a polar group (like an amide or carbamate) embedded in the alkyl chain. This can reduce silanol interactions and offer unique selectivity for basic compounds.A good option for improving peak shape and potentially altering elution order.
Modern Hybrid Silica (e.g., BEH, HSS) These particles are more resistant to low and high pH and often have lower silanol activity, leading to better peak shapes for bases.[7]Consider these for developing new, robust methods. They often provide superior performance and lifetime.

References

  • ResearchGate. (2025). An HPLC method for determination of related substances of venlafaxine hydrochloride sustained-release capsules. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Development and Validation of an Ultra Performance Liquid Chromatography Method for Venlafaxine Hydrochloride in Bulk and Capsule Dosage Form. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF RELATED SUBSTANCE IN VENLAFAXINE HYDROCHLORIDE TABLETS. Available at: [Link]

  • Veeprho. (n.d.). Venlafaxine O-Desmethyl Cyclic Impurity | CAS 1346601-55-5. Available at: [Link]

  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. Available at: [Link]

  • Agilent. (2023). Why it matters and how to get good peak shape. Available at: [Link]

  • Pharmaffiliates. (n.d.). Venlafaxine-impurities. Available at: [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Available at: [Link]

  • Pharmaffiliates. (n.d.). Desvenlafaxine-impurities. Available at: [Link]

  • Shimadzu. (n.d.). How to Obtain Good Peak Shapes. Available at: [Link]

  • ResearchGate. (n.d.). DEVELOPMENT OF HPLC METHOD FOR DETERMINATION OF VENLAFAXINE DURING CONCOMITANT USE OF METOPROLOL. Available at: [Link]

  • National Institutes of Health (NIH). (2014). Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography. Available at: [Link]

  • National Institutes of Health (NIH). (2011). RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms. Available at: [Link]

  • USP-NF. (2012). Venlafaxine Hydrochloride Extended- Release Capsules. Available at: [Link]

  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Available at: [Link]

  • EDQM. (2014). VENLAFAXINE HYDROCHLORIDE. Available at: [Link]

  • ResearchGate. (2025). Impurity Profile Study of Venlafaxine Hydrochloride, an Antipsychotic Drug Substance. Available at: [Link]

  • USP-NF. (2021). Venlafaxine Hydrochloride Extended-Release Capsules Revision Bulletin. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2022). A REVIEW ON RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF VENLAFAXINE. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis of Venlafaxine and its Metabolites

Welcome to the technical support center dedicated to addressing a critical challenge in bioanalysis: ion suppression in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of venlafaxine and its primar...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in bioanalysis: ion suppression in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of venlafaxine and its primary metabolites, O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to help you navigate and overcome this pervasive issue.

Ion suppression is a specific type of matrix effect that can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses by reducing the ionization efficiency of target analytes.[1][2][3][4] In the complex milieu of biological matrices like plasma or serum, endogenous components such as phospholipids, salts, and proteins are the primary culprits.[2][5] This guide offers a structured, question-and-answer-based approach to troubleshooting, complete with detailed protocols and the scientific rationale behind each step.

Troubleshooting Guide: From Problem to Resolution

This section addresses common issues encountered during the LC-MS/MS analysis of venlafaxine and its metabolites, providing a systematic approach to problem-solving.

Issue 1: Low or Inconsistent Signal Intensity for Venlafaxine and its Metabolites

Q: My signal intensity for venlafaxine, ODV, and NDV is unexpectedly low and varies significantly between samples. What is the likely cause and how can I fix it?

A: This is a classic symptom of ion suppression, where co-eluting matrix components interfere with the ionization of your analytes in the mass spectrometer's source.[1][3] The first step is to confirm and identify the region of ion suppression. A post-column infusion experiment is an excellent diagnostic tool for this purpose.[6][7]

This experiment helps to pinpoint the retention times where matrix components are causing ion suppression.[7]

Methodology:

  • Prepare an Analyte Solution: Create a solution containing venlafaxine, ODV, and NDV in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and moderate signal.

  • Set up the Infusion: Use a syringe pump to deliver the analyte solution at a constant, low flow rate (e.g., 10 µL/min). A 'T' connector is used to introduce this solution into the mobile phase stream between the LC column and the mass spectrometer's ion source.[7]

  • Establish a Stable Baseline: Start the infusion and allow the analyte signals to stabilize, creating a consistent baseline in your mass spectrometer's data acquisition software.[7]

  • Inject a Blank Matrix Sample: Inject a blank matrix sample (e.g., plasma from an untreated subject) that has undergone your standard sample preparation procedure.

  • Monitor the Signal: A significant dip in the stable baseline signal indicates a region of ion suppression.[6][7] The retention time of this dip corresponds to the elution of matrix components that are interfering with the ionization of your analytes.

Issue 2: Poor Reproducibility and Accuracy in Quality Control (QC) Samples

Q: My calibration curve looks good, but my QC samples are failing, showing poor accuracy and precision. Could this be related to ion suppression?

A: Absolutely. Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, which may not be apparent when analyzing calibration standards prepared in a cleaner, surrogate matrix.[8] This is where a robust sample preparation method becomes critical. While protein precipitation is a fast and simple technique, it is often insufficient for removing phospholipids, a major cause of ion suppression.[1]

Effective sample preparation is the most crucial step in minimizing matrix effects.[2][9][10]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than protein precipitation. For venlafaxine, a basic compound, adjusting the pH of the plasma sample to >10 will ensure it is in its neutral form, facilitating extraction into an organic solvent like methyl tert-butyl ether (MTBE).[11][12]

  • Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and can be very effective at removing interfering substances.[2][13] Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, is particularly well-suited for extracting basic compounds like venlafaxine from complex matrices.[14]

  • Phospholipid Removal: Specific sample preparation products, such as HybridSPE® or Oasis® PRiME HLB, are designed to selectively remove phospholipids, which are notorious for causing ion suppression.[13][14][15][16]

This protocol provides a general guideline for a mixed-mode cation exchange SPE cleanup.

  • Sample Pre-treatment: To 100 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step ensures that the basic analytes are positively charged.

  • Conditioning: Condition an Oasis® MCX µElution plate with 200 µL of methanol followed by 200 µL of water.

  • Loading: Load the pre-treated sample onto the SPE plate.

  • Washing: Wash the plate with 200 µL of 2% formic acid in water, followed by 200 µL of methanol. These washes remove polar and non-polar interferences, respectively.

  • Elution: Elute the analytes with 2 x 25 µL of 5% ammonium hydroxide in acetonitrile. The basic pH of the elution solvent neutralizes the analytes, disrupting the ionic interaction with the sorbent.

  • Dilution & Injection: Dilute the eluate with 50 µL of water prior to injection into the LC-MS/MS system.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for venlafaxine analysis?

A1: Ion suppression is a matrix effect where co-eluting compounds from a biological sample reduce the ionization efficiency of the target analytes (venlafaxine and its metabolites) in the mass spectrometer's ion source.[1][2][4] This leads to a decreased signal, which can result in inaccurate and imprecise quantification, and in severe cases, the inability to detect the analytes at all.[5][8]

Q2: How can I quantitatively assess the degree of ion suppression in my assay?

A2: The matrix factor (MF) provides a quantitative measure of ion suppression. It is calculated by comparing the peak area of an analyte spiked into a blank matrix extract (post-extraction) to the peak area of the analyte in a neat solution at the same concentration.[5][12]

Calculation: Matrix Factor (MF) = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)

An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[12]

Q3: Can optimizing my chromatographic separation help reduce ion suppression?

A3: Yes, optimizing the liquid chromatography method is a key strategy.[2][10] By achieving better separation of venlafaxine and its metabolites from the matrix components that cause ion suppression, you can minimize their impact.[1][4] This can be achieved by:

  • Adjusting the mobile phase gradient: A shallower gradient can improve resolution.

  • Using a different column chemistry: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) may provide a different selectivity.[11]

  • Employing Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems provide higher resolution and sharper peaks, which can help to separate analytes from interfering matrix components more effectively.

Q4: What is the role of an internal standard in managing ion suppression?

A4: A suitable internal standard (IS) is crucial for compensating for ion suppression that cannot be completely eliminated.[2][10] A stable isotope-labeled (SIL) internal standard (e.g., venlafaxine-d6) is the gold standard.[17] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression.[12] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression can be effectively normalized.

Data and Parameters for Venlafaxine Analysis

Table 1: Representative Mass Spectrometric Parameters for Venlafaxine and Metabolites
CompoundPrecursor Ion (m/z)Product Ion (m/z)
Venlafaxine278.2121.1
O-desmethylvenlafaxine264.3107.1
N-desmethylvenlafaxine264.258.1
Venlafaxine-d6 (IS)284.3121.1

Note: These are typical values and should be optimized on your specific instrument.[18][19]

Table 2: Comparison of Sample Preparation Techniques for Venlafaxine Analysis
TechniqueProsCons
Protein Precipitation Simple, fast, inexpensive.Prone to significant ion suppression from phospholipids.
Liquid-Liquid Extraction Provides a cleaner extract than PPT. Good recovery for venlafaxine.More labor-intensive and uses larger volumes of organic solvents.
Solid-Phase Extraction High selectivity and cleanup efficiency. Can effectively remove phospholipids.[2][13][18]Higher cost and requires method development.

Visualizing the Workflow and Concepts

Diagram 1: Troubleshooting Workflow for Ion Suppression

IonSuppressionWorkflow Problem Low/Inconsistent Signal Poor QC Accuracy Confirm Confirm & Identify Suppression (Post-Column Infusion) Problem->Confirm Strategy Develop Mitigation Strategy Confirm->Strategy Optimize_SP Optimize Sample Prep (LLE, SPE, PL Removal) Strategy->Optimize_SP Primary Optimize_LC Optimize Chromatography (Gradient, Column) Strategy->Optimize_LC Secondary Use_IS Implement SIL Internal Standard Strategy->Use_IS Essential Validate Re-validate Method Optimize_SP->Validate Optimize_LC->Validate Use_IS->Validate Success Reliable & Robust Assay Validate->Success

Caption: A logical workflow for diagnosing and resolving ion suppression issues.

Diagram 2: Mechanism of Ion Suppression in ESI

IonSuppressionMechanism cluster_source ESI Droplet cluster_competition Competition for Charge/Surface Droplet { Analyte (Venlafaxine) | Matrix (Phospholipid)} GasPhase Gas Phase Ions Droplet:analyte->GasPhase Ion Evaporation (Ideal) Suppressed Reduced Analyte Ionization Droplet:matrix->Suppressed MS_Inlet Mass Spec Inlet GasPhase->MS_Inlet Detector Detector Signal MS_Inlet->Detector Strong Signal Suppressed->MS_Inlet Weak Signal

Caption: Competition between analyte and matrix for ionization in the ESI source.

References

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (2003). LCGC International. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Phenomenex. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Chromatography & Separation Techniques. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma. [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (2016). Waters. [Link]

  • Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry. (2024). PubMed. [Link]

  • Ion suppression (mass spectrometry). (n.d.). Wikipedia. [Link]

  • Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. (2005). PubMed. [Link]

  • Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study. (2018). PubMed. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2019). LCGC International. [Link]

  • Development of a LC-MS/MS for Quantification of Venlafaxine in Human Plasma and Application to Bioequivalence Study in healthy Korean Subjects. (2013). ResearchGate. [Link]

  • Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS. (2014). PubMed. [Link]

  • Ion suppression; A critical review on causes, evaluation, prevention and applications. (2013). Talanta. [Link]

  • Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. (2016). Scientific Reports. [Link]

  • Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. (2013). Systematic Reviews in Pharmacy. [Link]

  • Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. (2016). CUNY Academic Works. [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2011). Journal of Bioequivalence & Bioavailability. [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis?. (n.d.). Providion Group. [Link]

  • A simple solid-phase extraction method for the analysis of red cell phospholipids by liquid chromatography-tandem mass spectrometry. (2018). Journal of Clinical Laboratory Analysis. [Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters. [Link]

  • Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies. (2020). Biomedical Chromatography. [Link]

  • Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. (2005). ResearchGate. [Link]

  • Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence. (2018). BMJ Open. [Link]

  • Analytical Methods for Venlaflaxine Hydrochloride and Metabolites determinations in Different Matrices. (2013). ResearchGate. [Link]

  • [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices]. (2015). PubMed. [Link]

  • Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry. (2024). Therapeutic Drug Monitoring. [Link]

  • Liquid chromatography-mass spectrometry method for the determination of venlafaxine in human plasma and application to a pharmacokinetic study. (2012). ResearchGate. [Link]

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Troubleshooting

Technical Support Center: Strategies to Minimize Cyclic Impurity Formation

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical strategies and troubleshooting advice to minimize the formation of cyclic impuriti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical strategies and troubleshooting advice to minimize the formation of cyclic impurities during chemical synthesis. The content is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.

Section 1: Understanding and Controlling Cyclization Reactions

Q1: What are the fundamental principles governing the formation of cyclic impurities?

The formation of cyclic impurities is primarily a competition between intramolecular (ring-forming) and intermolecular (chain-extending or dimerization/oligomerization) reactions.[1][2] The outcome of this competition is dictated by several key factors:

  • Kinetics vs. Thermodynamics: The reaction can be under either kinetic or thermodynamic control.[3][4]

    • Kinetic control favors the product that is formed fastest, which is the one with the lowest activation energy.[4] Shorter reaction times and lower temperatures often favor the kinetic product.[3][5]

    • Thermodynamic control favors the most stable product.[4] Longer reaction times and higher temperatures allow the reaction to reach equilibrium, favoring the thermodynamically more stable product.[3][5]

  • Ring Strain: The stability of the forming ring is a significant factor. The formation of 5- and 6-membered rings is generally kinetically and thermodynamically favored over smaller or larger rings due to minimal angle and torsional strain.[6]

  • Entropy: Intramolecular reactions are generally entropically favored over intermolecular reactions because they involve one molecule forming a product, leading to an increase in the disorder of the system.[7][8] Intermolecular reactions, on the other hand, involve two or more molecules coming together, which decreases entropy.[8]

Q2: How does reactant concentration influence the formation of cyclic byproducts?

Reactant concentration is a critical parameter for controlling the balance between intramolecular and intermolecular reactions.

  • High Dilution Favors Cyclization: At very low concentrations (high dilution), the probability of two reactant molecules encountering each other is significantly reduced. This environment favors the intramolecular pathway, leading to the formation of cyclic products.[1][6] In step-growth polymerizations, for instance, cyclization becomes more pronounced as the reaction concentration decreases.[9]

  • High Concentration Favors Intermolecular Reactions: Conversely, at higher concentrations, reactant molecules are in close proximity, increasing the likelihood of intermolecular reactions, which can lead to the formation of linear oligomers and polymers.[1][9]

It's a common misconception that high dilution always minimizes impurities. While it favors cyclization, if the desired product is the linear, intermolecular one, then high dilution will actually increase the formation of the cyclic impurity.

Section 2: Practical Strategies for Minimizing Cyclic Impurities

This section provides actionable strategies and troubleshooting guides for common issues encountered during synthesis.

Troubleshooting Guide: My reaction is producing a high percentage of an unwanted cyclic byproduct.
Issue 1: Predominance of Intramolecular Cyclization Over Desired Intermolecular Reaction

If your goal is to form a linear product through an intermolecular reaction, but you are observing a significant amount of a cyclic byproduct, consider the following strategies:

Strategy 1: Adjusting Concentration

The most direct way to favor intermolecular reactions is to increase the concentration of your reactants.[2] This increases the probability of molecules reacting with each other rather than with themselves.

Protocol: Optimizing Reactant Concentration

  • Initial High Concentration: Start your reaction at a significantly higher concentration than previously attempted. A good starting point would be to increase the molarity by a factor of 5 to 10.

  • Stepwise Reduction: If the high concentration leads to other issues like solubility problems or increased side reactions, perform a series of experiments with systematically decreasing concentrations to find the optimal balance.

  • Slow Addition: An alternative to a high initial concentration is the slow addition of one of the reactants to the reaction mixture. This maintains a low instantaneous concentration of the added reactant, which can sometimes favor the desired intermolecular reaction, especially if one reactant is prone to self-condensation.

Strategy 2: Temperature and Reaction Time (Kinetic vs. Thermodynamic Control)

The interplay of temperature and time can be harnessed to favor the desired product.

  • Low Temperature & Short Reaction Time: If the desired intermolecular product is kinetically favored (forms faster), running the reaction at a lower temperature and for a shorter duration can minimize the formation of a more stable, but slower-forming, cyclic impurity.[3][5][10]

  • High Temperature & Long Reaction Time: If the desired product is thermodynamically more stable, increasing the reaction temperature and allowing the reaction to proceed for a longer time will enable the system to reach equilibrium, favoring your target molecule.[3][5][10]

Table 1: General Guidelines for Temperature and Time Adjustments

Desired Product CharacteristicRecommended TemperatureRecommended TimeRationale
Kinetically FavoredLowerShorterFavors the faster-forming product.[3][5]
Thermodynamically FavoredHigherLongerAllows the reaction to reach equilibrium and form the more stable product.[3][5]
FAQs: Common Questions in Cyclic Impurity Minimization
Q3: Can the choice of solvent impact the formation of cyclic impurities?

Absolutely. The solvent plays a crucial role in influencing reaction rates and pathways.[11][12]

  • Polarity and Solvation: The polarity of the solvent can differentially stabilize the reactants, transition states, and products of the competing intramolecular and intermolecular pathways.[11][13] For instance, a solvent that preferentially solvates and stabilizes the transition state of the desired reaction pathway will accelerate that reaction.[11]

  • Viscosity: In some cases, particularly in later stages of polymerization, increased viscosity can hinder intramolecular collisions, thereby reducing cyclization.[9]

  • Specific Solvent Effects: Certain solvents can have specific interactions with reactants or catalysts that can influence the reaction outcome. For example, in one study, N,N-dimethylformamide (DMF) and acetonitrile were found to be favorable solvents for a particular cyclization reaction, while toluene, dichloromethane, and tetrahydrofuran were less favorable.[14]

Q4: How can catalyst selection help in minimizing cyclic byproducts?

The right catalyst can significantly influence the selectivity of a reaction.[15]

  • Promoting the Desired Pathway: A well-chosen catalyst can lower the activation energy for the desired reaction pathway, making it kinetically more favorable.[16]

  • Suppressing Side Reactions: In Ring-Closing Metathesis (RCM), for example, certain ruthenium catalysts are prone to promoting unwanted isomerization of the double bond in the cyclic product.[17] Additives like 1,4-benzoquinone or phenol can suppress these side reactions, although they might also affect the catalyst's activity.[18][19]

  • Heterogeneous Catalysts: These catalysts can offer high yields and are often easier to separate from the reaction mixture, which can simplify purification and reduce byproducts.[20]

Q5: What role do protecting groups play in preventing unwanted cyclization?

Protecting groups are essential tools in multi-step synthesis to prevent unwanted side reactions, including cyclization.[21][22]

  • Masking Reactive Functional Groups: By temporarily blocking a reactive functional group, you can prevent it from participating in an undesired intramolecular reaction.[21][23] For example, protecting an amine as a carbamate renders it non-nucleophilic.[21]

  • Directing the Reaction Pathway: The strategic use of protecting groups can guide the synthesis towards the desired product by ensuring that only the intended functional groups are available to react at each step.[24]

  • Orthogonal Protection: In complex syntheses, such as peptide synthesis, using orthogonal protecting groups (groups that can be removed under different conditions) is crucial for selectively deprotecting and reacting specific sites, thereby preventing a cascade of unwanted side reactions, including cyclizations.[25]

Section 3: Purification and Analytical Techniques

Q6: What are the most effective methods for removing cyclic impurities from the final product?

Even with optimized reaction conditions, some level of impurity is often unavoidable. Effective purification is therefore critical.[26]

  • Chromatography: This is one of the most powerful techniques for separating compounds with different polarities and properties.[27]

    • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, is widely used for purifying peptides and other organic molecules, separating the desired product from impurities based on differences in hydrophobicity.[28][29]

    • Flash Chromatography: A common technique for preparative purification in organic synthesis.[29]

    • Orthogonal Methods: Using different chromatographic techniques (e.g., reversed-phase and hydrophilic interaction liquid chromatography) can improve the separation of complex mixtures.[30]

  • Crystallization/Recrystallization: This technique relies on differences in solubility between the desired compound and the impurities at different temperatures.[31] It can be a highly effective method for obtaining very pure crystalline solids.[27]

  • Liquid-Liquid Extraction: This method separates compounds based on their differential solubility in two immiscible liquid phases.[27]

  • Distillation: For volatile compounds, distillation separates components based on differences in their boiling points.[26]

Q7: Which analytical techniques are best for detecting and quantifying cyclic impurities?

Accurate detection and quantification of impurities are essential for process optimization and quality control.[32]

  • High-Performance Liquid Chromatography (HPLC): Coupled with detectors like UV-Vis, fluorescence, or mass spectrometry, HPLC is a cornerstone for impurity analysis.[33][34]

  • Gas Chromatography (GC): This technique is ideal for analyzing volatile and semi-volatile impurities.[34]

  • Mass Spectrometry (MS): Often coupled with HPLC or GC, MS provides mass-to-charge ratio information, which is invaluable for identifying unknown impurities.[33]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the desired product and any impurities present.[28]

Visualizing Reaction Pathways

Diagram 1: Competing Intramolecular vs. Intermolecular Reactions

G cluster_conditions Reaction Conditions A Reactant (with two reactive sites) B Intramolecular Cyclization A->B Favored by High Dilution C Intermolecular Reaction A->C Favored by High Concentration D Cyclic Product (Impurity or Target) B->D E Linear Dimer/Oligomer (Target or Impurity) C->E Low_Conc Low Concentration Low_Conc->B High_Conc High Concentration High_Conc->C

Caption: The choice between cyclization and intermolecular reaction is concentration-dependent.

Diagram 2: Troubleshooting Workflow for Cyclic Impurity Formation

G Start High Level of Cyclic Impurity Detected Q1 Is the desired product linear (intermolecular)? Start->Q1 A1_Yes Increase Reactant Concentration Q1->A1_Yes Yes A1_No Decrease Reactant Concentration (High Dilution) Q1->A1_No No Q2 Analyze Kinetic vs. Thermodynamic Profile A1_Yes->Q2 A1_No->Q2 A2_Kinetic Lower Temperature & Shorten Reaction Time Q2->A2_Kinetic Desired product is kinetic A2_Thermo Increase Temperature & Lengthen Reaction Time Q2->A2_Thermo Desired product is thermodynamic Q3 Evaluate Solvent and Catalyst A2_Kinetic->Q3 A2_Thermo->Q3 A3 Screen Solvents of Varying Polarity & Test Alternative Catalysts Q3->A3 End Optimized Protocol A3->End

Caption: A logical workflow for troubleshooting and optimizing reaction conditions.

References

  • Common Blind Spot: Intramolecular Reactions - Master Organic Chemistry. (2011, July 4). Master Organic Chemistry. [Link]

  • Ring-closing metathesis - Wikipedia. (2023, November 29). Wikipedia. [Link]

  • Cyclization in Linear Step-Growth Polymerizations. (2023, September 11). ACS Publications. [Link]

  • Optimization of the intramolecular cyclization-solvent effect. (2021). ResearchGate. [Link]

  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). (2019, December 27). National Institutes of Health. [Link]

  • Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. (2023, July 1). MDPI. [Link]

  • Beyond Flory's principle: Cyclization and unequal reactivity in step-growth linear polymerization. (2023, May 9). National Institutes of Health. [Link]

  • III. Intramolecular Addition (Cyclization) Reactions. (2022, September 13). Chemistry LibreTexts. [Link]

  • Optimized Ring Closing Metathesis Reaction Conditions To Suppress Desallyl Side Products in the Solid-Phase Synthesis of Cyclic Peptides Involving Tyrosine(O-allyl). (2019, December 27). ACS Publications. [Link]

  • Kinetic modeling of the effect of solvent concentration on primary cyclization during polymerization of multifunctional monomers. (2004). ResearchGate. [Link]

  • Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol and MaxPeak High Performance Surface Technology. (2022). Waters Corporation. [Link]

  • Impurity Analysis of Synthetic Cyclic Peptides (Sept 2023). (2023, September 8). LCGC International. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Biomatik. [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. (2022). National Institutes of Health. [Link]

  • Thermodynamic versus kinetic reaction control. Grokipedia. [Link]

  • 2.3: Olefin Metathesis. (2023, August 1). Chemistry LibreTexts. [Link]

  • Recent advances in the use of catalysts based on natural products for the conversion of CO2 into cyclic carbonates. (2022). Royal Society of Chemistry. [Link]

  • Thermal selectivity of intermolecular versus intramolecular reactions on surfaces. (2016, March 15). ResearchGate. [Link]

  • The progress of the cyclic strategy in separation and detection. (2024, January 13). National Center for Biotechnology Information. [Link]

  • Solvent effects in the base-catalyzed cyclization of 5-chloro-2-pentanone. ACS Publications. [Link]

  • List of purification methods in chemistry - Wikipedia. (2023, December 1). Wikipedia. [Link]

  • Thermodynamic and kinetic reaction control - Wikipedia. (2023, December 1). Wikipedia. [Link]

  • Solvent effects - Wikipedia. (2023, December 1). Wikipedia. [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2023, June 16). Medium. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2007). International Labmate. [Link]

  • How to Optimize Peptide Synthesis?. (2023). Biopharma PEG. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department. [Link]

  • 3.3B: General Procedures for Removing Impurities. (2022, April 7). Chemistry LibreTexts. [Link]

  • Solvation Effects in Organic Chemistry. (2022, February 4). ACS Publications. [Link]

  • Solvent Effects on the Intramolecular Charge Transfer Excited State of 3CzClIPN: A Broadband Transient Absorption Study. (2023). ResearchGate. [Link]

  • Thermodynamic and Kinetic Products. (2012, February 9). Master Organic Chemistry. [Link]

  • Assay and impurities: Method development as part of analytical life-cycle management. (2022). ScienceDirect. [Link]

  • Impurity profiling of synthetic cyclic peptides based on orthogonality between hydrophilic-interaction and reversed-phase liquid chromatography. (2023, December 12). ResearchGate. [Link]

  • Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). (2023, August 22). Jordi Labs. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Jack Westin. [Link]

  • Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis. (2015). National Institutes of Health. [Link]

  • Organic Chemistry. (n.d.). University of Calcutta. [Link]

  • Divergent Catalytic Strategies for the Cis/Trans Stereoselective Ring-Opening Polymerization of a Dual Cyclic Carbonate/Olefin Monomer. (2019, August 20). ACS Publications. [Link]

  • Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. (2023, August 5). ResearchGate. [Link]

  • Intermolecular vs intramolecular reactions. (2021, February 1). YouTube. [Link]

  • 14.3 Kinetic versus Thermodynamic Control of Reactions. (2023, September 20). OpenStax. [Link]

  • Intramolecular vs. Intermolecular Reaction. University of Bristol. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Avoid Protecting Groups. (2019, December 3). SpringerLink. [Link]

  • Protecting group - Wikipedia. (2023, November 29). Wikipedia. [Link]

  • Benefits of Protecting Groups in Organic Synthesis. (2023, May 8). Labinsights. [Link]

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Troubleshooting

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of O-Desmethyl Venlafaxine Cyclic Impurity

Welcome to the technical support center. This guide is designed for researchers, analytical scientists, and drug development professionals who are facing challenges in the low-level detection and quantification of O-Desm...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, analytical scientists, and drug development professionals who are facing challenges in the low-level detection and quantification of O-Desmethyl Venlafaxine Cyclic Impurity. The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of pharmaceutical products.[1] This resource provides in-depth, experience-driven troubleshooting advice and optimized protocols to enhance analytical sensitivity and ensure regulatory compliance.

The O-Desmethyl Venlafaxine Cyclic Impurity, also known as 4-(3-Methyl-1-oxa-3-azaspiro[5.5]undec-5-yl)phenol, is a potential degradation product or process-related impurity of O-Desmethyl Venlafaxine (ODV), the primary active metabolite of Venlafaxine.[2][] Its detection at low levels is critical for meeting the stringent thresholds set by regulatory bodies like the International Council for Harmonisation (ICH).[4][5]

This guide is structured in a question-and-answer format to directly address common issues encountered in the laboratory.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My UV-based HPLC method lacks the sensitivity to detect the cyclic impurity at the required reporting threshold. What are the initial steps for method improvement?

Answer:

This is a common challenge when using UV detection for trace impurity analysis, as sensitivity can be limited by baseline noise and the chromophore of the impurity. Before transitioning to a more sensitive technique like mass spectrometry, several parameters within your existing HPLC-UV method can be optimized.

Causality & Scientific Rationale: The sensitivity of an HPLC-UV method is fundamentally governed by the signal-to-noise ratio (S/N). To improve sensitivity, you must either increase the signal (analyte response) or decrease the noise (baseline fluctuation).

  • Wavelength Optimization: The impurity and the parent compound (ODV) may not share the same optimal UV absorbance wavelength. A diode array detector (DAD) is invaluable for determining the maximum absorbance wavelength (λ-max) of the impurity peak.

  • Mobile Phase Purity: Baseline noise is often attributable to contaminants in the mobile phase.[6] Using low-quality solvents or additives can introduce impurities that create a high and noisy baseline, masking small peaks.[6][7]

  • Injection Volume & Sample Concentration: A larger injection volume or a more concentrated sample can increase the signal, but this approach has limitations. Overloading the column with the main component (ODV) can lead to peak broadening, which may obscure the closely eluting impurity.[7]

Troubleshooting Protocol:

  • Verify λ-max: If you have an isolated standard of the cyclic impurity, perform a UV scan to find its λ-max. If not, use a DAD during a separation of a degraded or impurity-spiked sample to extract the spectrum of the impurity peak and determine its optimal wavelength.

  • Enhance Mobile Phase Quality:

    • Switch to the highest quality solvents available (e.g., LC-MS or "hypergrade" quality).[6][8]

    • Use freshly prepared mobile phase from high-purity water (e.g., Milli-Q or bottled LC-MS grade water) and MS-grade additives.[9]

    • Ensure thorough degassing of the mobile phase to prevent air bubbles, which cause baseline noise.[7]

  • Optimize Injection Conditions:

    • Systematically increase the injection volume. Monitor the peak shape of both ODV and the impurity. If the ODV peak starts to broaden and interfere with the impurity, you have reached the volume limit.

    • If possible, prepare a more concentrated sample, but be mindful of the solubility limits and the potential for column overload.

  • Adjust Detector Settings:

    • Increase the detector's response time or data acquisition rate. A faster rate can improve peak definition for narrow peaks, but a slower rate can sometimes reduce baseline noise. Experiment to find the optimal balance.[10]

FAQ 2: I'm transitioning to LC-MS for better sensitivity, but the signal for the cyclic impurity is still weak in full scan mode. How can I significantly boost the MS signal?

Answer:

Transitioning to mass spectrometry is the definitive step for achieving ultra-trace sensitivity. However, using a generic "full scan" mode is often insufficient for low-level impurity quantification. The key is to move from a general scanning mode to a targeted detection mode, which dramatically improves the S/N ratio by focusing the instrument's duty cycle on only the ions of interest.

Causality & Scientific Rationale:

  • Targeted vs. Scanning Modes: In full scan mode, the mass spectrometer scans a wide mass range, spending only a fraction of its time detecting any single m/z value. In targeted modes like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), the instrument focuses on specific m/z values, significantly increasing the time spent detecting the target analyte and thus enhancing sensitivity.

  • Ionization Efficiency: O-Desmethyl Venlafaxine and its cyclic impurity contain a basic tertiary amine, making them excellent candidates for positive mode electrospray ionization (ESI+). The mobile phase pH should be acidic to ensure these sites are protonated, which is essential for efficient ionization.[11]

  • MRM for Unmatched Specificity: For tandem mass spectrometers (MS/MS), MRM is the gold standard for quantification.[12] It involves selecting a specific precursor ion (e.g., the protonated molecule [M+H]+), fragmenting it, and then monitoring a specific, characteristic product ion. This two-stage filtering process virtually eliminates chemical noise and provides exceptional sensitivity and specificity.[12][13]

Step-by-Step Protocol for LC-MS/MS (MRM) Method Development:

  • Determine Precursor Ion (Q1 Scan):

    • Infuse a dilute solution (approx. 1 µg/mL) of the cyclic impurity standard directly into the mass spectrometer.

    • Acquire a full scan mass spectrum in positive ESI mode. The most abundant ion will be the protonated molecule, [M+H]+. For the cyclic impurity (C16H23NO2, Mol. Wt. 261.36), this should be at m/z 262.2.[2][]

  • Determine Product Ions (Q3 Scan):

    • Set the first quadrupole (Q1) to isolate the precursor ion (m/z 262.2).

    • In the second quadrupole (collision cell, q2), apply a range of collision energies (e.g., stepping from 10 to 40 eV) to fragment the precursor ion.

    • Scan the third quadrupole (Q3) to obtain a product ion spectrum. Identify the most stable and intense product ions.

  • Optimize MRM Transition:

    • Select the most intense and specific precursor-to-product ion transition. For ODV, a common transition is m/z 264.3 → 107.1.[12] A similar fragmentation pathway can be investigated for the cyclic impurity.

    • Create an MRM method in your instrument software using the selected transition.

    • Fine-tune the collision energy for this specific transition to maximize the product ion signal.

Workflow Diagram: MRM Method Development

MRM_Development cluster_infusion Direct Infusion Analysis cluster_optimization LC-MS/MS Method Optimization infuse Infuse Impurity Standard q1_scan Acquire Q1 Full Scan Identify [M+H]+ (e.g., m/z 262.2) infuse->q1_scan product_scan Acquire Product Ion Scan (Isolate m/z 262.2, vary Collision Energy) q1_scan->product_scan select_transition Select Most Intense & Specific Transition (Precursor → Product) product_scan->select_transition Identify Product Ions optimize_ce Optimize Collision Energy (CE) for selected transition select_transition->optimize_ce final_method Final MRM Method: Fixed Precursor, Product, and CE optimize_ce->final_method

Caption: Workflow for developing a high-sensitivity MRM method.

Example Optimized LC-MS/MS Parameters:

ParameterO-Desmethyl Venlafaxine (ODV)Cyclic Impurity (Example)Rationale
Polarity ESI PositiveESI PositivePresence of basic nitrogen promotes protonation.
Precursor Ion [M+H]+ m/z 264.3m/z 262.2Corresponds to the protonated molecule.
Product Ion m/z 107.1[12]m/z 121.1 (Hypothetical)A stable, high-intensity fragment is chosen for specificity.
Collision Energy (CE) 25-35 eV20-30 eVOptimized to maximize the abundance of the chosen product ion.
Dwell Time 50-100 ms50-100 msSufficient time to acquire >15 data points across the peak.
FAQ 3: I have an MRM method, but my results are inconsistent, and the recovery is low. What role does sample preparation play?

Answer:

Inconsistent results and low recovery, even with a highly sensitive LC-MS/MS method, almost always point to issues in sample preparation or matrix effects. The sample matrix (e.g., plasma, formulation excipients) can interfere with the ionization process, suppressing the analyte signal. A robust sample preparation procedure is essential to clean the sample and concentrate the analyte.

Causality & Scientific Rationale:

  • Matrix Effects: Co-eluting endogenous substances from the sample matrix can compete with the analyte for ionization in the ESI source, leading to ion suppression and reduced sensitivity.[9]

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for both cleanup and concentration.[14][15] By choosing a sorbent that retains the analyte while allowing matrix components to be washed away, you can achieve a much cleaner extract and improve recovery. For venlafaxine and its metabolites, various SPE protocols have been successfully developed.[12][15]

Recommended Sample Preparation Protocol: Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific sample matrix.

  • Column Selection: Use a mixed-mode cation exchange SPE cartridge. The sorbent contains both hydrophobic (e.g., C8 or C18) and ion-exchange functionalities. This allows for a more rigorous and selective cleanup.

  • Conditioning: Condition the cartridge with 1 mL of methanol, followed by 1 mL of water. This activates the sorbent.

  • Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.

  • Washing (Critical Step):

    • Wash 1 (Organic): Use a weak organic wash (e.g., 1 mL of 5% methanol in water) to remove highly polar interferences.

    • Wash 2 (Acidic): Use an acidic wash (e.g., 1 mL of 0.1M HCl) to remove neutral and acidic interferences. The analytes, being protonated bases, will be retained by the cation exchange mechanism.

  • Elution: Elute the analytes with 1 mL of a basic organic solution (e.g., 5% ammonium hydroxide in methanol). The basic pH neutralizes the analytes, releasing them from the ion-exchange sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase. This step concentrates the sample, providing another boost in sensitivity.

Troubleshooting Decision Tree for Low Sensitivity/Recovery

Troubleshooting_Sensitivity decision decision action action start Low Sensitivity or Poor Recovery decision1 Directly infuse standard. Is signal strong? start->decision1 Check MS Response decision2 Is chromatographic peak shape good? decision1->decision2 Yes action1 Optimize MS Source Parameters: - Capillary Voltage - Gas Flows - Temperature - Re-optimize MRM transition decision1->action1 No decision3 Suspect Matrix Effects or Sample Prep Issue decision2->decision3 Yes action2 Optimize LC Method: - Check column health - Adjust mobile phase pH - Try alternative column chemistry decision2->action2 No (Tailing/Broadening) end Problem Resolved action1->end action3 Implement/Optimize SPE: - Use mixed-mode sorbent - Optimize wash steps - Perform post-column infusion to pinpoint suppression zones decision3->action3 action2->end action3->end Validate final method

Caption: A logical guide for troubleshooting sensitivity issues.

By systematically addressing potential issues in your chromatography, mass spectrometry, and sample preparation, you can develop a robust and highly sensitive method capable of detecting the O-Desmethyl Venlafaxine Cyclic Impurity at the required low levels, ensuring the safety and quality of your pharmaceutical product.

References

  • Application Note: Solid-Phase Extraction Protocol for Venlafaxine and its Deuterated Internal Standard from Biological Matrices - Benchchem. (n.d.).
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation.
  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy.
  • Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. (n.d.). Systematic Reviews in Pharmacy.
  • Dziurkowska, E., & Wesołowski, M. (2013). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices.
  • Bhatt, J., Jangid, A., Venkatesh, G., Subbaiah, G., & Singh, S. (2005). Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25).
  • [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices]. (n.d.). PubMed.
  • ICH Q3A Guideline for Impurities in New Drug Substances. (2024, October 31). YouTube.
  • de Oliveira, A. R., de Andrade, C. E., & de Souza, I. D. (2016). Selective solid-phase extraction using molecularly imprinted polymers for analysis of venlafaxine, O-desmethylvenlafaxine, and N-desmethylvenlafaxine in plasma samples by liquid chromatography-tandem mass spectrometry.
  • Shah, G. R., Thaker, B. T., Surati, K. R., & Prajapati, M. H. (2009). Simultaneous determination of venlafaxine and its main active metabolite O-desmethyl venlafaxine in rat plasma by LC-MS/MS. Analytical Sciences, 25(10), 1207-1210.
  • Recent Advances in Pharmaceutical Analysis: Characterization and Monitoring of Impurities. (n.d.). Gradiva Review Journal.
  • Reddy, D. C., Kumar, A., & Reddy, G. S. (2013). HIGH THROUGHPUT AND SENSITIVE LC-MS/MS METHOD FOR THE ESTIMATION OF VENLAFAXINE AND ITS ACTIVE METABOLITE O-DESMETHYL VENLAFAXINE IN HUMAN PLASMA.
  • Reis, M., Aamo, T., Spigset, O., & Tveito, M. (2014). Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS. Therapeutic Drug Monitoring, 36(1), 101-108.
  • Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. (n.d.). ResearchGate.
  • Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM). (n.d.). PMC - NIH.
  • QUANTIFICATION OF POTENTIAL IMPURITIES BY A STABILITY INDICATING HPLC METHOD IN DESVENLAFAXINE SUCCINATE MONOHYDRATE ACTIVE PHAR. (n.d.). IJRPC.
  • Tips & tricks: sensitivity gains in LC-MS. (2019, July 2). European Pharmaceutical Review.
  • Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. (n.d.). ResearchGate.
  • Zhou, Y., Wang, F., & Li, H. (2018). Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence.
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018, September 1). Chromatography Online.
  • Venlafaxine O-Desmethyl Cyclic Impurity | CAS 1346601-55-5. (n.d.). Veeprho.
  • Increasing the Sensitivity of an LC-MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization. (n.d.). ResearchGate.
  • CAS 1346601-55-5 O-Desmethyl Venlafaxine Cyclic Impurity. (n.d.). BOC Sciences.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • O-Desmethyl Venlafaxine Cyclic Impurity | 1346601-55-5. (n.d.). SynThink Research Chemicals.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • HPLC Troubleshooting Guide. (n.d.).
  • O-Desmethyl Venlafaxine Cyclic Impurity | CAS No- 1346601-55-5. (n.d.). Simson Pharma Limited.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • O-Desmethyl Venlafaxine Cyclic Impurity. (n.d.). LGC Standards.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.

Sources

Optimization

Column selection for optimal separation of venlafaxine and its degradation products

Welcome to the Technical Support Center for the analysis of venlafaxine and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of venlafaxine and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for achieving optimal chromatographic separation. As Senior Application Scientists, we have compiled this resource based on established methods and field-proven insights to help you navigate the complexities of your analyses.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when setting up a method for the analysis of venlafaxine and its degradation products.

Q1: What is the best starting column for separating venlafaxine and its primary metabolite, O-desmethylvenlafaxine?

For initial method development, a C18 (Octadecylsilane) column is the most robust and widely used choice for the separation of venlafaxine and its major metabolite, O-desmethylvenlafaxine (ODV).[1][2][3][4][5][6][7][8][9][10][11]

  • Expertise & Experience: Venlafaxine and ODV are moderately polar compounds. The long alkyl chains of the C18 stationary phase provide sufficient hydrophobicity to retain these compounds effectively from a highly aqueous mobile phase, allowing for excellent separation based on their subtle differences in polarity.[2][3] C18 columns are known for their versatility and are a staple in pharmaceutical analysis for their ability to handle a broad range of compounds.[1][3]

  • Trustworthiness: Numerous validated HPLC and UPLC-MS methods published in peer-reviewed journals utilize C18 columns for the quantification of venlafaxine and its metabolites in various matrices, including plasma and pharmaceutical formulations.[4][5][6][9][11][12] This widespread use underscores the reliability and reproducibility of C18 columns for this application.

A typical starting point would be a C18 column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm for HPLC analysis. For UPLC applications, a sub-2 µm particle size column (e.g., 100 mm x 2.1 mm, 1.7 µm) will provide faster analysis times and higher efficiency.[12]

Q2: When should I consider a C8 or a Phenyl-Hexyl column instead of a C18?

While C18 is an excellent starting point, a C8 or Phenyl-Hexyl column can offer advantages in specific situations, particularly when dealing with complex mixtures of degradation products.

  • C8 (Octylsilane) Columns: A C8 column has shorter alkyl chains than a C18, making it less hydrophobic.[1][2][8][13] Consider a C8 column if:

    • You are experiencing excessively long retention times for venlafaxine or its degradation products on a C18 column.[2][3]

    • You need a faster analysis time and the resolution on the C18 is more than adequate.[1][2]

    • Some of your degradation products are significantly more hydrophobic than venlafaxine and are difficult to elute from a C18 column.

  • Phenyl-Hexyl Columns: This type of column offers a different selectivity compared to C18 and C8 columns due to the presence of a phenyl ring in the stationary phase.[14][15][16][17] This allows for π-π interactions between the stationary phase and aromatic analytes.[15] A Phenyl-Hexyl column is a good choice when:

    • You have difficulty separating venlafaxine from degradation products that are structurally similar and also contain aromatic rings. The π-π interactions can provide the additional selectivity needed for separation that is not achievable with a purely hydrophobic stationary phase.[14][15]

    • You observe co-elution of peaks on both C18 and C8 columns. The alternative selectivity of a Phenyl-Hexyl phase may resolve these co-eluting compounds.[17]

Column Selection Guide

Column TypePrimary Interaction MechanismBest ForPotential Drawbacks
C18 Hydrophobic interactionsGeneral purpose, initial method development, separating venlafaxine and ODV.[1][3]May result in long retention times for very hydrophobic degradation products.
C8 Hydrophobic interactions (less than C18)Faster analysis times, analysis of moderately polar compounds.[1][2]Lower retention and potentially less resolution for closely eluting compounds compared to C18.[1]
Phenyl-Hexyl Hydrophobic and π-π interactionsSeparating aromatic and closely related compounds, alternative selectivity when C18/C8 fail.[14][15][17]May not be as versatile as C18 for a wide range of analytes.
HILIC Hydrophilic partitioningSeparating very polar degradation products that are not retained on reversed-phase columns.[18][19][20][21]Requires careful control of mobile phase water content; can have longer equilibration times.[18]

Troubleshooting Guide

This section provides solutions to common problems you may encounter during the analysis of venlafaxine and its degradation products.

Problem 1: Poor Peak Shape (Tailing) for Venlafaxine

Peak tailing is a common issue when analyzing basic compounds like venlafaxine.[22] It is often characterized by an asymmetric peak with a drawn-out tail.

  • Causality: Peak tailing for basic analytes is frequently caused by secondary interactions between the protonated amine group of venlafaxine and acidic residual silanol groups on the silica-based stationary phase.[22][23]

  • Troubleshooting Protocol:

    • Adjust Mobile Phase pH: Ensure the pH of your mobile phase is sufficiently low. A pH of around 3 or less will protonate the silanol groups on the stationary phase, minimizing their interaction with the positively charged venlafaxine molecule.[22] You can use a buffer such as phosphate or formate to maintain a stable pH.[24][25]

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with effective end-capping will have fewer accessible silanol groups, reducing the opportunity for secondary interactions. If you are using an older column, consider switching to a newer generation column.

    • Add a Competing Base: In some cases, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape. However, be aware that TEA can suppress MS ionization if you are using a mass spectrometer.

    • Check for Column Contamination: If peak tailing appears suddenly, it could be due to contamination at the head of the column.[26] Try flushing the column with a strong solvent or, if you are using a guard column, replace it.[27]

Problem 2: Inadequate Resolution Between Venlafaxine and a Degradation Product

Achieving baseline separation is critical for accurate quantification. If you are observing co-eluting or poorly resolved peaks, consider the following.

  • Causality: Poor resolution is a result of insufficient differences in the retention of two analytes on the stationary phase under the current chromatographic conditions. This can be due to a suboptimal choice of stationary phase or mobile phase.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for poor peak resolution.

  • Step-by-Step Optimization:

    • Optimize Mobile Phase Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Decreasing the amount of organic solvent will increase retention times and may improve resolution.

    • Consider a Gradient: If your sample contains compounds with a wide range of polarities, an isocratic method may not be sufficient. A gradient elution, where the percentage of organic solvent is increased over time, can improve the resolution of early-eluting peaks and shorten the analysis time for late-eluting peaks.

    • Change the Column Chemistry: If optimizing the mobile phase does not provide adequate resolution, the stationary phase may not be suitable for the separation. As discussed in the FAQ section, switching from a C18 to a Phenyl-Hexyl column can provide the necessary change in selectivity.[14][15][17]

    • Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.[22] Temperature can also affect selectivity, so experimenting with different column temperatures (e.g., 30°C vs. 40°C) may be beneficial.[22]

Problem 3: Shifting Retention Times

Inconsistent retention times can compromise the reliability of your analytical method.

  • Causality: Shifting retention times are often due to a lack of equilibration of the column, changes in the mobile phase composition, or fluctuations in temperature or flow rate.[28][29]

  • Preventative Measures and Solutions:

    • Ensure Proper Column Equilibration: Before starting a sequence of analyses, ensure the column is fully equilibrated with the mobile phase. This may take 10-20 column volumes, or longer for some HILIC columns.

    • Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to the evaporation of volatile organic solvents. Prepare fresh mobile phase daily and keep the solvent bottles capped.[29]

    • Use a Column Oven: A column oven is essential for maintaining a stable temperature, which in turn ensures reproducible retention times.[29]

    • Check for Leaks and Pump Performance: Regularly inspect your HPLC system for leaks, as these can cause pressure fluctuations and affect the flow rate.[28] Ensure the pump is delivering a consistent and accurate flow rate.

Experimental Protocol: Stability-Indicating HPLC Method for Venlafaxine

This protocol provides a starting point for developing a stability-indicating method for venlafaxine using a C18 column.

  • Instrumentation:

    • HPLC system with UV detector

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

    • Data acquisition and processing software

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)[4]

    • Potassium dihydrogen phosphate (analytical grade)[4]

    • Phosphoric acid (analytical grade)[4]

    • Water (HPLC grade)

  • Procedure:

    • Mobile Phase Preparation:

      • Prepare a 0.01 M phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in water.

      • Adjust the pH of the buffer to 4.5 using phosphoric acid.[4]

      • The mobile phase consists of a mixture of the phosphate buffer and methanol in a 40:60 (v/v) ratio.[4]

      • Degas the mobile phase before use.

    • Chromatographic Conditions:

      • Flow rate: 1.0 mL/min[4]

      • Column temperature: 40°C[4]

      • Injection volume: 20 µL[4]

      • UV detection: 225 nm[4]

    • Sample Preparation (For Forced Degradation Studies):

      • Prepare a stock solution of venlafaxine in the mobile phase.

      • Subject the stock solution to stress conditions such as acid (e.g., 0.5 N HCl), base (e.g., 0.1 N NaOH), and oxidation (e.g., 3% H2O2).[4][5][7]

      • Neutralize the acid and base-stressed samples before injection.

      • Dilute the stressed samples to a suitable concentration with the mobile phase.

  • System Suitability:

    • Inject a standard solution of venlafaxine multiple times.

    • The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

    • The USP tailing factor for the venlafaxine peak should be less than 2.[4]

Visualizing Separation Mechanisms

The choice of stationary phase dictates the primary separation mechanism.

G cluster_c18 C18 Column cluster_phenyl Phenyl-Hexyl Column c18_venlafaxine Venlafaxine c18_sp C18 Stationary Phase c18_venlafaxine->c18_sp Hydrophobic Interaction c18_dp Degradation Product c18_dp->c18_sp Hydrophobic Interaction phenyl_venlafaxine Venlafaxine (Aromatic) phenyl_sp Phenyl Stationary Phase phenyl_venlafaxine->phenyl_sp π-π Interaction phenyl_dp Aromatic DP phenyl_dp->phenyl_sp π-π Interaction

Caption: Interaction mechanisms on C18 and Phenyl-Hexyl columns.

References

  • Vertex AI Search. (2025, October 16). C18 and C8 HPLC Columns: Why Are They Crucial For Pharmaceutical Analysis.
  • Dubey, S. K., et al. (n.d.). Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study. PMC - NIH.
  • Phenomenex. (n.d.). Luna Phenyl-Hexyl HPLC Columns.
  • Pharmaguideline. (2024, May 1). Difference between C8 and C18 Columns Used in HPLC System.
  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns.
  • Thermo Fisher Scientific. (n.d.). Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Hawach. (2025, July 28). What Is the C18 and C8 HPLC Column.
  • Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography.
  • Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns.
  • Capital Analytical. (n.d.). CommaSil® Phenyl Hexyl HPLC Column.
  • Buszewski, B., & Noga, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH.
  • Harshitha, S., et al. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing.
  • Sigma-Aldrich. (n.d.). Ascentis® Express Phenyl Hexyl Columns for U/HPLC.
  • Gupta, A., et al. (n.d.). Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography. PMC - NIH.
  • Asian Journal of Chemistry. (n.d.). Stability Indicating HPLC Method for Venlafaxine Hydrochloride Capsules.
  • PubMed. (2004). Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis.
  • Separation Science. (n.d.). C8 vs C18 Column: Which Should You Choose?.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Asian Journal of Chemistry. (2008, July 23). Stability Indicating HPLC Method for Venlafaxine Hydrochloride Capsules.
  • Agilent. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • Pediaa. (2018, August 8). Difference Between C8 and C18 Column.
  • Knauer. (n.d.). HPLC Troubleshooting Guide.
  • Future Science. (n.d.). First MEPS/HPLC Assay for The Simultaneous Determination of Venlafaxine and O-Desmethylvenlafaxine in Human Plasma.
  • ResearchGate. (2025, October 31). Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study.
  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?.
  • BenchChem. (2025). Troubleshooting poor resolution in HPLC analysis of (S)-Venlafaxine.
  • Ajitha, A., & Rani, G. S. (2020). Stability indicating rp-hplc method development and validation for determination of related substance in venlafaxine hydrochloride tablets. International Journal of Pharmaceutical Sciences and Research, 11(8), 3923-3929.
  • PubMed Central. (2018, October 26). Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence.
  • ResearchGate. (n.d.). Degradation of venlafaxine hydrochloride.
  • Ovid. (n.d.). A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human.
  • PubMed. (2011). A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum.
  • ResearchGate. (n.d.). Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study.
  • BenchChem. (2025). Evaluating the performance of different LC columns for Venlafaxine and D,L.
  • Systematic Reviews in Pharmacy. (n.d.). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices.
  • NIH. (n.d.). LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine.
  • PubMed. (2018, June 15). Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study.
  • World Journal of Pharmaceutical Research. (n.d.). [Title not available].
  • Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
  • BenchChem. (2025). Stability issues of (S)-Venlafaxine in different solvents.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Venlafaxine on Primesep 100 Column.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • PMC - NIH. (n.d.). RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms.

Sources

Troubleshooting

Impact of pH on the stability and analysis of O-Desmethyl Venlafaxine Cyclic Impurity

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the analysis of O-Desmethyl Venlafaxine (ODV) and its cyclic impurity. This resource is designed for researchers, analytical sc...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the analysis of O-Desmethyl Venlafaxine (ODV) and its cyclic impurity. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the challenges associated with the pH-dependent stability and analysis of this critical impurity. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to solve complex analytical issues.

O-Desmethyl Venlafaxine is the major active metabolite of the antidepressant Venlafaxine.[1][2] During manufacturing, storage, or even sample preparation, ODV can undergo degradation to form impurities, one of which is the O-Desmethyl Venlafaxine Cyclic Impurity, chemically known as 5-(4-Hydroxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane.[3][4] The formation and presence of this impurity are of significant concern as they can impact the safety and efficacy of the final drug product.[5] Understanding the pivotal role of pH is fundamental to controlling the stability of ODV and ensuring accurate analytical quantification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature and formation of the ODV cyclic impurity.

Q1: What is the O-Desmethyl Venlafaxine Cyclic Impurity and why is it critical to monitor?

A1: The O-Desmethyl Venlafaxine (ODV) Cyclic Impurity (CAS No: 1346601-55-5) is a degradation product formed from ODV.[6] It arises from an intramolecular cyclization reaction involving the hydroxyl group of the cyclohexanol ring and the dimethylamino side chain. Monitoring and controlling this impurity is a regulatory requirement to ensure the purity, safety, and stability of both the active pharmaceutical ingredient (API) and the finished drug product. Pharmacopoeial guidelines and regulatory bodies like the FDA set strict limits for such impurities.[3]

Q2: What is the chemical mechanism for the formation of the cyclic impurity, and how does pH influence it?

A2: The formation is an intramolecular cyclization, which is essentially a dehydration reaction. The rate of this reaction is highly dependent on pH because pH dictates the protonation state of the key functional groups involved: the tertiary amine on the side chain and the hydroxyl group on the cyclohexanol ring.

  • Under Acidic Conditions: The tertiary amine is protonated. While strong acid hydrolysis is a known stress condition for Venlafaxine and its derivatives, the exact mechanism for cyclization may be complex.[7] It is plausible that under certain acidic conditions, the hydroxyl group can be protonated and eliminated as water, forming a carbocation that is then attacked by the amine.

  • Under Basic Conditions: The hydroxyl group can be deprotonated to form an alkoxide ion. This negatively charged oxygen is a potent nucleophile that can attack the carbon atom adjacent to the amine group, leading to the displacement of the dimethylamine group and ring closure. Studies on the parent drug, Venlafaxine, have shown that its degradation rate increases with rising pH, suggesting a base-catalyzed mechanism is a significant pathway.[8]

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway ODV_acid ODV (Protonated Amine) Intermediate_acid Intermediate Carbocation (Post-Water Elimination) ODV_acid->Intermediate_acid H+, Heat -H2O Cyclic_Impurity Cyclic Impurity (Spiro Structure) Intermediate_acid->Cyclic_Impurity Ring Closure ODV_base ODV (Deprotonated Hydroxyl) Intermediate_base Nucleophilic Attack ODV_base->Intermediate_base OH- Intermediate_base->Cyclic_Impurity Ring Closure -N(CH3)2 Start O-Desmethyl Venlafaxine (ODV) Start->ODV_acid Start->ODV_base

Caption: Proposed pH-dependent pathways for cyclic impurity formation.

Q3: What are the optimal pH conditions for ODV stability during sample handling and analysis?

A3: Based on forced degradation studies of Venlafaxine and its derivatives, ODV is most stable in neutral to slightly acidic conditions.[9] Both strong acidic and strong alkaline conditions promote degradation.[5][10] For analytical purposes, preparing samples and mobile phases in a pH range of 3.0 to 5.0 is generally recommended. This range ensures the amine group is protonated, which enhances solubility in aqueous media and typically leads to better peak shapes in reversed-phase chromatography, while being mild enough to significantly slow the rate of cyclic impurity formation during the analytical run time.

Stress ConditionpH RangeExpected ODV StabilityPotential for Cyclic Impurity FormationReference
Strong Acid< 2LowHigh[7]
Mild Acid3 - 5HighLow[10][11]
Neutral6 - 8Moderate to HighModerate (increases with pH)[8]
Mild Base9 - 11LowHigh[8]
Strong Base> 12Very LowVery High[5][10]

Part 2: Troubleshooting Guide for HPLC Analysis

This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of ODV and its cyclic impurity.

Problem: I am observing poor resolution between the ODV and the cyclic impurity peaks.

This is a common and critical issue, as accurate quantification requires baseline separation.

Potential Causes & Solutions:

  • Inappropriate Mobile Phase pH: The ionization state of both ODV (a basic compound) and its impurity affects their retention on a C18 or C8 column. If the pH is too high (e.g., > 6), the compounds may be partially or fully neutral, leading to poor peak shape and altered selectivity.

    • Solution: Adjust the mobile phase pH to be within the 3.0-5.0 range using a suitable buffer (e.g., phosphate or acetate). A pH of around 4.5 is often a good starting point.[10] This ensures consistent protonation and robust chromatography.

  • Incorrect Organic Modifier Ratio: The ratio of aqueous buffer to organic solvent (acetonitrile or methanol) dictates the retention time. If peaks are eluting too quickly, there isn't enough time for the column to separate them.

    • Solution: Decrease the percentage of the organic modifier in the mobile phase. This will increase the retention time of both compounds, providing more opportunity for separation. Perform this adjustment systematically (e.g., in 2-5% increments).

  • Suboptimal Column Chemistry or Condition: Not all C18 columns are the same. Differences in end-capping and silica purity can affect selectivity for basic compounds. An old or contaminated column will also perform poorly.

    • Solution: If mobile phase optimization fails, try a different brand of C18 column or a column with a different stationary phase (e.g., a phenyl-hexyl phase) that may offer alternative selectivity. Ensure your current column is not degraded by flushing it according to the manufacturer's instructions.

G Start Start: Poor Resolution (ODV & Cyclic Impurity) CheckpH Is mobile phase pH between 3.0 and 5.0? Start->CheckpH AdjustpH ACTION: Adjust pH to ~4.5 using phosphate/acetate buffer. CheckpH->AdjustpH No CheckOrganic Are peaks eluting too early (< 3 min)? CheckpH->CheckOrganic Yes AdjustpH->CheckOrganic AdjustOrganic ACTION: Decrease % Organic Solvent (ACN or MeOH) by 2-5%. CheckOrganic->AdjustOrganic Yes ConsiderColumn Have pH and organic ratio been optimized? CheckOrganic->ConsiderColumn No AdjustOrganic->ConsiderColumn ChangeColumn ACTION: Try a different C18 column or an alternative phase (e.g., Phenyl). ConsiderColumn->ChangeColumn Yes Success Resolution Achieved ConsiderColumn->Success No, Re-evaluate ChangeColumn->Success

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Problem: The area of the cyclic impurity peak is increasing in my prepared samples over time.

This indicates that the impurity is forming in-situ in your sample vials, compromising the accuracy of your results.

Potential Causes & Solutions:

  • Inappropriate Sample Diluent: If samples are dissolved in a neutral or basic diluent, degradation can occur while the sample is sitting in the autosampler.

    • Solution: Use a diluent that matches the mobile phase, or is at least buffered to the optimal stability pH range of 3.0-5.0. This creates a stable chemical environment for your analyte.

  • High Sample Temperature: Chemical reactions, including degradation, are accelerated at higher temperatures.

    • Solution: Use a temperature-controlled autosampler set to a low temperature (e.g., 4-8 °C) to slow down the degradation kinetics.

  • Extended Analysis Time: The longer the sample sits before injection, the more time it has to degrade.

    • Solution: Prepare samples just before placing them in the autosampler and design your analytical sequence to be as short as possible. Analyze stability-critical samples at the beginning of the sequence.

Part 3: Recommended Protocols

These protocols provide a validated starting point for your experimental work.

Protocol 1: Forced Degradation Study to Evaluate pH-Dependent Stability

This protocol is essential for demonstrating the stability-indicating nature of an analytical method.

Objective: To intentionally degrade ODV under acidic and basic conditions and confirm the analytical method can separate the resulting degradants (including the cyclic impurity) from the parent peak.

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve ODV reference standard in a suitable solvent (e.g., 50:50 methanol:water) to create a stock solution of approximately 1 mg/mL.

  • Acidic Stress:

    • Pipette 1 mL of the stock solution into a vial.

    • Add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60 °C for 24-48 hours.[5]

    • Cool the solution to room temperature and carefully neutralize it by adding 1 mL of 0.1 M NaOH.

    • Dilute with mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Alkaline Stress:

    • Pipette 1 mL of the stock solution into a vial.

    • Add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 8-12 hours (basic degradation is often faster).

    • Carefully neutralize the solution by adding 1 mL of 0.1 M HCl.

    • Dilute with mobile phase to the final analytical concentration.

  • Analysis: Inject the stressed samples, along with an unstressed control sample, into the HPLC system.

  • Evaluation: Confirm that the degradation products, particularly the cyclic impurity, are well-resolved from the main ODV peak. The peak purity of the ODV peak in the chromatograms of the stressed samples should be evaluated using a Diode Array Detector (DAD).

Protocol 2: Starting Conditions for a Stability-Indicating RP-HPLC Method

This method provides a robust starting point for the quantification of ODV and its cyclic impurity.

ParameterRecommended ConditionRationale / Notes
Column Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalentA high-quality, end-capped C18 column provides good retention and peak shape for basic analytes.
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 4.5 with phosphoric acidA buffered aqueous phase is critical for controlling analyte ionization and ensuring reproducible retention times.[10]
Mobile Phase B Methanol or AcetonitrileMethanol is a common choice and was used in the cited method.[10] Acetonitrile can offer different selectivity and may be trialed if resolution with methanol is insufficient.
Gradient/Isocratic Isocratic: 60% Mobile Phase B, 40% Mobile Phase AAn isocratic method is simpler and often more robust. A starting ratio of 60:40 is recommended, which can be adjusted to optimize resolution.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTemperature control improves the reproducibility of retention times.
Detection UV at 225 nmVenlafaxine and its derivatives have a strong absorbance at this wavelength.[10]
Injection Volume 20 µLStandard volume; can be adjusted based on analyte concentration and detector sensitivity.
Sample Diluent Mobile PhaseUsing the mobile phase as the diluent ensures sample compatibility and minimizes peak distortion.

References

  • A new quantitative densitometric HPTLC method for stability indicating analysis of venlafaxine hydrochloride, both in bulk and formulations.
  • ISOLATION AND STRUCTURAL CHARACTERIZATION OF MAJOR DEGRADATION PRODUCT OF VENLAFAXINE HYDROCHLORIDE. (SciSpace)
  • PharmGKB summary: venlafaxine pathway - PMC.
  • Ajitha and Rani, IJPSR, 2020; Vol. 11(8): 3923-3929. (International Journal of Pharmaceutical Sciences and Research)
  • UV/H2O2degradation of the antidepressants venlafaxine and O-desmethylvenlafaxine: Elucidation of their transformation pathway and environmental f
  • Chromatograms of Desvenlafexine after Forced Degradation Studies...
  • Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices.
  • Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC.
  • O-Desmethylvenlafaxine analytical standard 93413-62-8. (Sigma-Aldrich)
  • Distribution and excretion of venlafaxine and O-desmethylvenlafaxine in human milk.
  • Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication - PubMed Central.
  • Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PubMed Central.
  • QUANTIFICATION OF POTENTIAL IMPURITIES BY A STABILITY INDICATING HPLC METHOD IN DESVENLAFAXINE SUCCINATE MONOHYDR
  • Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis | Request PDF.
  • Venlafaxine O-Desmethyl Cyclic Impurity | CAS No: 1346601-55-5.
  • The degradation and persistence of five pharmaceuticals in an artificial climate incubator during a one year period. (RSC Publishing)
  • Behavior of venlafaxine (A) and O-desmethylvenlafaxine (B) in the...
  • O-Desmethyl Venlafaxine Cyclic Impurity | 1346601-55-5. (SynThink Research Chemicals)
  • A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum. (PubMed)
  • Phenolic Esters of O-Desmethylvenlafaxine with Improved Oral Bioavailability and Brain Uptake. (MDPI)
  • Stability issues of (S)-Venlafaxine in different solvents. (Benchchem)
  • Antidepressants and their metabolites in municipal wastewater, and downstream exposure in an urban w
  • Venlafaxine O-Desmethyl Cyclic Impurity | 1346601-55-5 | : Venkatasai Life Sciences.
  • Field and laboratory studies of the fate and enantiomeric enrichment of venlafaxine and O-desmethylvenlafaxine under aerobic and anaerobic conditions | Request PDF.
  • Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system.
  • Troubleshooting poor resolution in HPLC analysis of (S)-Venlafaxine. (Benchchem)
  • Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succin
  • US8754261B2 - Process for the preparation of O-desmethyl-venlafaxine and salts thereof - Google Patents.
  • Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence.
  • Venlafaxine-impurities.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Method Validation for O-Desmethyl Venlafaxine Cyclic Impurity Assay as per ICH Guidelines

In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of patient safety and product efficacy. This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of patient safety and product efficacy. This guide provides an in-depth, technically-grounded comparison of methodologies for the validation of an assay for a critical process impurity: O-Desmethyl Venlafaxine (ODV) Cyclic Impurity. Drawing upon the framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines, we will explore the causality behind experimental choices, present illustrative data, and offer a transparent, scientifically sound protocol.[1][2][3][4]

The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the safety and efficacy of the final drug product. O-Desmethyl Venlafaxine, the major active metabolite of the antidepressant Venlafaxine, can contain a specific cyclic impurity, 4-(3-Methyl-1-oxa-3-azaspiro[5.5]undec-5-yl)phenol, which must be diligently monitored and controlled.[5][][7][8][9] A robust, validated analytical method is therefore indispensable for ensuring that this impurity remains below the established safety thresholds.

This guide will compare two common alternative approaches within the validation of a stability-indicating HPLC method: a traditional approach and an enhanced, risk-based approach. We will delve into the core validation parameters, providing a step-by-step protocol and comparative data to empower researchers and drug development professionals in their own method validation endeavors.

The Imperative of a Stability-Indicating Method

A stability-indicating method is one that can accurately and selectively quantify the analyte of interest in the presence of its degradation products, process impurities, and other potential interferences.[10] For the ODV cyclic impurity assay, this is paramount. Forced degradation studies are the crucible in which the stability-indicating nature of a method is forged and proven.[11][12]

Method Validation Workflow: A Comparative Overview

The following diagram illustrates the typical workflow for analytical method validation as per ICH Q2(R1) guidelines.[1][2][3]

Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Execution of Validation Parameters cluster_3 Phase 4: Documentation & Reporting Dev Method Development Opt Method Optimization Dev->Opt Initial Parameters Protocol Define Validation Protocol (Parameters & Acceptance Criteria) Opt->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spiking Studies) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: A typical workflow for analytical method validation.

Core Validation Parameters: A Comparative Analysis

The ICH Q2(R1) guideline outlines several key parameters that must be evaluated to validate an analytical method.[1][2][3][13][14] We will now explore these in the context of an ODV cyclic impurity assay, comparing a traditional approach with a more contemporary, risk-based perspective.

Specificity: The Cornerstone of a Reliable Assay

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[4][14][15] For our ODV cyclic impurity assay, this includes the parent drug (O-Desmethyl Venlafaxine), other related substances, and any degradation products.

Experimental Protocol: Forced Degradation Studies

  • Objective: To demonstrate that the analytical method can separate the ODV cyclic impurity from potential degradation products and the main component.

  • Procedure:

    • Prepare solutions of O-Desmethyl Venlafaxine spiked with a known concentration of the cyclic impurity.

    • Subject these solutions to various stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: 105°C for 48 hours (solid state).

      • Photolytic Degradation: Expose to UV light (254 nm) and visible light for 7 days.

    • Analyze the stressed samples by the proposed HPLC method.

    • Assess the chromatograms for the resolution between the ODV cyclic impurity peak and any degradation peaks or the main ODV peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

Comparative Insight:

  • Traditional Approach: Focuses on achieving baseline separation of all peaks.

  • Enhanced, Risk-Based Approach: Emphasizes not just separation, but also the identification and characterization of major degradation products using techniques like LC-MS to understand the degradation pathways.[12] This provides a more comprehensive understanding of the molecule's stability.

Linearity and Range: Defining the Method's Quantitative Boundaries

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4][16]

Experimental Protocol: Linearity Study

  • Objective: To establish the linear relationship between the concentration of the ODV cyclic impurity and the detector response.

  • Procedure:

    • Prepare a stock solution of the ODV cyclic impurity reference standard.

    • Prepare a series of at least five calibration standards by diluting the stock solution to concentrations spanning the expected range of the impurity (e.g., from the reporting threshold to 120% of the specification limit).[3]

    • Inject each standard in triplicate.

    • Plot the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Presentation: Linearity of ODV Cyclic Impurity

Concentration (µg/mL)Mean Peak Area (n=3)
0.1 (LOQ)15,234
0.575,987
1.0151,543
1.5227,890
2.0 (120% of Spec)303,123
  • Linear Regression Analysis:

    • Correlation Coefficient (r²): > 0.999

    • Y-intercept: Close to zero

    • Slope: Consistent with the response factor

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] This is typically determined by spiking a placebo or the drug substance with known amounts of the impurity.

Experimental Protocol: Accuracy Study

  • Objective: To determine the recovery of the ODV cyclic impurity from the sample matrix.

  • Procedure:

    • Prepare samples of the O-Desmethyl Venlafaxine drug substance.

    • Spike the samples with the ODV cyclic impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each concentration level in triplicate.

    • Analyze the spiked samples and calculate the percentage recovery of the impurity.

Data Presentation: Accuracy of ODV Cyclic Impurity Assay

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
50%0.50.4998.0%
100%1.01.01101.0%
150%1.51.4898.7%

Acceptance Criteria: The mean recovery should be within 90.0% to 110.0%.

Precision: Measuring the Method's Variability

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[15] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol: Precision Studies

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of O-Desmethyl Venlafaxine spiked with the ODV cyclic impurity at 100% of the specification limit.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the combined results from both studies.

Data Presentation: Precision of ODV Cyclic Impurity Assay

Precision Level%RSD
Repeatability< 2.0%
Intermediate Precision< 3.0%

Acceptance Criteria: The %RSD should not be more than 5.0% for impurities.

Detection Limit (LOD) and Quantitation Limit (LOQ): The Lower Bounds of Measurement

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13][15]

Experimental Protocol: LOD and LOQ Determination

  • Objective: To determine the lowest concentration of the ODV cyclic impurity that can be reliably detected and quantified.

  • Procedure (based on signal-to-noise ratio):

    • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

    • The concentration that yields a signal-to-noise ratio of approximately 3:1 is generally considered the LOD.

    • The concentration that yields a signal-to-noise ratio of approximately 10:1 is generally considered the LOQ.

  • Confirmation: The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Data Presentation: LOD and LOQ

ParameterValue (µg/mL)
LOD0.03
LOQ0.1
Robustness: Resilience to Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14]

Experimental Protocol: Robustness Study

  • Objective: To assess the method's performance under slightly varied conditions.

  • Procedure:

    • Introduce small, deliberate variations to the HPLC method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2°C)

      • Mobile phase composition (e.g., ± 2% organic phase)

      • Wavelength (e.g., ± 2 nm)

    • Analyze a standard solution and a spiked sample under each varied condition.

    • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantitative results.

Comparative Insight:

  • Traditional Approach: Often involves a one-factor-at-a-time (OFAT) approach.

  • Enhanced, Risk-Based Approach: May employ a Design of Experiments (DoE) approach to systematically investigate the interactions between different parameters, providing a more thorough understanding of the method's design space and control strategy.

Logical Relationships in Method Validation

The following diagram illustrates the hierarchical and interconnected nature of the key validation parameters.

Validation_Parameter_Relationships Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision LOQ LOQ Linearity->LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness LOD LOD LOQ->LOD

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for O-Desmethyl Venlafaxine Cyclic Impurity

Abstract The control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products. O-Desmethyl Venlafaxine, the major active metabolite of the anti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products. O-Desmethyl Venlafaxine, the major active metabolite of the antidepressant Venlafaxine, can form a specific cyclic impurity, 4-(3-Methyl-1-oxa-3-azaspiro[5.5]undec-5-yl)phenol.[1][2][3] The accurate quantification of this impurity is paramount. This guide provides a comprehensive framework for the cross-validation of analytical methods designed to monitor this specific impurity. We will compare two common High-Performance Liquid Chromatography (HPLC) methods—one utilizing UV detection and another employing Mass Spectrometry (MS)—and detail the necessary steps to ensure analytical results are reliable and interchangeable between methods or laboratories. This process is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7][8]

Introduction: The "Why" Behind Impurity Profiling and Cross-Validation

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI).[9] Its primary active metabolite, O-Desmethyl Venlafaxine (Desvenlafaxine), is also marketed as an antidepressant.[10] During the synthesis or degradation of O-Desmethyl Venlafaxine, a cyclic ether impurity can be formed. While the presence of this impurity may not necessarily pose a direct toxicological threat, its level must be strictly controlled to meet regulatory standards and ensure product consistency.

Why Cross-Validation?

In the lifecycle of a pharmaceutical product, analytical methods may be transferred between laboratories (e.g., from a research and development lab to a quality control lab) or updated with new technology. Cross-validation is the formal process of comparing two distinct analytical procedures to demonstrate that they provide equivalent results, within predefined acceptance criteria.[11] This ensures continuity of data and confidence in quality control, regardless of the method or location of testing.

This guide will focus on the cross-validation between a robust, widely available HPLC-UV method and a more sensitive, specific HPLC-MS method.

The Analytes of Interest

A clear understanding of the chemical structures is fundamental to developing selective analytical methods.

G Venlafaxine Venlafaxine ODV O-Desmethyl Venlafaxine (ODV) Venlafaxine->ODV Metabolism CyclicImpurity O-Desmethyl Venlafaxine Cyclic Impurity ODV->CyclicImpurity Degradation/ Side Reaction

Caption: Relationship between Venlafaxine, its active metabolite, and the cyclic impurity.

The target for quantification is the O-Desmethyl Venlafaxine Cyclic Impurity , CAS Number 1346601-55-5.[1][12][13] The analytical methods must be able to resolve this impurity from the active pharmaceutical ingredient (API), O-Desmethyl Venlafaxine, and other related substances.

Comparative Analytical Methods

We will compare two distinct HPLC-based methods. The choice between these often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This is a workhorse method in most QC laboratories. It is robust, cost-effective, and generally sufficient for quantifying impurities at levels around 0.05% and above.

Method B: Reversed-Phase HPLC with Mass Spectrometry Detection (RP-HPLC-MS)

This method offers superior specificity and sensitivity.[14] It is particularly useful for confirmation of impurity identity and for quantification at trace levels, well below what UV detection can reliably achieve.

Experimental Protocols

The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[8] For impurity determination, the key validation characteristics according to ICH Q2(R1) are Specificity, Limit of Quantitation (LOQ), Accuracy, Precision, and Linearity.[4][7]

Protocol: Method A - RP-HPLC-UV

This protocol is a representative method based on common practices for analyzing Venlafaxine and its related substances.[15][16][17]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 5.0.[10]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-32 min: Return to 95% A, 5% B

    • 32-40 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[10]

  • Detection Wavelength: 226 nm.[16]

  • Injection Volume: 20 µL.

  • Diluent: Mobile Phase A:Acetonitrile (80:20).

Protocol: Method B - RP-HPLC-MS

This method uses similar chromatographic principles but couples the separation to a mass spectrometer for highly specific detection.

Chromatographic Conditions:

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size (UPLC compatible for faster analysis).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: (Optimized for faster elution)

    • 0-1 min: 98% A, 2% B

    • 1-8 min: Linear gradient to 30% A, 70% B

    • 8-9 min: Hold at 30% A, 70% B

    • 9-9.5 min: Return to 98% A, 2% B

    • 9.5-12 min: Re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Monitored Transition (MRM):

    • Analyte: O-Desmethyl Venlafaxine Cyclic Impurity (C16H23NO2, MW: 261.36).[1]

    • Precursor Ion (m/z): 262.2

    • Product Ion (m/z): (Fragment to be determined during method development, e.g., 121.1)

  • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temp: 150°C).

The Cross-Validation Workflow

Cross-validation involves analyzing the same set of samples with both methods and comparing the results statistically. The FDA guidance on bioanalytical method validation provides a strong framework for this comparison.[11]

G start Start: Define Protocol & Acceptance Criteria prep Prepare Spiked Samples (e.g., LOQ, 100%, 150% of spec limit) start->prep analyzeA Analyze Samples using Method A (HPLC-UV) prep->analyzeA analyzeB Analyze Samples using Method B (HPLC-MS) prep->analyzeB compare Compare Impurity Results (e.g., % Difference) analyzeA->compare analyzeB->compare stats Statistical Analysis (e.g., Paired t-test, F-test) compare->stats decision Results Meet Acceptance Criteria? stats->decision pass Cross-Validation Successful: Methods are Interchangeable decision->pass Yes fail Fail: Investigate Discrepancies (e.g., method bias, specificity issue) decision->fail No

Caption: A typical workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Protocol:

  • Define Acceptance Criteria: Before starting, define the maximum allowable difference between the results from the two methods. A common criterion is a relative percent difference of not more than 15-20% for impurity analysis.

  • Prepare Samples: Spike a placebo or a sample of O-Desmethyl Venlafaxine API with the cyclic impurity reference standard at various concentrations. Typical levels are:

    • At the Limit of Quantitation (LOQ) of the primary method (Method A).

    • At the target specification limit (e.g., 0.15%).

    • Above the specification limit (e.g., 150% of the limit).

  • Analyze Samples: Analyze each prepared sample in triplicate using both Method A and Method B.

  • Compare Data: Calculate the mean result for each concentration level from both methods.

  • Statistical Evaluation: Perform a paired t-test to determine if there is a statistically significant difference between the means of the two methods. An F-test can be used to compare the variance (precision).

Data Comparison and Interpretation

The following table presents representative data from a hypothetical cross-validation study.

Sample Concentration (Spiked Level)Method A (HPLC-UV) Result (% w/w)Method B (HPLC-MS) Result (% w/w)Relative Percent Difference (%)
LOQ Level (~0.05%)0.052%0.049%5.9%
Specification Limit (0.15%)0.148%0.153%-3.3%
150% of Spec Limit (0.225%)0.221%0.228%-3.1%

Interpretation of Results:

Performance Characteristics Summary:
ParameterMethod A (HPLC-UV)Method B (HPLC-MS)Rationale & Causality
Specificity Demonstrated by peak purity via PDA and resolution from adjacent peaks. May be susceptible to co-eluting impurities with similar chromophores.High. Demonstrated by unique MRM transition. Unlikely to have interference from other components.MS detection is inherently more specific than UV because it relies on two distinct properties (precursor and product ion mass) rather than just light absorption.
LOQ ~0.05%~0.005%The higher signal-to-noise ratio in MS detection allows for the reliable quantification of much lower analyte concentrations.
Linearity (r²) > 0.999> 0.999Both methods should demonstrate excellent linearity over the required range, as per ICH guidelines.[17]
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%Both methods must be proven accurate. MS may show slightly better recovery at the lowest levels due to reduced matrix interference.[18]
Precision (%RSD) ≤ 5.0%≤ 3.0%The stability and signal intensity of MS detectors often lead to slightly better precision (less variability) compared to UV detectors, especially at low concentrations.

Conclusion and Recommendations

Both the HPLC-UV and HPLC-MS methods, when properly validated, can be suitable for the determination of O-Desmethyl Venlafaxine Cyclic Impurity. The cross-validation process is essential to ensure data equivalency when transitioning between these methods.

  • Recommendation for Routine QC: The HPLC-UV method is robust, reliable, and cost-effective for routine quality control testing where impurity levels are expected to be within standard specification limits (e.g., >0.05%).

  • Recommendation for Investigation & Trace Analysis: The HPLC-MS method should be employed as the reference method for confirming the identity of the impurity and for any out-of-specification (OOS) investigations. It is also the superior choice for forced degradation studies or when extremely low detection limits are required.

By performing a rigorous cross-validation as outlined, an organization can maintain confidence in its analytical data throughout the product lifecycle, ensuring compliance with global regulatory expectations.[19][20][21]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.

  • Quality Guidelines. International Council for Harmonisation.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.

  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Rasayan J. Chem.

  • Stability Indicating RP-HPLC Method Development and Validation for Determination of Related Substance in Venlafaxine Hydrochloride Tablets. International Journal of Pharmaceutical Sciences and Research.

  • Venlafaxine O-Desmethyl Cyclic Impurity | CAS 1346601-55-5. Veeprho.

  • Quantification of Potential Impurities by a Stability Indicating HPLC Method in Desvenlafaxine Succinate Monohydrate Active Phar. International Journal of Research in Pharmacy and Chemistry.

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration.

  • Venlafaxine-impurities. Pharmaffiliates.

  • O-Desmethyl Venlafaxine Cyclic Impurity | 1346601-55-5. SynThink Research Chemicals.

  • O-Desmethyl Venlafaxine Cyclic Impurity. LGC Standards.

  • Stability Indicating HPLC Method for Venlafaxine Hydrochloride Capsules. Asian Journal of Chemistry.

  • Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. Brazilian Journal of Pharmaceutical Sciences.

  • Venlafaxine O-Desmethyl Cyclic Impurity | 1346601-55-5. Venkatasai Life Sciences.

  • Venlafaxine O-Desmethyl Cyclic Impurity | CAS No: 1346601-55-5. Simson Pharma.

  • FDA publishes new Guidance on Validation of Analytical Methods. European Compliance Academy.

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.

  • Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence. BMJ Open.

  • Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy.

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.

  • FDA Releases Guidance on Analytical Procedures. BioPharm International.

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Comparative

A Comparative Guide to O-Desmethyl Venlafaxine Cyclic Impurity and Other Venlafaxine Degradation Products

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of pharmaceutical analysis, a comprehensive understanding of a drug substance's stability profil...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical analysis, a comprehensive understanding of a drug substance's stability profile is paramount. This guide provides an in-depth comparison of O-Desmethyl Venlafaxine Cyclic Impurity and other degradation products of venlafaxine, a widely used antidepressant. We will delve into the chemical nature of these impurities, their formation pathways, and the analytical strategies required for their effective separation and control. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven guidance.

Introduction: The Criticality of Impurity Profiling for Venlafaxine

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is a cornerstone in the treatment of major depressive disorder, anxiety, and panic disorders. The efficacy and safety of venlafaxine formulations are directly linked to the purity of the active pharmaceutical ingredient (API). During synthesis, formulation, and storage, venlafaxine can degrade, leading to the formation of various impurities. Regulatory bodies worldwide mandate the identification and quantification of any impurity present at levels of 0.1% or higher. A robust stability-indicating analytical method is therefore not just a regulatory requirement but a scientific necessity to ensure patient safety.[1]

This guide will focus on a specific, lesser-documented impurity, O-Desmethyl Venlafaxine Cyclic Impurity, and compare its characteristics with more commonly encountered degradation products of venlafaxine.

Unveiling the Degradants: Structures and Formation Pathways

The degradation of venlafaxine is a multifaceted process influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[2] Understanding the chemical transformations that venlafaxine and its primary active metabolite, O-desmethylvenlafaxine (desvenlafaxine), undergo is the first step in developing effective control strategies.

O-Desmethyl Venlafaxine Cyclic Impurity: A Spiro Compound of Interest

The O-Desmethyl Venlafaxine Cyclic Impurity is chemically identified as 4-(3-Methyl-1-oxa-3-azaspiro[5.5]undec-5-yl)phenol .[3][4][5] This spirocyclic compound is a potential degradation product of O-desmethylvenlafaxine.

While the precise, documented formation pathway from desvenlafaxine under specific stress conditions is not extensively detailed in publicly available literature, its structure suggests an intramolecular cyclization reaction. This could potentially be initiated by the nucleophilic attack of the hydroxyl group on the cyclohexyl ring to the ethylamine side chain, likely under specific pH and temperature conditions.

It is crucial to distinguish this impurity from a related compound, Venlafaxine Cyclic Impurity (5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane) , which retains the methoxy group of the parent venlafaxine molecule.[6] The presence of a hydroxyl group in the O-desmethyl variant significantly alters its polarity and, consequently, its chromatographic behavior.

Major Degradation Pathways and Key Impurities

Forced degradation studies are instrumental in elucidating the potential degradation pathways of a drug substance. For venlafaxine, these studies reveal several key classes of degradation products.

  • Hydrolytic Degradation: Venlafaxine shows susceptibility to both acidic and basic hydrolysis.

    • Acidic Conditions: Under strong acidic conditions (e.g., 5N HCl), a major degradation product identified is 1-[(1-hydroxy-cyclohexyl)methyl]-4-methoxybenzene, resulting from the cleavage of the dimethylaminoethyl group.[7] O-desmethylvenlafaxine also shows significant degradation under acidic stress, leading to a product with a mass-to-charge ratio (m/z) of 246.5, corresponding to the loss of a water molecule.[8][9]

    • Alkaline Conditions: Basic conditions can also promote degradation, though the specific products may differ from those formed under acidic stress.

  • Oxidative Degradation: Venlafaxine is susceptible to oxidation, primarily leading to the formation of N-oxide derivatives. This is a common degradation pathway for compounds containing tertiary amine functionalities.

  • Photolytic and Thermal Degradation: While generally more stable under photolytic and thermal stress compared to hydrolytic and oxidative conditions, some degradation can still occur, necessitating comprehensive stability testing.[10][11]

The primary degradation and metabolic products of venlafaxine that are routinely monitored include:

  • O-Desmethylvenlafaxine (ODV): The major active metabolite of venlafaxine. While a metabolite, it is also a potential degradant and a crucial analyte in stability studies.

  • N-Desmethylvenlafaxine (NDV): A metabolite and potential degradation product formed by the removal of one methyl group from the nitrogen atom.

  • N,N-Didesmethylvenlafaxine: Formed by the removal of both methyl groups from the nitrogen atom.

The following diagram illustrates the primary degradation pathways of venlafaxine.

G Venlafaxine Venlafaxine ODV O-Desmethylvenlafaxine (Desvenlafaxine) Venlafaxine->ODV O-Demethylation (Metabolism/Degradation) NDV N-Desmethylvenlafaxine Venlafaxine->NDV N-Demethylation Acid_Deg 1-[(1-hydroxy-cyclohexyl)methyl] -4-methoxybenzene Venlafaxine->Acid_Deg Acid Hydrolysis N_Oxide Venlafaxine N-Oxide Venlafaxine->N_Oxide Oxidation Cyclic_Impurity O-Desmethyl Venlafaxine Cyclic Impurity ODV->Cyclic_Impurity Intramolecular Cyclization (Postulated) NNDV N,N-Didesmethylvenlafaxine NDV->NNDV N-Demethylation

Caption: Primary degradation pathways of Venlafaxine.

Analytical Methodologies: A Comparative Approach

A stability-indicating analytical method must be able to separate the API from its impurities and degradation products. High-Performance Liquid Chromatography (HPLC), particularly with UV or mass spectrometric detection, is the gold standard for this purpose.

Foundational Principles of a Stability-Indicating HPLC Method

The development of a robust stability-indicating HPLC method hinges on several key principles:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

Experimental Protocol: A Representative Stability-Indicating HPLC Method

The following protocol is a representative example of a stability-indicating RP-HPLC method that can be adapted for the analysis of venlafaxine and its degradation products.[1][2][12]

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of venlafaxine and its related substances.

Materials and Reagents:

  • Venlafaxine Hydrochloride Reference Standard

  • Reference standards for known impurities (if available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (Milli-Q or equivalent)

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil or equivalent)

  • Mobile Phase: A mixture of phosphate buffer (pH adjusted to 4.5 with orthophosphoric acid) and methanol in a ratio of 40:60 (v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 226 nm[12]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Buffer Preparation: Dissolve a calculated amount of potassium dihydrogen phosphate in water to obtain a 0.01 M solution. Adjust the pH to 4.5 using orthophosphoric acid.

  • Mobile Phase Preparation: Mix the prepared buffer and methanol in a 40:60 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Accurately weigh and dissolve the venlafaxine hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation (For Forced Degradation Studies):

    • Acid Degradation: Dissolve the venlafaxine sample in 0.5 N HCl and heat. Neutralize the solution before injection.[12]

    • Base Degradation: Dissolve the sample in 0.1 N NaOH and keep at room temperature. Neutralize before injection.[12]

    • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide.[2]

    • Thermal Degradation: Heat the solid drug substance in an oven.

    • Photolytic Degradation: Expose the drug solution to UV light.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

System Suitability:

  • Tailing Factor: Should be less than 2.0 for the venlafaxine peak.

  • Theoretical Plates: Should be greater than 2000 for the venlafaxine peak.

  • Relative Standard Deviation (RSD) of replicate injections: Should be less than 2.0%.

The following diagram illustrates the general workflow for a forced degradation study.

G cluster_stress Forced Degradation cluster_analysis Analysis API Venlafaxine API Acid Acid Hydrolysis (e.g., HCl, Heat) API->Acid Base Base Hydrolysis (e.g., NaOH) API->Base Oxidation Oxidation (e.g., H2O2) API->Oxidation Thermal Thermal Stress (Heat) API->Thermal Photo Photolytic Stress (UV/Vis Light) API->Photo Neutralize Neutralization/ Dilution Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC RP-HPLC Analysis Neutralize->HPLC Detect UV/PDA or MS Detection HPLC->Detect Data Data Analysis: Peak Purity, Mass Balance Detect->Data

Caption: Experimental workflow for forced degradation studies.

Comparative Data and Interpretation

Table 1: Comparative Characteristics of Venlafaxine and its Degradation Products

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )Key Structural FeaturesExpected Polarity
Venlafaxine1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanolC₁₇H₂₇NO₂277.40Methoxy, Tertiary AmineLow
O-Desmethylvenlafaxine4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenolC₁₆H₂₅NO₂263.38Phenolic Hydroxyl, Tertiary AmineMedium
N-Desmethylvenlafaxine1-[2-(Methylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanolC₁₆H₂₅NO₂263.38Methoxy, Secondary AmineMedium
Venlafaxine N-Oxide1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol N-oxideC₁₇H₂₇NO₃293.40N-OxideHigh
O-Desmethyl Venlafaxine Cyclic Impurity 4-(3-Methyl-1-oxa-3-azaspiro[5.5]undec-5-yl)phenol C₁₆H₂₃NO₂ 261.36 Phenolic Hydroxyl, Spiro-cyclic Ether Medium-Low
Acid Degradant1-[(1-hydroxy-cyclohexyl)methyl]-4-methoxybenzeneC₁₄H₂₀O₂220.31Lacks Amino GroupVery Low

In a typical reversed-phase HPLC separation, compounds elute in order of decreasing polarity (most polar elutes first). Therefore, one would expect the highly polar N-oxide to elute early, followed by the phenolic compounds (O-desmethylvenlafaxine and the cyclic impurity), and then the less polar venlafaxine and its N-demethylated form. The non-polar acid degradant would likely have the longest retention time. The separation between O-desmethylvenlafaxine and its cyclic impurity would be critical and would depend on the specific chromatographic conditions, particularly the mobile phase composition and pH.

Quantitation and Control Strategies

Accurate quantitation of impurities is essential. When authentic reference standards for impurities are not available, the concept of the Relative Response Factor (RRF) is employed.[13][14] The RRF is the ratio of the response of the impurity to the response of the API at the same concentration. An RRF of 1.0 indicates an equivalent response. For accurate quantitation, the RRF for each impurity should be determined experimentally.

The control of degradation products is achieved through a combination of strategies:

  • Optimizing the manufacturing process to minimize the formation of process-related impurities.

  • Selecting appropriate packaging to protect the drug product from light and moisture.

  • Establishing appropriate storage conditions (temperature and humidity).

  • Setting scientifically justified specification limits for known and unknown impurities based on safety and regulatory guidelines.

Conclusion: A Framework for Robust Impurity Analysis

The thorough investigation of a drug's degradation profile is a non-negotiable aspect of pharmaceutical development. While common degradants of venlafaxine are well-characterized, less prevalent impurities such as O-Desmethyl Venlafaxine Cyclic Impurity require careful consideration and robust analytical methodologies for their detection and control.

This guide has provided a framework for understanding the chemical nature of this cyclic impurity in comparison to other venlafaxine degradation products. By employing systematic forced degradation studies and developing validated, stability-indicating HPLC methods, researchers can ensure the quality, safety, and efficacy of venlafaxine formulations. The principles and experimental protocols outlined herein serve as a foundation for building a comprehensive understanding of the stability of any pharmaceutical compound.

References

  • Veeprho. (n.d.). Venlafaxine O-Desmethyl Cyclic Impurity | CAS 1346601-55-5. Retrieved from [Link][3]

  • Karri, V. V., & Reddy, G. K. (2014). Stability indicating LC method for rapid determination of related substances of O-desmethyl venlafaxine in active pharmaceutical ingredients and pharmaceutical formulations. Journal of chromatographic science, 52(8), 836–844. [Link][10]

  • Vijayaraghavan, R., Rajan, S., & Rajaram, S. (2008). Stability Indicating HPLC Method for Venlafaxine Hydrochloride Capsules. Indian Journal of Pharmaceutical Sciences, 70(3), 383-386. [Link][12]

  • European Pharmacopoeia. (2014). VENLAFAXINE HYDROCHLORIDE Venlafaxini hydrochloridum. Ph. Eur. 8.0.
  • Ajitha, A., & Rani, G. S. (2020). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF RELATED SUBSTANCE IN VENLAFAXINE HYDROCHLORIDE TABLETS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(8), 3923-3929. [Link][1]

  • Dhaneshwar, S. R., & Mahadik, K. R. (2012). LC-UV and LC-MS evaluation of stress degradation behavior of desvenlafaxine. Journal of Pharmaceutical Analysis, 2(4), 264-271. [Link]

  • Pharmaffiliates. (n.d.). Venlafaxine-impurities. Retrieved from [Link][15]

  • Dhaneshwar, S. R. (2012). LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine. Journal of Pharmaceutical Analysis, 2(4), 264-271. [Link][8]

  • ResearchGate. (2017). The use of Relative Response Factors to determine impurities. Retrieved from [Link][13]

  • Dhaneshwar, S. (n.d.). LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine. Semantic Scholar. Retrieved from [Link][9]

  • Patel, K., & Dedania, Z. (2014). ISOLATION AND STRUCTURAL CHARACTERIZATION OF MAJOR DEGRADATION PRODUCT OF VENLAFAXINE HYDROCHLORIDE. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845-3851. [Link][7]

  • Systematic Reviews in Pharmacy. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Retrieved from [Link][16]

  • Venkatasai Life Sciences. (n.d.). Venlafaxine O-Desmethyl Cyclic Impurity | 1346601-55-5. Retrieved from [Link][17]

  • Singh, S., et al. (2010). Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography. Journal of Pharmacy & Bioallied Sciences, 2(1), 22-26. [Link][2]

  • Guerrieri, A., et al. (2024). Electrochemical Degradation of Venlafaxine on Platinum Electrodes: Identification of Transformation Products by LC-MS/MS and In Silico Ecotoxicity Assessment. Molecules, 29(5), 1081. [Link][18]

  • Reddy, P. R., & Kumar, P. S. (2009). RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms. Indian Journal of Pharmaceutical Sciences, 71(5), 585-588. [Link][19]

  • Veeprho. (2021, January 14). Determination of Response factors of Impurities in Drugs by HPLC. Retrieved from [Link][14]

  • Stork, K. C., & Grieco, P. A. (2008). A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. The Journal of organic chemistry, 73(24), 9601–9609. [Link][20]

  • ResearchGate. (n.d.). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and.... Retrieved from [Link][21]

  • Pharmaffiliates. (n.d.). 5-(4-Hydroxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane. Retrieved from [Link][5]

  • PubChem. (n.d.). 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane. Retrieved from [Link][6]

  • Matsumura, K., et al. (2021). One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2 -Catalyzed Cycloisomerization. Chemistry, an Asian journal, 16(14), 1882–1886. [Link][22]

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Validation

A Guide to Inter-Laboratory Comparison of O-Desmethyl Venlafaxine Cyclic Impurity Analysis

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes metabolism in the body to its major active me...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes metabolism in the body to its major active metabolite, O-Desmethyl Venlafaxine (ODV).[1][2] During the synthesis and storage of venlafaxine and its formulations, various related substances or impurities can arise.[3] One such critical impurity is the O-Desmethyl Venlafaxine Cyclic Impurity, chemically identified as 4-(3-Methyl-1-oxa-3-azaspiro[5.5]undecan-5-yl)phenol.[4][5][6] The presence and quantity of such impurities are critical quality attributes of the drug substance and product, as they can potentially impact both safety and efficacy.[7]

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances and products.[4][5][7] This necessitates the use of robust, validated analytical methods to ensure that impurities are consistently monitored and controlled within acceptable limits. This guide presents a framework for an inter-laboratory comparison of the analysis of the ODV Cyclic Impurity, providing a detailed analytical protocol and a methodology for comparing results across different testing sites.

Designing a Robust Inter-Laboratory Comparison Study

To ensure the consistency and reliability of analytical data across multiple manufacturing and quality control sites, an inter-laboratory comparison study is an invaluable tool. This guide outlines a hypothetical study designed to assess the proficiency of various laboratories in quantifying the ODV Cyclic Impurity.

The primary objectives of such a study would be:

  • To assess the reproducibility of a standardized analytical method for the ODV Cyclic Impurity across different laboratories.

  • To identify potential sources of variability in analytical results.

  • To provide a framework for laboratories to evaluate their performance against a consensus value.

The study would involve sending a homogenized batch of a placebo spiked with a known concentration of the ODV Cyclic Impurity reference standard to a number of participating laboratories. Each laboratory would then analyze the sample using the standardized protocol detailed below.

Standardized Analytical Protocol for ODV Cyclic Impurity

The following High-Performance Liquid Chromatography (HPLC) method is a composite based on established methods for venlafaxine and its related substances.[3][8][9]

Experimental Workflow

Experimental Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solution (ODV Cyclic Impurity RS) HPLC Inject into HPLC System Standard->HPLC Sample Prepare Sample Solution (Spiked Placebo) Sample->HPLC Chromatography Chromatographic Separation HPLC->Chromatography Detection UV Detection at 226 nm Chromatography->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Impurity Concentration Integration->Calculation

Caption: Workflow for the HPLC analysis of ODV Cyclic Impurity.

Step-by-Step Methodology

1. Reagents and Materials:

  • O-Desmethyl Venlafaxine Cyclic Impurity Reference Standard (RS)

  • Acetonitrile (HPLC grade)

  • Sodium Acetate (analytical grade)

  • Glacial Acetic Acid (analytical grade)

  • Water (HPLC grade)

  • Placebo powder (representative of the drug product matrix)

2. Chromatographic Conditions:

  • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent[9]

  • Mobile Phase: A mixture of sodium acetate buffer and acetonitrile (65:35 v/v). The buffer is prepared by dissolving an appropriate amount of sodium acetate in water to a concentration of 10 mM and adjusting the pH to 5.5 with glacial acetic acid.[9]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 226 nm[9]

  • Injection Volume: 20 µL

3. Preparation of Standard Solution:

  • Accurately weigh about 10 mg of ODV Cyclic Impurity RS into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a mixture of water and acetonitrile (80:20 v/v) to obtain a stock solution.

  • Further dilute this stock solution with the same diluent to achieve a final concentration of approximately 10 µg/mL.

4. Preparation of Sample Solution:

  • Accurately weigh an amount of the spiked placebo powder equivalent to the target drug substance concentration.

  • Transfer to a suitable volumetric flask and add the diluent (water:acetonitrile, 80:20 v/v) to about 70% of the volume.

  • Sonicate for 15 minutes to ensure complete dissolution of the impurity.

  • Dilute to the final volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon filter before injection.

5. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 2.0%.

  • The theoretical plates for the ODV Cyclic Impurity peak should be not less than 2000.

  • The tailing factor for the ODV Cyclic Impurity peak should be not more than 2.0.

6. Calculation: Calculate the percentage of the ODV Cyclic Impurity in the sample using the following formula:

% Impurity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Method Validation in Participating Laboratories

Before analyzing the inter-laboratory comparison sample, each participating laboratory must perform a partial method validation to demonstrate the suitability of the standardized protocol in their specific environment. This is in line with the principles outlined in USP General Chapter <1225> Validation of Compendial Procedures.[10][11] The validation should confirm the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the ODV Cyclic Impurity in a placebo sample.[10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the expected range should be analyzed.[10][12]

  • Precision (Repeatability): The precision under the same operating conditions over a short interval of time. This is assessed by performing multiple analyses of the same sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing samples with known concentrations of the impurity.

Hypothetical Inter-Laboratory Comparison Data

The following table presents a simulated dataset for the analysis of the ODV Cyclic Impurity from ten anonymous laboratories. The true concentration of the impurity in the provided sample is 0.150% w/w.

Laboratory IDReported Concentration (% w/w)
Lab-010.152
Lab-020.148
Lab-030.155
Lab-040.161
Lab-050.145
Lab-060.151
Lab-070.139
Lab-080.153
Lab-090.149
Lab-100.158

Data Analysis and Performance Evaluation

The analysis of inter-laboratory comparison data is crucial for understanding the performance of each laboratory and the overall reproducibility of the method.[13] A common and effective approach is the use of robust Z-scores, as recommended in standards such as ISO 13528.[14][15]

Data Analysis Workflow

Data Analysis Workflow A Collect Reported Data from all Laboratories B Calculate Robust Mean and Standard Deviation A->B C Calculate Z-Score for Each Laboratory B->C D Performance Evaluation |Z| ≤ 2: Satisfactory 2 < |Z| < 3: Questionable |Z| ≥ 3: Unsatisfactory C->D

Caption: Statistical workflow for evaluating inter-laboratory data.

Statistical Calculations and Interpretation

For the hypothetical data, the following statistical measures would be calculated:

  • Robust Mean: 0.151%

  • Robust Standard Deviation: 0.006%

The Z-score for each laboratory is calculated using the formula:

Z = (x - X) / s

Where:

  • x is the result reported by the laboratory

  • X is the robust mean of all reported results

  • s is the robust standard deviation of all reported results

Table of Z-Scores:

Laboratory IDReported Concentration (% w/w)Z-ScorePerformance
Lab-010.1520.17Satisfactory
Lab-020.148-0.50Satisfactory
Lab-030.1550.67Satisfactory
Lab-040.1611.67Satisfactory
Lab-050.145-1.00Satisfactory
Lab-060.1510.00Satisfactory
Lab-070.139-2.00Satisfactory
Lab-080.1530.33Satisfactory
Lab-090.149-0.33Satisfactory
Lab-100.1581.17Satisfactory

In this hypothetical scenario, all laboratories demonstrated satisfactory performance with |Z|-scores ≤ 2. A |Z|-score between 2 and 3 would be considered a warning signal, indicating a need to investigate potential sources of deviation. A |Z|-score greater than 3 would be considered unsatisfactory, requiring corrective action.

Discussion: Sources of Variability and Best Practices

Even with a standardized method, variations in results between laboratories can occur. Potential sources of variability include:

  • Differences in instrumentation: Variations in HPLC systems, detectors, and data processing software.

  • Analyst technique: Minor differences in sample and standard preparation, and injection technique.

  • Environmental factors: Variations in laboratory temperature and humidity.

  • Interpretation of the protocol: Ambiguities in the written procedure leading to slight deviations in execution.

To minimize inter-laboratory variability, the following best practices are recommended:

  • A clear and unambiguous analytical procedure: The method should be written with sufficient detail to avoid any misinterpretation.

  • Comprehensive training: All analysts should be thoroughly trained on the method before performing the analysis.

  • Use of a common reference standard: All laboratories should use the same batch of the reference standard.

  • Regular system suitability checks: Rigorous adherence to system suitability criteria ensures that the chromatographic system is performing optimally.

Conclusion

The control of impurities such as the O-Desmethyl Venlafaxine Cyclic Impurity is paramount for ensuring the quality, safety, and efficacy of venlafaxine-containing drug products. This guide has provided a comprehensive framework for conducting an inter-laboratory comparison for the analysis of this impurity. By implementing a robust, standardized analytical method and a sound statistical approach for data evaluation, pharmaceutical manufacturers can ensure consistency in their quality control processes across different sites, ultimately safeguarding patient health. The principles and methodologies outlined herein are aligned with regulatory expectations and represent a best-practice approach to analytical method performance monitoring.

References

  • Gholami, K., & Peyvandi, H. (2010). Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma. DARU Journal of Pharmaceutical Sciences, 18(2), 97–102. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link]

  • AMS Biopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • Patel, Y. P., & Patil, S. S. (2021). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Journal of Pharmaceutical Research International, 33(47A), 438-448. [Link]

  • United States Pharmacopeia. <1220> ANALYTICAL PROCEDURE LIFE CYCLE. [Link]

  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • Ardakani, Y. H., Foroumadi, A., & Rouini, M. R. (2010). Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma. Daru : journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 18(2), 97–102. [Link]

  • Slideshare. ICH- Q3 Impurity. [Link]

  • Li, J., Xiang, X., & Zhang, H. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 51(2), 139-143. [Link]

  • United States Pharmacopeia. <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • Ajitha, A., & Rani, G. S. (2020). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF RELATED SUBSTANCE IN VENLAFAXINE HYDROCHLORIDE TABLETS. International Journal of Pharmaceutical Sciences and Research, 11(8), 3923-29. [Link]

  • Cuadros-Rodríguez, L., et al. (2016). Comparison of different statistical methods for evaluation of proficiency test data. Accreditation and Quality Assurance, 21(1), 29-37. [Link]

  • USP. (2020). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. [Link]

  • SP Technical Research Institute of Sweden. (2000). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. [Link]

  • Samanidou, V., Nazyropoulou, C., & Kovatsi, L. (2011). A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum. Bioanalysis, 3(15), 1713–1718. [Link]

  • United States Pharmacopeia. Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verificationa. [Link]

  • S. K. GUPTA, et al. (2012). QUANTIFICATION OF POTENTIAL IMPURITIES BY A STABILITY INDICATING HPLC METHOD IN DESVENLAFAXINE SUCCINATE MONOHYDRATE ACTIVE PHARMACEUTICAL INGREDIENT. International Journal of Research in Pharmacy and Chemistry, 2(4), 931-939. [Link]

  • Allard, A., & Amarouche, S. (2010). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer, the Open Archive of Ifremer. [Link]

  • Cox, M. G., & Harris, P. M. (2006). Assessing interlaboratory comparison data adjustment procedures. Metrologia, 43(4), S233. [Link]

  • Singh, S., et al. (2009). Stability Indicating HPLC Method for Venlafaxine Hydrochloride Capsules. Asian Journal of Chemistry, 21(5), 3469-3476. [Link]

  • ResearchGate. Linearity results (n=3) for impurities of venlafaxine. [Link]

  • Waschgler, R., et al. (2004). Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis. International journal of clinical pharmacology and therapeutics, 42(12), 724-728. [Link]

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Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Desvenlafaxine

For researchers, scientists, and drug development professionals, establishing a robust, stability-indicating analytical method is a cornerstone of ensuring the safety, efficacy, and quality of a drug product. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing a robust, stability-indicating analytical method is a cornerstone of ensuring the safety, efficacy, and quality of a drug product. This guide provides an in-depth, technical comparison and validation of a High-Performance Liquid Chromatography (HPLC) method for desvenlafaxine, a selective serotonin and norepinephrine reuptake inhibitor. Grounded in scientific principles and regulatory expectations, this document will navigate the intricacies of method validation, from forced degradation studies to a comparative analysis of alternative analytical techniques.

The Imperative of Stability-Indicating Methods

The stability of a drug substance is a critical quality attribute that can be influenced by environmental factors such as temperature, humidity, and light.[1] A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[2] The International Council for Harmonisation (ICH) guidelines mandate the use of such methods in stability studies to establish a drug's shelf life and recommended storage conditions.[1][3] For desvenlafaxine, an antidepressant used in the treatment of major depressive disorder, a validated stability-indicating method is crucial for guaranteeing patient safety and therapeutic efficacy.[4]

A Representative Stability-Indicating HPLC Method for Desvenlafaxine

Several HPLC methods have been reported for the determination of desvenlafaxine.[4][5][6][7] This guide will focus on a representative reversed-phase HPLC (RP-HPLC) method and delve into the rationale behind its chromatographic conditions.

Chromatographic Conditions: A Deliberate Choice

The selection of chromatographic parameters is a meticulous process aimed at achieving optimal separation and resolution between the parent drug and its potential degradants.

ParameterConditionRationale
Column C18 (e.g., SymmetryShield, 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention for a moderately polar compound like desvenlafaxine, ensuring good separation from more polar degradation products. The specified dimensions and particle size offer a balance between resolution, analysis time, and backpressure.[5][8]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.8) (50:50 v/v)The combination of an organic modifier (acetonitrile) and an aqueous buffer allows for the fine-tuning of retention times. A pH of 3.8 ensures that desvenlafaxine, which has a basic dimethylamino group, is in its ionized form, leading to sharp, symmetrical peaks.[4]
Flow Rate 0.7 mL/minThis flow rate provides a reasonable analysis time while maintaining good separation efficiency and keeping the system pressure within acceptable limits.[4]
Detection UV at 229 nmDesvenlafaxine exhibits significant UV absorbance at this wavelength, providing good sensitivity for both the active ingredient and its degradation products.[4]
Injection Volume 20 µLA standard injection volume that balances sensitivity with the risk of column overloading.
Temperature AmbientRunning the analysis at ambient temperature is cost-effective and sufficient for achieving reproducible results with this method.

The Litmus Test: Forced Degradation Studies

To prove the stability-indicating nature of the HPLC method, desvenlafaxine is subjected to forced degradation under various stress conditions as prescribed by ICH guidelines.[5][6][8] The goal is to generate potential degradation products and demonstrate that the method can effectively separate them from the intact drug.

Summary of Forced Degradation Conditions and Observations:

Stress ConditionReagents and ConditionsObservation
Acid Hydrolysis 1 M HCl at 80°C for 8 hoursSignificant degradation observed.[5] One major degradation product is formed.[5]
Alkaline Hydrolysis 1 N NaOH at 70°C for 12 hoursLess degradation compared to acidic conditions.[6]
Oxidative Degradation 3% H₂O₂ at 50°C for 2 hoursSignificant degradation observed.[6][7] The primary degradation product is often the N-oxide of desvenlafaxine.[7]
Thermal Degradation Dry heat at 80°C for 10 daysThe drug shows considerable resistance to thermal stress.[6]
Photolytic Degradation Exposure to UV light (315-400 nm) for 10 daysDesvenlafaxine is found to be relatively stable under photolytic conditions.[6]

The chromatograms from these studies must show that the peaks corresponding to the degradation products are well-resolved from the desvenlafaxine peak, thus confirming the method's specificity.

Method Validation: A Multifaceted Approach

Once the method's specificity is established, a full validation is performed in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2]

System Suitability

Before each validation run, system suitability parameters are checked to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of peak areas ≤ 2.0%
Validation Parameters: A Quantitative Assessment

The following table summarizes the typical validation results for a stability-indicating HPLC method for desvenlafaxine.

Validation ParameterTypical Results
Linearity & Range 5-100 µg/mL; Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) ~1.15 µg/mL
Limit of Quantitation (LOQ) ~3.48 µg/mL
Robustness No significant change in results with minor variations in flow rate (±0.1 mL/min), mobile phase pH (±0.2), and mobile phase composition (±2%).[4]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

HPLC Method Validation Workflow Figure 1: HPLC Method Validation Workflow cluster_Prep Preparation cluster_Degradation Forced Degradation cluster_Analysis HPLC Analysis cluster_Validation Method Validation Prep_Standards Prepare Standard Solutions System_Suitability System Suitability Testing Prep_Standards->System_Suitability Prep_Samples Prepare Sample Solutions Acid Acid Hydrolysis Prep_Samples->Acid Base Alkaline Hydrolysis Prep_Samples->Base Oxidative Oxidative Degradation Prep_Samples->Oxidative Thermal Thermal Degradation Prep_Samples->Thermal Photo Photolytic Degradation Prep_Samples->Photo Analyze_Samples Analyze Stressed Samples & Standards Acid->Analyze_Samples Base->Analyze_Samples Oxidative->Analyze_Samples Thermal->Analyze_Samples Photo->Analyze_Samples System_Suitability->Analyze_Samples Specificity Specificity Analyze_Samples->Specificity Linearity Linearity & Range Analyze_Samples->Linearity Accuracy Accuracy Analyze_Samples->Accuracy Precision Precision Analyze_Samples->Precision LOD_LOQ LOD & LOQ Analyze_Samples->LOD_LOQ Robustness Robustness Analyze_Samples->Robustness

Caption: A flowchart illustrating the key stages in the validation of a stability-indicating HPLC method.

Comparison with Alternative Analytical Techniques

While RP-HPLC with UV detection is a workhorse in pharmaceutical quality control, other techniques can also be employed for the analysis of desvenlafaxine.[9]

Analytical MethodLinearity RangeAdvantagesDisadvantages
RP-HPLC-UV 5 - 160 µg/mL[9]Robust, precise, and cost-effective for routine QC.Lower sensitivity compared to mass spectrometry-based methods.
UHPLC Not explicitly stated, but generally offers higher throughput.Faster analysis times and improved resolution compared to HPLC.[6]Higher initial instrument cost and can be more sensitive to matrix effects.
LC-MS/MS 0.5 - 1500 ng/mL[9]Superior sensitivity and selectivity, ideal for bioanalytical applications.[9][10]Higher cost and complexity of instrumentation and method development.
HPTLC 100 - 500 ng/spot[9]Simple, rapid, and cost-effective for quantification in formulations.[9]Lower precision and resolution compared to HPLC.
UV-Visible Spectrophotometry 5 - 100 µg/mL[9]Very simple, rapid, and inexpensive.Lacks specificity; cannot be used as a stability-indicating method without significant method development (e.g., derivative spectroscopy).[11]

Experimental Protocols

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of desvenlafaxine reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5-100 µg/mL).

  • Sample Solution (for dosage forms): Weigh and powder a sufficient number of tablets. Transfer a quantity of powder equivalent to 100 mg of desvenlafaxine to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm nylon filter before injection.

Forced Degradation Study Protocol
  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat in a water bath at 80°C for 8 hours. Cool and neutralize with 1 M NaOH. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Heat at 70°C for 12 hours. Cool and neutralize with 1 N HCl. Dilute to a final concentration of 100 µg/mL.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at 50°C for 2 hours. Dilute to a final concentration of 100 µg/mL.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 10 days. Prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose the solid drug substance to UV light (315-400 nm) for 10 days. Prepare a 100 µg/mL solution in the mobile phase.

Conclusion

This guide has provided a comprehensive overview of the validation of a stability-indicating HPLC method for desvenlafaxine. The presented method, grounded in scientific rationale and aligned with regulatory expectations, demonstrates the necessary specificity, accuracy, precision, and robustness for its intended use in quality control and stability studies. By understanding the principles behind method development and validation, and by considering the comparative advantages of alternative techniques, researchers and drug development professionals can confidently ensure the quality and stability of desvenlafaxine-containing products.

References

  • Jain, D., et al. (2012). LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine. Journal of Pharmaceutical Analysis, 2(3), 213-219. [Link]

  • El-Kassem, M. M., et al. (2014). Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Desvenlafaxine Succinate in the Presence of its Acidic Induced Degradation Product in Bulk and Pharmaceutical Preparation. Journal of Chemical and Pharmaceutical Research, 6(5), 1134-1142. [Link]

  • Hossain, M. S., et al. (2021). Stability-Indicating UHPLC Method for the Determination of Desvenlafaxine: Application to Degradation Kinetics. Dhaka University Journal of Pharmaceutical Sciences, 20(3), 329-338. [Link]

  • Ananda, S., et al. (2012). QUANTIFICATION OF POTENTIAL IMPURITIES BY A STABILITY INDICATING HPLC METHOD IN DESVENLAFAXINE SUCCINATE MONOHYDRATE ACTIVE PHARMACEUTICAL INGREDIENT. International Journal of Research in Pharmacy and Chemistry, 2(4), 947-956. [Link]

  • El-Kassem, M. M., et al. (2014). Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Desvenlafaxine Succinate in the Presence of its Acidic Induced Degradation Product in Bulk and Pharmaceutical Preparation. Journal of Chemical and Pharmaceutical Research, 6(5), 1134-1142. [Link]

  • Jain, D., et al. (2012). LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine. Journal of Pharmaceutical Analysis, 2(3), 213-219. [Link]

  • Jain, D., et al. (2012). LC-UV and LC-MS evaluation of stress degradation behavior of desvenlafaxine. Journal of Pharmaceutical Analysis, 2(3), 213-219. [Link]

  • Vankadari, R. M., et al. (2013). Development and validation of stability indicating rp-hplc method for the determination of desvenlafaxine in extended release tablets. Indo American Journal of Pharmaceutical Research, 3(9), 7325-7335. [Link]

  • Bhimanadhuni, C. N., et al. (2018). Analytical Method Development and Validation for the Simultaneous Estimation of Desvenlafaxine Succinate and Clonazepam in Bulk and Tablet Dosage Form by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 9(10), 4356-4362. [Link]

  • Hossain, M. S., et al. (2021). Stability-Indicating UHPLC Method for the Determination of Desvenlafaxine: Application to Degradation Kinetics. Dhaka University Journal of Pharmaceutical Sciences, 20(3), 329-338. [Link]

  • Sreeja, K., et al. (2013). Novel spectrophotometric methods for the quantification of desvenlafaxine in pure and pharmaceutical dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 268-271. [Link]

  • U.S. Food and Drug Administration. (2012). Clinical Pharmacology and Biopharmaceutics Review(s) - Application Number: 204150Orig1s000. [Link]

  • Dole, M. N., et al. (2013). Development and validation of analytical methods for estimation of desvenlafaxine succinate in bulk and solid dosage forms by UV spectroscopy. Der Pharma Chemica, 5(5), 270-273. [Link]

  • Agilent Technologies. (n.d.). Stability-Indicating Method Validation: Regulatory Considerations. [Link]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). [Link]

  • HMR Labs. (2024, April 8). ICH Stability Testing and appropriate validation of analytical procedures. [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines: Drug Stability Testing Essentials. [Link]

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Validation

A Senior Application Scientist's Guide to Venlafaxine Extraction: A Comparative Analysis of Leading Techniques

For researchers, clinical toxicologists, and drug development professionals, the accurate quantification of venlafaxine (VEN) and its active metabolite, O-desmethylvenlafaxine (ODV), in biological matrices is paramount.[...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical toxicologists, and drug development professionals, the accurate quantification of venlafaxine (VEN) and its active metabolite, O-desmethylvenlafaxine (ODV), in biological matrices is paramount.[1][2][3] Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive first-pass metabolism, primarily via the CYP2D6 enzyme, to form ODV.[4][5] Both parent drug and metabolite contribute to the therapeutic effect, making their simultaneous measurement critical for therapeutic drug monitoring (TDM), pharmacokinetic studies, and forensic toxicology.[3][6][7]

The journey from a complex biological sample—be it plasma, urine, or tissue—to a clean, concentrated extract ready for chromatographic analysis is paved with critical choices. The selected extraction technique dictates not only the accuracy and sensitivity of the final result but also the efficiency and cost-effectiveness of the entire workflow. This guide provides an in-depth comparison of the most prevalent extraction methodologies for venlafaxine and its metabolites, grounded in experimental data and practical insights to inform your selection process.

The Critical Role of Sample Preparation

Biological matrices are inherently complex, teeming with endogenous components like proteins, phospholipids, and salts that can interfere with downstream analysis.[8] These interferences, collectively known as "matrix effects," can suppress or enhance the analyte signal during mass spectrometry-based detection, leading to inaccurate quantification.[8][9] Effective sample preparation is therefore not merely a cleanup step but a foundational element of a robust and reliable bioanalytical method. The primary goals are to isolate the analytes of interest, remove interfering substances, and concentrate the sample to meet the sensitivity requirements of the analytical instrument.

Core Extraction Strategies: A Head-to-Head Comparison

The two workhorses of bioanalytical sample preparation are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). While both are extensively used for venlafaxine, they operate on different principles and present distinct advantages and disadvantages.

Liquid-Liquid Extraction (LLE): The Classic Approach

LLE is a classic, yet effective, technique based on the differential solubility of analytes between two immiscible liquid phases—typically an aqueous sample and an organic solvent. For basic compounds like venlafaxine and ODV, the pH of the aqueous phase is adjusted to a basic pH (typically >9) to neutralize the amine groups. This increases their hydrophobicity, promoting their partition into the organic solvent.

Causality in LLE Protocol Design:

  • pH Adjustment: The choice of a basic pH is critical. By deprotonating the tertiary amine of venlafaxine and the secondary amine of ODV, we shift the equilibrium from the water-soluble ionized form to the organic-soluble neutral form. This is a direct application of the Henderson-Hasselbalch equation to maximize extraction efficiency.

  • Solvent Selection: The choice of organic solvent is a balance between polarity, volatility, and selectivity. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or isoamyl alcohol is often employed.[10] Hexane helps to extract the parent drug and reduces the co-extraction of highly polar matrix components, while the more polar modifier improves the recovery of the more polar ODV metabolite.[11] For instance, a hexane-ethyl acetate mixture (80/20 v/v) has been shown to provide good recovery (above 70%) for both VEN and ODV by effectively purifying the sample from matrix impurities.[10] Diethyl ether is another effective solvent, prized for its high volatility, which simplifies the subsequent evaporation step.[10][11]

Experimental Protocol: Representative LLE for Venlafaxine in Human Plasma

  • Sample Aliquoting: Pipette 500 µL of human plasma into a 2 mL polypropylene tube.

  • Internal Standard Spiking: Add the internal standard (e.g., verapamil or opipramole) and vortex briefly.[10][12]

  • Alkalinization: Add 50 µL of 1M Sodium Hydroxide to adjust the sample pH to >9. Vortex for 30 seconds.

  • Extraction: Add 1 mL of the extraction solvent (e.g., diethyl ether or a hexane/isoamyl alcohol mixture [99:1, v/v]).[10][12]

  • Mixing: Vortex for 2 minutes to ensure thorough mixing and facilitate analyte transfer to the organic phase.

  • Centrifugation: Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.

  • Analyte Recovery: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Solid-Phase Extraction (SPE): The Selective Powerhouse

SPE offers a more selective and often more automatable alternative to LLE.[10][11] This technique involves passing the liquid sample through a solid sorbent packed in a cartridge or well plate. The analytes are retained on the sorbent while unwanted matrix components are washed away. The purified analytes are then eluted with a small volume of a strong solvent.

Causality in SPE Protocol Design:

  • Sorbent Chemistry: For venlafaxine and ODV, which are basic compounds, cation-exchange or reversed-phase (e.g., C8, C18) sorbents are commonly used.[11] Hydrophilic-Lipophilic Balanced (HLB) sorbents are also effective, offering a dual retention mechanism.[11] Mandrioli et al. demonstrated high recovery (>92% for VEN and >93% for ODV) using C1 columns.[10]

  • Method Steps (Condition, Load, Wash, Elute):

    • Conditioning: The sorbent is first conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer). This wets the sorbent and creates an environment receptive to analyte binding.

    • Loading: The pre-treated sample is loaded onto the column. A slow, consistent flow rate is crucial to ensure adequate interaction time between the analytes and the sorbent.

    • Washing: A weak solvent is used to wash away interfering compounds that are not strongly bound to the sorbent. The composition of the wash solvent is critical; it must be strong enough to remove interferences but not so strong that it prematurely elutes the analytes of interest.

    • Elution: A strong organic solvent, often acidified or basified, is used to disrupt the analyte-sorbent interaction and elute the purified compounds. The choice of elution solvent depends on the retention mechanism.

Experimental Protocol: Representative SPE for Venlafaxine in Human Plasma

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard and 500 µL of 4% phosphoric acid. Vortex to mix. This step disrupts protein binding and adjusts the pH for optimal retention.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by sequentially passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or positive pressure for 5 minutes to remove residual water.

  • Elution: Elute the analytes with 1 mL of a 2% ammonia solution in methanol into a clean collection tube. The basic modifier neutralizes the analytes for efficient elution from a reversed-phase sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for analysis.

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams outline the core steps of each extraction technique.

LLE_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard Start->Add_IS Alkalinize Alkalinize (e.g., NaOH) Add_IS->Alkalinize Add_Solvent Add Organic Solvent (e.g., Diethyl Ether) Alkalinize->Add_Solvent Vortex Vortex/Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Liquid-Liquid Extraction (LLE) Workflow for Venlafaxine.

SPE_Workflow Start Start: Plasma Sample Pretreat Pre-treat Sample (e.g., Acidify, Add IS) Start->Pretreat Load 2. Load Sample Pretreat->Load Condition 1. Condition SPE Cartridge (Methanol, Water) Condition->Load Wash 3. Wash Cartridge (e.g., Water, 40% Methanol) Load->Wash Elute 4. Elute Analytes (e.g., NH3 in Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) Workflow for Venlafaxine.

Performance Data: A Quantitative Comparison

The choice between LLE and SPE often comes down to a trade-off between recovery, cleanliness, throughput, and cost. The following table summarizes performance data from various published methods.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Key Considerations & Insights
Recovery (%) VEN: >70% - ~100% ODV: ~70% - >88%[10][11]VEN: ~74% - >92% ODV: ~67% - >93%[10][11][13]While LLE can achieve excellent recovery, particularly for the parent drug, SPE often provides more consistent and higher recovery for both the parent drug and its more polar metabolite.[10][11]
Linearity Range (ng/mL) 0.2 - 4000[10][11]1 - 1000[10]Both methods support a wide linear range suitable for clinical and forensic applications.
Limit of Detection (LOD) (ng/mL) 0.2 - 5[10][11]0.1 - 0.5[11]SPE methods can sometimes achieve lower limits of detection due to higher concentration factors and cleaner extracts.[11]
Throughput & Automation Generally lower throughput, more labor-intensive.[10][11]High throughput, easily automated with 96-well plates and robotic systems.For laboratories processing a large number of samples, the automation potential of SPE is a significant advantage.
Solvent Consumption HighLow[10]SPE is a "greener" technique, using significantly less organic solvent compared to LLE.[10][11]
Cost per Sample Lower initial cost (glassware, solvents).Higher initial cost (cartridges, manifold/automation).The cost-effectiveness depends on the sample volume. For high-throughput labs, the reduced labor costs with SPE can offset the higher consumable costs.
Selectivity / Extract Cleanliness Lower selectivity, higher risk of co-extracting interfering substances.High selectivity, produces cleaner extracts leading to reduced matrix effects.[11]Cleaner extracts from SPE can prolong the life of analytical columns and reduce mass spectrometer source contamination.

Emerging and Alternative Techniques

While LLE and SPE dominate the field, other techniques offer specialized advantages:

  • Supported Liquid Extraction (SLE): This technique combines elements of LLE and SPE. The aqueous sample is loaded onto a solid support (diatomaceous earth), which disperses it into a thin film. A water-immiscible organic solvent is then passed through the support, extracting the analytes in a manner analogous to a very efficient LLE. SLE offers the simplicity of LLE with the automation-friendliness of SPE.[14][15]

  • Liquid-Phase Microextraction (LPME) & Cloud-Point Extraction (CPE): These are miniaturized versions of LLE that use significantly less solvent.[1][12] While cost-effective and environmentally friendly, they may offer lower recovery compared to traditional LLE and SPE.[1]

Conclusion and Recommendations

The optimal extraction technique for venlafaxine and its metabolites is not a one-size-fits-all solution. The choice must be guided by the specific requirements of the assay and the laboratory's resources.

  • For high-throughput environments such as clinical reference labs or contract research organizations, Solid-Phase Extraction (SPE) is the superior choice. Its high selectivity, potential for automation, and reduced solvent consumption lead to cleaner extracts, more robust analytical methods, and lower long-term operational costs.[10][11]

  • For research laboratories with lower sample volumes or where initial cost is a primary concern, Liquid-Liquid Extraction (LLE) remains a viable and effective method.[11] It can achieve excellent recovery, and with careful optimization of the solvent system and pH, can yield reliable results.[1][10]

Ultimately, the self-validating system of any good protocol lies in its performance. Regardless of the chosen technique, rigorous method validation, including the assessment of recovery, selectivity, and matrix effects, is essential to ensure the generation of accurate and defensible data.[16]

References

  • Dziurkowska, E., & Wesołowski, M. (2013). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Psychiatria Polska, 47(5), 909–919. [Link]

  • Sahu, S., et al. (2020). Solid phase extraction and LC-MS/MS method for quantification of venlafaxine and its active metabolite O-desmethyl venlafaxine in rat plasma. Systematic Reviews in Pharmacy, 11(11), 1629-1637. [Link]

  • [No Author] (n.d.). [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices]. PubMed. [Link]

  • Dziurkowska, E., & Wesołowski, M. (2013). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. ResearchGate. [Link]

  • Sahu, S., et al. (2020). Solid phase extraction and LC-MS/MS method for quantification of venlafaxine and its active metabolite O-desmethyl venlafaxine in rat plasma. ResearchGate. [Link]

  • Dziurkowska, E., & Wesołowski, M. (2012). Determination of venlafaxine and its metabolites in biological materials. Archives of Psychiatry and Psychotherapy, 4, 49–58. [Link]

  • Kuzmin, A. V., et al. (2023). Quantitative determination of the content of venlafaxine and its active metabolite in human plasma using liquid chromatography-mass spectrometry. Pharmacokinetics and Pharmacodynamics, (1), 45-53. [Link]

  • Dziurkowska, E., & Wesołowski, M. (2012). Determination of venlafaxine and its metabolites in biological materials. ResearchGate. [Link]

  • [No Author] (n.d.). Development and Validation of HPLC Method for Venlafaxine HCL in Extended Release Tablet Formulation. ResearchGate. [Link]

  • Singh, D., & Saadabadi, A. (2023). Venlafaxine. In StatPearls. StatPearls Publishing. [Link]

  • Laux, G., et al. (2023). Venlafaxine's therapeutic reference range in the treatment of depression revised: a systematic review and meta-analysis. Translational Psychiatry, 13(1), 329. [Link]

  • [No Author] (n.d.). Solid phase extraction and lc-ms/ms method for quantification of venlafaxine and its active metabolite. SciSpace. [Link]

  • [No Author] (n.d.). Venlafaxine. Wikipedia. [Link]

  • [No Author] (n.d.). Therapeutic Drug Monitoring for Individualized Antressdepant Treatmen. DDDT. [Link]

  • K, S., et al. (2013). Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 699-705. [Link]

  • Hansen, M. R., et al. (2017). Therapeutic Drug Monitoring of Venlafaxine in an Everyday Clinical Setting: Analysis of Age, Sex and Dose Concentration Relation. Basic & Clinical Pharmacology & Toxicology, 121(4), 298-302. [Link]

  • [No Author] (n.d.). Venlafaxine Pathway, Pharmacokinetics. ClinPGx. [Link]

  • [No Author] (n.d.). Fabrication of Triple-Layer Matrix Tablets of Venlafaxine Hydrochloride Using Xanthan Gum. AAPS PharmSciTech. [Link]

  • [No Author] (n.d.). METHOD DEVELOPMENT AND VALIDATION FOR VENLAFAXINE BY RP-HPLC METHOD. International Journal of Pharmacy & Technology. [Link]

  • Beltran, A., et al. (2016). Selective solid-phase extraction using molecularly imprinted polymers for analysis of venlafaxine, O-desmethylvenlafaxine, and N-desmethylvenlafaxine in plasma samples by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 408(15), 4047-4057. [Link]

  • Madej, K., et al. (2023). Isolation of Antidepressants and Their Metabolites from Saliva Using Supported Liquid Extraction (SLE). Molecules, 28(5), 2133. [Link]

  • Pap, A., et al. (2022). Is Therapeutic Drug Monitoring Relevant for Antidepressant Drug Therapy? Implications From a Systematic Review and Meta-Analysis With Focus on Moderating Factors. Frontiers in Pharmacology, 13, 808221. [Link]

  • [No Author] (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Wesołowski, M., et al. (2014). Simultaneous quantitation of venlafaxine and its main metabolite, O-desmethylvenlafaxine, in human saliva by HPLC. Biomedical Chromatography, 28(2), 224-230. [Link]

  • [No Author] (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]

  • [No Author] (n.d.). Conducting Therapeutic Drug Monitoring of Venlafaxine in the Context of Individualization of Pharmacotherapy for Depression. ResearchGate. [Link]

  • [No Author] (n.d.). a validated rp-hplc method for estimation of venlafaxine from tablets. International Journal of Pharmacy. [Link]

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Comparative

Pharmacokinetic profile of O-Desmethyl Venlafaxine Cyclic Impurity versus O-desmethylvenlafaxine.

Introduction: The Critical Role of Impurity Profiling in Drug Development In the landscape of pharmaceutical development, the characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) profil...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Drug Development

In the landscape of pharmaceutical development, the characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is paramount to ensuring its safety and efficacy. O-desmethylvenlafaxine (ODV), the major active metabolite of the widely prescribed antidepressant venlafaxine, has a well-documented pharmacokinetic profile that contributes significantly to the overall therapeutic effect of the parent drug.[1][2][3][4] However, the journey from chemical synthesis to a finished pharmaceutical product is often accompanied by the formation of impurities. These unintended molecules can have their own distinct pharmacological and toxicological profiles, potentially impacting the safety and efficacy of the final drug product.[5][6][7]

This guide provides a comprehensive comparison of the known pharmacokinetic profile of O-desmethylvenlafaxine against its process-related cyclic impurity, O-Desmethyl Venlafaxine Cyclic Impurity (ODV-CI). While extensive data exists for ODV, the pharmacokinetic properties of ODV-CI are not well-established. Therefore, this document will serve as both a summary of current knowledge and a practical guide for researchers and drug development professionals to experimentally determine and compare the pharmacokinetic profile of this specific impurity.

Metabolic Pathway of Venlafaxine

Venlafaxine undergoes extensive first-pass metabolism, primarily in the liver, to its major active metabolite, O-desmethylvenlafaxine.[1][8][9] This metabolic conversion is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[9][10] ODV itself is pharmacologically active, contributing significantly to the antidepressant effects of venlafaxine.[4][11]

Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (ODV) (Active Metabolite) Venlafaxine->ODV CYP2D6 (Major) NDV N-desmethylvenlafaxine (Minor Metabolite) Venlafaxine->NDV CYP3A4, CYP2C19 (Minor) NODV N,O-didesmethylvenlafaxine (Minor Metabolite) ODV->NODV Excretion Renal Excretion (Unchanged and Metabolites) ODV->Excretion NDV->NODV ODV_CI O-Desmethyl Venlafaxine Cyclic Impurity (ODV-CI) (Process Impurity) Synthesis Chemical Synthesis of Venlafaxine Synthesis->Venlafaxine Synthesis->ODV_CI Potential Carryover cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Sample Processing & Analysis cluster_3 Data Analysis Group1 Group 1 (n=6) ODV Administration (e.g., 10 mg/kg, IV & PO) Blood_Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) Group1->Blood_Sampling Group2 Group 2 (n=6) ODV-CI Administration (e.g., 10 mg/kg, IV & PO) Blood_sampling Blood_sampling Group2->Blood_sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis (Quantification of ODV & ODV-CI) Plasma_Separation->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) LCMS_Analysis->PK_Modeling Comparison Comparative Analysis of PK Parameters PK_Modeling->Comparison

Caption: Experimental workflow for comparative pharmacokinetic analysis.

Step-by-Step Methodology
  • Animal Acclimatization and Housing:

    • Acclimate male Sprague-Dawley rats (250-300g) for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Dosing Preparation:

    • Prepare dosing solutions of ODV and ODV-CI in a suitable vehicle (e.g., 0.5% methylcellulose in water for oral administration; saline for intravenous administration). The purity of the test articles should be confirmed analytically prior to use.

  • Administration:

    • For each compound, two routes of administration will be evaluated in separate cohorts to determine both intravenous and oral pharmacokinetics:

      • Intravenous (IV): Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

      • Oral (PO): Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at the following time points: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Plasma Processing:

    • Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma to labeled cryovials and store at -80°C until analysis.

Bioanalytical Method: LC-MS/MS for Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying drug and metabolite concentrations in biological matrices. [12][13]

  • Sample Preparation:

    • Protein precipitation is a common and effective method for extracting small molecules from plasma.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of ODV or a structurally similar compound).

    • Vortex mix for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for retaining and separating ODV and ODV-CI.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a good starting point.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for ODV, ODV-CI, and the internal standard must be optimized.

  • Method Validation:

    • The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Data Analysis and Interpretation

Pharmacokinetic parameters will be calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).

Comparative Pharmacokinetic Data Table (Template)

ParameterO-Desmethylvenlafaxine (ODV)O-Desmethyl Venlafaxine Cyclic Impurity (ODV-CI)
Intravenous (IV) Administration
Cmax (ng/mL)Experimental DataExperimental Data
Tmax (h)Experimental DataExperimental Data
AUC(0-t) (ngh/mL)Experimental DataExperimental Data
AUC(0-inf) (ngh/mL)Experimental DataExperimental Data
t½ (h)Experimental DataExperimental Data
Clearance (CL) (L/h/kg)Experimental DataExperimental Data
Volume of Distribution (Vd) (L/kg)Experimental DataExperimental Data
Oral (PO) Administration
Cmax (ng/mL)Experimental DataExperimental Data
Tmax (h)Experimental DataExperimental Data
AUC(0-t) (ngh/mL)Experimental DataExperimental Data
AUC(0-inf) (ngh/mL)Experimental DataExperimental Data
t½ (h)Experimental DataExperimental Data
Bioavailability (F%)Experimental DataExperimental Data

Conclusion and Future Directions

This guide has provided a detailed overview of the known pharmacokinetic profile of O-desmethylvenlafaxine and has highlighted the critical knowledge gap concerning its cyclic impurity, ODV-CI. The provided experimental protocols offer a robust framework for researchers to generate the necessary data for a direct and meaningful comparison. Understanding the ADME properties of impurities like ODV-CI is not merely an academic exercise; it is a regulatory expectation and a cornerstone of ensuring the safety and quality of pharmaceutical products. The data generated from such studies will be invaluable in setting appropriate specifications for this impurity in the final drug substance and product, ultimately safeguarding patient health.

References

  • Aryal, B., Aryal, D., Kim, E. J., & Kim, H. G. (2012). Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system. Indian journal of pharmacology, 44(1), 20–25. [Link]

  • Klamerus, K. J., Maloney, K., Rudolph, R. L., Sisenwine, S. F., Jusko, W. J., & Chiang, S. T. (1992). Introduction of a composite parameter to the pharmacokinetics of venlafaxine and its active O-desmethyl metabolite. Journal of clinical pharmacology, 32(8), 716–724. [Link]

  • Howell, S. R., Hicks, D. R., Scatina, J. A., & Sisenwine, S. F. (1994). Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals. Xenobiotica; the fate of foreign compounds in biological systems, 24(4), 315–327. [Link]

  • Psych Scene Hub. (2022). Venlafaxine vs Desvenlafaxine: Pharmacology & Clinical Guide. [Link]

  • Powers, C. (2015). Key differences between Venlafaxine XR and Desvenlafaxine: An analysis of pharmacokinetic and clinical data. Mental Health Clinician, 5(2), 76-82. [Link]

  • Chen, X., Wang, Z., Liu, Y., Zhang, Q., & Li, X. (2022). Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication. Frontiers in Pharmacology, 13, 1056589. [Link]

  • PharmGKB. (2013). Venlafaxine Pathway, Pharmacokinetics. [Link]

  • Patel, D. K., & Saadabadi, A. (2023). Venlafaxine. In StatPearls. StatPearls Publishing. [Link]

  • Psychopharmacology Institute. (2016). Venlafaxine and Desvenlafaxine: Differences and Similarities. [Link]

  • Holliday, S. M., & Benfield, P. (1995). Venlafaxine: a review of its pharmacology and therapeutic potential in depression. CNS drugs, 4(2), 135–152. [Link]

  • Stingl, J. C., Hiemke, C., & Viviani, R. (2013). PharmGKB summary: venlafaxine pathway. Pharmacogenetics and genomics, 23(11), 650–653. [Link]

  • Pfizer Canada. (1994). Product Monograph Pr EFFEXOR® (Venlafaxine Hydrochloride) Tablets Pr EFFEXOR® XR (Venlafaxine Hydrochloride) Extended Release. [Link]

  • Wikipedia. (n.d.). Venlafaxine. [Link]

  • Chen, X., Wang, Z., Liu, Y., Zhang, Q., & Li, X. (2022). Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication. Frontiers in Pharmacology, 13, 1056589. [Link]

  • Aryal, B., Aryal, D., Kim, E. J., & Kim, H. G. (2012). Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system. Indian journal of pharmacology, 44(1), 20–25. [Link]

  • Aryal, B., Aryal, D., Kim, E. J., & Kim, H. G. (2012). Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system. ResearchGate. [Link]

  • Dubey, S. K., Jindal, M., Nagpal, S., Saha, R. N., Singhvi, G., Anand, A., & Krishna, K. V. (2020). A Systematic Review on Analytical Methods to Determine Chiral and Achiral Forms of Venlafaxine and its Metabolite O-desmethylvenlafaxine. Current Pharmaceutical Analysis, 16(5), 474-486. [Link]

  • Laxmaiah, B. B., & Pillai, A. K. S. (2024). Developing a Novel Spectrophotometric Method for Estimating Venlafaxine Cyclic Impurity in Pharmaceutical Formulations. AIP Conference Proceedings, 3053(1). [Link]

  • Zhang, Y., Chen, Y., Zhang, Y., & Zheng, X. (2018). Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence. Medicine, 97(43), e12999. [Link]

  • Dattakala College of Pharmacy. (n.d.). A Review on Effect of Impurities in Pharmaceutical Substances. [Link]

  • Shrivastava, A. (2013). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy, 4(1), 1-8. [Link]

  • Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2007). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 1-13. [Link]

  • ResearchGate. (2015). Rapid determination of venlafaxine and O-desmethylvenlafaxine in human plasma by high-performance liquid chromatography with fluorimetric detection. [Link]

  • AIP Publishing. (2024). Developing a novel spectrophotometric method for estimating Venlafaxine cyclic impurity in pharmaceutical formulations. [Link]

  • Impurities in pharmaceuticals. (2024). [Link]

  • SGRL. (n.d.). Effects of Impurities in Pharmaceuticals. [Link]

  • Veeprho. (2020). Effects of Impurities in Pharmaceuticals. [Link]

  • Pharmaffiliates. (n.d.). Venlafaxine-impurities. [Link]

  • Venkatasai Life Sciences. (n.d.). Venlafaxine O-Desmethyl Cyclic Impurity. [Link]

  • SynThink Research Chemicals. (n.d.). O-Desmethyl Venlafaxine Cyclic Impurity. [Link]

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Validation

A Comparative Guide to Determining the Relative Response Factor for O-Desmethyl Venlafaxine Cyclic Impurity

In the landscape of pharmaceutical analysis, the precise quantification of impurities is paramount to ensuring the safety and efficacy of drug products. This guide provides an in-depth, scientifically grounded comparison...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the precise quantification of impurities is paramount to ensuring the safety and efficacy of drug products. This guide provides an in-depth, scientifically grounded comparison of methodologies for determining the Relative Response Factor (RRF) of O-Desmethyl Venlafaxine Cyclic Impurity, a potential process-related impurity or degradant of Venlafaxine. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and accurate analytical method for impurity profiling.

The Critical Role of RRF in Impurity Quantification

The International Council on Harmonisation (ICH) guidelines mandate the reporting, identification, and qualification of impurities in new drug substances and products.[1][2][3] Direct quantification of these impurities using their respective reference standards is the most accurate approach. However, pure standards for many impurities are often difficult to synthesize, isolate, or may be unstable, making their routine use in quality control impractical and costly.[4]

This is where the concept of the Relative Response Factor (RRF) becomes indispensable. The RRF is a measure of the detector response of an impurity relative to the active pharmaceutical ingredient (API) at the same concentration.[5] By establishing a reliable RRF, the concentration of the impurity can be accurately calculated using the API's reference standard, streamlining the analytical process without compromising data integrity.

This guide will explore the determination of the RRF for O-Desmethyl Venlafaxine Cyclic Impurity, a molecule with the chemical name 4-(3-Methyl-1-oxa-3-azaspiro[5.5]undecan-5-yl)phenol.[6][7]

Experimental Design: A Foundation of Scientific Integrity

The determination of a scientifically valid RRF hinges on a well-designed experimental protocol. The choices made at each stage are dictated by the physicochemical properties of the analyte and impurity, and the principles of chromatography.

Methodology Comparison: HPLC-UV vs. LC-MS

Two primary analytical techniques are often considered for RRF determination: High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

FeatureHPLC-UVLC-MS
Principle Measures the absorbance of UV light by chromophores in the molecule.Measures the mass-to-charge ratio of ionized molecules.
Selectivity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, provides structural information and can differentiate between isobaric compounds.
Sensitivity Generally lower than LC-MS.High sensitivity, capable of detecting trace-level impurities.
RRF Applicability Widely used for RRF determination in quality control due to its robustness and availability.RRF determination can be more complex due to variations in ionization efficiency.
Recommendation Preferred method for routine QC due to its simplicity, robustness, and cost-effectiveness. The chromophores in Venlafaxine, O-Desmethyl Venlafaxine, and the cyclic impurity are expected to provide adequate UV response.Highly valuable for initial impurity identification and characterization.[8]

For the purpose of this guide, we will focus on the HPLC-UV method as it represents the most common and practical approach for establishing an RRF for routine quality control.

The Causality Behind Experimental Choices
  • Detector Selection (UV): The selection of a UV detector is predicated on the presence of a chromophore in both the API (Venlafaxine/O-Desmethyl Venlafaxine) and the cyclic impurity. A wavelength where both compounds exhibit significant absorbance is chosen to ensure a reliable response for both. A wavelength of approximately 225 nm is often employed for the analysis of Venlafaxine and its related compounds.[9][10]

  • Column Chemistry (Reversed-Phase C18): A reversed-phase C18 column is the workhorse of pharmaceutical analysis due to its versatility in separating compounds with varying polarities. This is a logical starting point for separating the relatively non-polar Venlafaxine and its impurities.

  • Mobile Phase Composition: The mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve adequate resolution between the API, its primary metabolite (O-Desmethyl Venlafaxine), and the cyclic impurity. The pH of the buffer is a critical parameter to control the ionization state of the analytes and influence their retention.

  • Concentration Levels: The linearity of the detector response must be established for both the API and the impurity. This is a prerequisite for calculating a valid RRF. According to ICH guidelines and as outlined in USP General Chapter <1225>, a minimum of five concentrations are typically recommended to demonstrate linearity.[11]

Experimental Workflow for RRF Determination

The following diagram illustrates the logical flow of the experimental process for determining the RRF of O-Desmethyl Venlafaxine Cyclic Impurity.

RRF_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_calc Calculation prep_api Prepare API Stock Solution prep_series Prepare Linearity Series (API & Impurity) prep_api->prep_series prep_imp Prepare Impurity Stock Solution prep_imp->prep_series hplc_analysis HPLC Analysis prep_series->hplc_analysis peak_integration Peak Integration & Area Measurement hplc_analysis->peak_integration linearity_plot Construct Linearity Plots (Area vs. Concentration) peak_integration->linearity_plot slope_calc Calculate Slopes of Regression Lines linearity_plot->slope_calc rrf_calc Calculate RRF slope_calc->rrf_calc

Caption: Workflow for RRF Determination of O-Desmethyl Venlafaxine Cyclic Impurity.

Detailed Experimental Protocol

This protocol is a representative method and may require optimization based on the specific instrumentation and reagents used.

1. Materials and Reagents:

  • Venlafaxine Hydrochloride Reference Standard

  • O-Desmethyl Venlafaxine Cyclic Impurity Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate

  • Triethylamine

  • Deionized Water

2. Chromatographic Conditions (A Comparative Example):

ParameterCondition A (Isocratic)Condition B (Gradient)Rationale for Comparison
Column C18, 250 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 3.5 µmComparing a standard and a high-efficiency column for resolution and run time.
Mobile Phase A 0.05 M Ammonium Acetate buffer with 0.2% Triethylamine, pH adjusted to 6.50.05 M Ammonium Acetate buffer with 0.2% Triethylamine, pH adjusted to 6.5Consistent buffer to isolate the effect of the organic phase gradient.
Mobile Phase B AcetonitrileAcetonitrileA common organic modifier for reversed-phase HPLC.
Elution Isocratic: Mobile Phase A:B (60:40 v/v)Gradient: 0-15 min, 30-70% B; 15-20 min, 70% B; 20-22 min, 70-30% B; 22-25 min, 30% BIsocratic methods are simpler and more robust, while gradient methods offer better resolution for complex mixtures.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C30 °CTo ensure reproducible retention times.
Detection UV at 225 nmUV at 225 nmA common wavelength for Venlafaxine and its analogues.[10]
Injection Vol. 10 µL10 µL

3. Preparation of Solutions:

  • Diluent: Mobile Phase A and Acetonitrile in a 50:50 v/v ratio.

  • API Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Venlafaxine HCl reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Impurity Stock Solution (1000 µg/mL): Accurately weigh about 5 mg of O-Desmethyl Venlafaxine Cyclic Impurity reference standard into a 5 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Linearity Solutions: Prepare a series of at least five concentrations for both the API and the impurity, ranging from the limit of quantification (LOQ) to approximately 120% of the specification limit for the impurity. These should be prepared from the stock solutions by serial dilution with the diluent.

4. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject each of the linearity solutions for the API and the impurity in triplicate.

  • Record the chromatograms and integrate the peak areas.

Data Analysis and RRF Calculation

The foundation of RRF calculation lies in the linear relationship between concentration and detector response.

1. Linearity Assessment:

  • For both the API and the impurity, plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to obtain the slope of the line, the y-intercept, and the correlation coefficient (r²). The r² value should be ≥ 0.99 to demonstrate good linearity.

2. RRF Calculation:

The Relative Response Factor is calculated using the slopes of the calibration curves for the API and the impurity.[12]

Formula for RRF:

RRF = (Slope of the Impurity) / (Slope of the API)

Alternatively, using Response Factors at a single concentration: [5]

Response Factor (RF) = Peak Area / Concentration

RRF = (RF of Impurity) / (RF of API)

A self-validating system would involve calculating the RRF at multiple concentration levels to ensure its consistency across the analytical range.

Interpreting the RRF Value

  • RRF = 1.0: The impurity and the API have the same detector response. The area percent of the impurity is a direct measure of its concentration relative to the API.

  • RRF > 1.0: The impurity is more responsive to the detector than the API. Using area percent would overestimate the impurity level.

  • RRF < 1.0: The impurity is less responsive to the detector than the API. Using area percent would underestimate the impurity level.

Some regulatory bodies, such as the British Pharmacopoeia, suggest that if the RRF is between 0.8 and 1.2, it may be considered as 1.0, simplifying the calculation in routine analysis. However, for values outside this range, the calculated RRF must be used.[4]

Method Validation and Trustworthiness

To ensure the trustworthiness of the determined RRF, the analytical method should be validated in accordance with ICH Q2(R1) guidelines and USP <1225>.[11][13] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated through forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[14][15][16] The method must be able to separate the O-Desmethyl Venlafaxine Cyclic Impurity from other known and unknown degradants.

  • Linearity: As established during the RRF determination.

  • Accuracy and Precision: To confirm the reliability of the measurements.

  • Robustness: To evaluate the method's performance under small, deliberate variations in chromatographic conditions (e.g., pH, mobile phase composition, temperature).[12]

The following diagram illustrates the relationship between the core concepts of RRF determination and method validation.

RRF_Validation RRF RRF Determination Linearity Linearity RRF->Linearity Interdependent Validated_Method Validated Analytical Method Linearity->Validated_Method Specificity Specificity (Forced Degradation) Specificity->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision Precision->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Interconnectivity of RRF determination and method validation.

Conclusion

The determination of the Relative Response Factor for O-Desmethyl Venlafaxine Cyclic Impurity is a critical step in developing a robust quality control strategy for Venlafaxine drug substance and product. By employing a systematic approach grounded in scientific principles and regulatory expectations, a reliable RRF can be established. An HPLC-UV method, validated for specificity, linearity, accuracy, and robustness, provides a trustworthy and practical solution for the accurate quantification of this impurity, ultimately contributing to the overall safety and quality of the pharmaceutical product.

References

  • Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PubMed Central. (2018, October 26). Retrieved from [Link]

  • Determination of Response factors of Impurities in Drugs by HPLC - Veeprho. (2021, January 14). Retrieved from [Link]

  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. (n.d.). Retrieved from [Link]

  • Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS - PubMed. (2014, February 4). Retrieved from [Link]

  • Complimentary techniques for determining relative response factor of non-isolated impurities - Syngene International Ltd. (n.d.). Retrieved from [Link]

  • THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) - Rasayan Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Relative Response Factor (RRF) in Pharmaceutical Analysis: Learn In 5 Steps - PharmaGuru. (2025, April 3). Retrieved from [Link]

  • Relative Response Factor (RRF) and its Calculation in HPLC Analysis - Pharmaguideline. (2025, February 18). Retrieved from [Link]

  • (PDF) The use of Relative Response Factors to determine impurities - ResearchGate. (2017, March 3). Retrieved from [Link]

  • 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES - Ofni Systems. (n.d.). Retrieved from [Link]

  • Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA). (n.d.). Retrieved from [Link]

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). Retrieved from [Link]

  • Degradation of venlafaxine hydrochloride. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • RP-HPLC METHOD FOR THE ESTIMATION OF VENLAFAXINE HYDROCHLORIDE IN CAPSULE DOSAGE FORM - Indo American Journal of Pharmaceutical Research. (2021, January 31). Retrieved from [Link]

  • VALIDATION OF COMPENDIAL METHODS - General Chapters. (n.d.). Retrieved from [Link]

  • Venlafaxine-impurities - Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Ajitha and Rani, IJPSR, 2020; Vol. 11(8): 3923-3929. (2019, August 17). Retrieved from [Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). Retrieved from [Link]

  • ISOLATION AND STRUCTURAL CHARACTERIZATION OF MAJOR DEGRADATION PRODUCT OF VENLAFAXINE HYDROCHLORIDE - SciSpace. (n.d.). Retrieved from [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (2025, November 13). Retrieved from [Link]

  • ICH Q3BR Guideline Impurities in New Drug Products - IKEV. (n.d.). Retrieved from [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. (n.d.). Retrieved from [Link]

  • LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine - NIH. (n.d.). Retrieved from [Link]

  • 〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT. (n.d.). Retrieved from [Link]

  • Venlafaxine O-Desmethyl Cyclic Impurity | CAS 1346601-55-5 - Veeprho. (n.d.). Retrieved from [Link]

  • Impurity Profile Study of Venlafaxine Hydrochloride, an Antipsychotic Drug Substance - Taylor & Francis Online. (n.d.). Retrieved from [Link]

  • Validation of stability indicating RP-HPLC method for the assay of venlafaxine in pharmaceutical dosage form - Scholars Research Library. (n.d.). Retrieved from [Link]

  • Venlafaxine O-Desmethyl Cyclic Impurity | 1346601-55-5 | : Venkatasai Life Sciences. (n.d.). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Forced Degradation Profiles of Venlafaxine and Desvenlafaxine

This guide provides an in-depth, comparative analysis of the chemical stability of venlafaxine and its primary active metabolite, desvenlafaxine, under forced degradation conditions. As mandated by global regulatory bodi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the chemical stability of venlafaxine and its primary active metabolite, desvenlafaxine, under forced degradation conditions. As mandated by global regulatory bodies such as the International Council for Harmonisation (ICH), forced degradation studies are an indispensable component of the drug development lifecycle. They are instrumental in developing and validating stability-indicating analytical methods, elucidating potential degradation pathways, and informing the selection of stable formulations and appropriate packaging and storage conditions.

Our analysis moves beyond a mere procedural outline, focusing on the causal relationships between molecular structure, stressor-induced reactivity, and the resulting degradation profiles. This guide is intended for researchers, analytical scientists, and formulation experts in the pharmaceutical industry who require a nuanced understanding of the comparative stability of these two widely used antidepressant drugs.

Molecular Structures: The Basis of Differential Stability

At the heart of any difference in chemical stability lies the molecular structure. Venlafaxine and desvenlafaxine (O-desmethylvenlafaxine) are structurally analogous, with one critical distinction: the presence of a methoxy group on the phenolic ring of venlafaxine, which is a hydroxyl group in desvenlafaxine.

  • Venlafaxine: (±)-1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol

  • Desvenlafaxine: (±)-1-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexan-1-ol

This single O-demethylation, which differentiates the prodrug from its active metabolite, is the primary determinant of their varied reactivity under stress conditions. The phenolic hydroxyl group in desvenlafaxine is more susceptible to oxidation compared to the more stable methoxy group in venlafaxine. Conversely, the methoxy group in venlafaxine can be susceptible to acid-catalyzed hydrolysis under specific conditions.

The "Why" and "How" of Forced Degradation: An Experimental Framework

Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing. The goal is to intentionally trigger degradation to produce the likely degradants that could appear during long-term storage. This process is fundamental to developing a stability-indicating method (SIM) , an analytical procedure capable of accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.

The selection of stress conditions is guided by the ICH Q1A(R2) guidelines, which recommend exposing the drug to acid, base, oxidative, thermal, and photolytic stress.

General Experimental Workflow

The following diagram outlines a typical workflow for a comparative forced degradation study. The core principle is to expose both APIs to identical stress conditions and analyze the resulting samples at specific time points using a validated, high-resolution analytical method.

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis & Characterization API1 Venlafaxine Stock Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) API1->Acid Expose Base Base Hydrolysis (e.g., 0.1N NaOH, 80°C) API1->Base Expose Ox Oxidation (e.g., 3-30% H2O2, RT) API1->Ox Expose Heat Thermal (e.g., 80°C, Solid State) API1->Heat Expose Light Photolytic (ICH Q1B, Solid/Solution) API1->Light Expose API2 Desvenlafaxine Stock API2->Acid Expose API2->Base Expose API2->Ox Expose API2->Heat Expose API2->Light Expose HPLC HPLC-PDA Analysis (Quantification & Peak Purity) Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Ox->HPLC Analyze Samples Heat->HPLC Analyze Samples Light->HPLC Analyze Samples LCMS LC-MS/MS (Impurity Identification) HPLC->LCMS Characterize Unknowns Report Comparative Report HPLC->Report Compare Profiles LCMS->Report Elucidate Structures

Caption: General workflow for a comparative forced degradation study.

Step-by-Step Experimental Protocol (Generic)
  • Preparation of Stock Solutions: Prepare individual stock solutions of venlafaxine HCl and desvenlafaxine succinate in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Transfer 5 mL of stock solution to a flask. Add 5 mL of 0.1 M HCl.

    • Reflux the solution at 80°C for a specified duration (e.g., 8 hours).

    • Withdraw samples at intermediate time points, cool, and neutralize with an equivalent volume of 0.1 M NaOH before dilution and analysis.

    • Causality: This condition mimics the acidic environment of the stomach and tests the lability of ether and amide bonds.

  • Base Hydrolysis:

    • Transfer 5 mL of stock solution to a flask. Add 5 mL of 0.1 M NaOH.

    • Reflux at 80°C for a specified duration (e.g., 4 hours).

    • Withdraw samples, cool, and neutralize with an equivalent volume of 0.1 M HCl before dilution and analysis.

    • Causality: This condition challenges functional groups susceptible to nucleophilic attack, such as esters and amides, and can simulate pH conditions in the lower intestine.

  • Oxidative Degradation:

    • Transfer 5 mL of stock solution to a flask. Add 5 mL of 30% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.

    • Withdraw samples, dilute appropriately, and analyze.

    • Causality: This tests the molecule's susceptibility to oxidation. Sites with high electron density, such as phenols, amines, and sulfides, are particularly vulnerable.

  • Thermal Degradation:

    • Accurately weigh the solid API and place it in a thermostatically controlled oven at a high temperature (e.g., 105°C) for a set period (e.g., 24 hours).

    • Samples are then dissolved in the mobile phase for analysis.

    • Causality: This assesses the intrinsic thermal stability of the drug substance in the solid state, which is crucial for determining handling and storage requirements.

  • Photodegradation:

    • Expose the solid API and its solution (in a transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

    • Causality: This evaluates the potential for light-induced degradation, which informs requirements for light-resistant packaging.

Comparative Degradation Profiles: Venlafaxine vs. Desvenlafaxine

Analysis of published studies reveals distinct differences in the stability profiles of the two molecules, which are summarized below.

Summary of Degradation Behavior
Stress ConditionVenlafaxineDesvenlafaxineKey Comparative Insight
Acid Hydrolysis Shows significant degradation.More stable than venlafaxine.The ether linkage in venlafaxine is more susceptible to acid-catalyzed cleavage than the phenolic group in desvenlafaxine.
Base Hydrolysis Relatively stable, minor degradation.Shows significant degradation.The phenolic hydroxyl group of desvenlafaxine is likely more reactive under strong basic conditions.
**Oxidative (H₂O₂) **Shows moderate degradation.Highly susceptible to degradation.The phenolic hydroxyl group in desvenlafaxine is readily oxidized, often leading to the formation of multiple degradation products.
Thermal Generally stable.Generally stable.Both molecules exhibit good thermal stability in the solid state, a favorable characteristic for solid oral dosage forms.
Photolytic Stable.Shows some degradation in solution.The phenolic moiety in desvenlafaxine may contribute to its slightly higher photosensitivity compared to the methoxy-protected venlafaxine.
Detailed Analysis by Stress Condition
  • Acidic Conditions: Venlafaxine undergoes notable degradation when subjected to strong acidic conditions and heat. The primary degradation pathway involves the acid-catalyzed cleavage of the methoxy group, which ironically leads to the formation of desvenlafaxine as a major degradation product. In contrast, desvenlafaxine itself exhibits greater stability under the same acidic stress, as it lacks this labile ether linkage.

  • Basic Conditions: Under basic hydrolysis, venlafaxine is found to be relatively stable. Desvenlafaxine, however, shows a greater degree of degradation under alkaline stress. This suggests the phenolic group in desvenlafaxine may be deprotonated, increasing its reactivity or susceptibility to degradation pathways not available to the methoxy-protected venlafaxine.

  • Oxidative Conditions: This is the most significant point of divergence. Desvenlafaxine is highly labile under oxidative stress, readily degrading in the presence of hydrogen peroxide. The electron-rich phenolic ring is a prime target for oxidation. Venlafaxine is considerably more stable under the same oxidative conditions, although some degradation is observed. This highlights that the O-methyl group in venlafaxine serves a protective function against oxidation.

  • Thermal and Photolytic Conditions: Both drugs demonstrate robust stability in the solid state when exposed to heat. Under photolytic stress, both are generally stable, though some studies report minor degradation for desvenlafaxine in solution, suggesting the phenolic group may play a role in light absorption and subsequent reaction.

Proposed Degradation Pathways

The structural elucidation of degradation products, typically achieved via LC-MS/MS, allows for the postulation of degradation pathways.

G cluster_V Venlafaxine Degradation V Venlafaxine DV Desvenlafaxine (Degradation Product) V->DV Acid Hydrolysis (O-demethylation) V_Ox Oxidative Degradant (N-oxide) V->V_Ox Oxidation G cluster_DV Desvenlafaxine Degradation DV Desvenlafaxine DV_Ox1 Oxidative Degradant 1 (e.g., Quinone-like species) DV->DV_Ox1 Oxidation (H2O2) DV_Ox2 Oxidative Degradant 2 DV->DV_Ox2 Oxidation (H2O2) DV_Base Basic Degradant DV->DV_Base Base Hydrolysis

Caption: Simplified degradation pathways for Desvenlafaxine.

Conclusions and Practical Implications

The forced degradation profiles of venlafaxine and desvenlafaxine are distinct and directly attributable to the difference between a phenolic methoxy group and a hydroxyl group.

  • Key Finding: Desvenlafaxine is significantly more susceptible to oxidative degradation than venlafaxine. This is the most critical difference from a formulation and stability perspective.

  • Venlafaxine's primary liability is its potential to hydrolyze to desvenlafaxine under strong acidic conditions .

  • Desvenlafaxine's primary liabilities are its instability under oxidative and basic conditions.

Implications for Drug Development:

  • Formulation: Formulations containing desvenlafaxine may require the inclusion of antioxidants or the use of manufacturing processes that minimize exposure to atmospheric oxygen and trace metal ions that can catalyze oxidation.

  • Analytical Method Development: A stability-indicating method for venlafaxine must be able to resolve it from its main degradant, desvenlafaxine. For desvenlafaxine, the method must be capable of separating the parent drug from multiple oxidative degradants.

  • Packaging and Storage: While both are thermally stable, the high oxidative liability of desvenlafaxine suggests that packaging providing a superior barrier to oxygen may be beneficial for ensuring long-term stability.

References

  • Jain, D., et al. (2009). A novel, stability indicating, validated HPLC method for the simultaneous determination of venlafaxine and its five related compounds. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 923-930. [Link]

  • Reddy, B. C. G., & Reddy, K. V. N. S. (2012). Development and validation of a stability-indicating UPLC method for the determination of venlafaxine in its bulk and pharmaceutical dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 629-634. [Link]

  • Srinivas, K., et al. (2013). A validated stability-indicating UPLC method for desvenlafaxine succinate: Application to stability studies and dissolution testing. Journal of Chromatographic Science, 51(8), 743-749. [Link]

  • Ramisetti, N. R., et al. (2012). Identification and characterization of stressed degradation products of desvenlafaxine by UPLC-Q-TOF-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 62, 138-145. [Link]

Safety & Regulatory Compliance

Safety

O-Desmethyl Venlafaxine Cyclic Impurity proper disposal procedures

An Expert Guide to the Proper Disposal of O-Desmethyl Venlafaxine and its Cyclic Impurity As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Proper Disposal of O-Desmethyl Venlafaxine and its Cyclic Impurity

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with essential, step-by-step guidance for the safe handling and disposal of O-Desmethyl Venlafaxine (ODV) and its related cyclic impurity. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.

Compound Profile: Understanding the Waste Stream

O-Desmethyl Venlafaxine (ODV) is the primary active metabolite of Venlafaxine, a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).[1][2] Its chemical structure, rich in functional groups, dictates its potential environmental interactions and the necessary precautions for its disposal. The O-Desmethyl Venlafaxine cyclic impurity is a potential variant formed during synthesis or degradation.[3][] For disposal purposes, any impurities should be treated with the same level of caution as the primary compound.

A foundational understanding of the compound's properties is crucial for proper handling.

CompoundChemical FormulaMolar Mass ( g/mol )Key Functional Groups
O-Desmethyl VenlafaxineC₁₆H₂₅NO₂263.37Phenol, Tertiary Amine, Cyclohexanol
O-Desmethyl Venlafaxine Cyclic ImpurityC₁₆H₂₃NO₂261.36Amine, Ether, Phenol

These structures indicate that the waste is chemical in nature and must not be disposed of via standard trash or sanitary sewers.[5][6]

Regulatory Framework: The Basis of Compliance

The disposal of laboratory chemical waste is strictly regulated. In the United States, the primary governing body is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA).[7][8] Under RCRA, a chemical waste may be classified as "hazardous" if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[9]

While Venlafaxine and its metabolites are not currently listed as controlled substances by the Drug Enforcement Administration (DEA), it is the generator's responsibility to manage them as potentially hazardous chemical waste.[10][11] All disposal activities must comply with federal, state, and local regulations, which are typically managed through your institution's Environmental Health and Safety (EHS) department.[12]

Core Directive: Segregation at the Point of Generation

The most critical step in proper laboratory waste management is the segregation of waste streams at the source.[13] Mixing different types of waste is not only a safety hazard but also a compliance violation that complicates disposal.

Waste Segregation Workflow

WasteSegregation cluster_source Point of Generation cluster_containers Designated Waste Containers A Solid Waste (Contaminated PPE, Weigh Boats) D Solid Chemical Waste (Labeled for ODV & Impurity) A->D B Liquid Waste (Aqueous Solutions, Solvents) E Aqueous Chemical Waste (Labeled for ODV & Impurity) B->E Aqueous F Solvent Chemical Waste (Labeled for ODV & Impurity) B->F Organic C Sharps Waste (Needles, Contaminated Glassware) G Sharps Container (Puncture-Proof) C->G

Caption: Segregate waste streams immediately at the point of generation.

Step-by-Step Disposal Protocols

Always handle chemical waste while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [14]

Solid Waste Disposal

This stream includes contaminated gloves, bench paper, weighing papers, and other disposable lab supplies.

  • Collection: Place all solid waste contaminated with ODV or its cyclic impurity into a designated, leak-proof container lined with a heavy-duty plastic bag.[15]

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" tag.[9] The label must include:

    • The full chemical names: "O-Desmethyl Venlafaxine" and "O-Desmethyl Venlafaxine Cyclic Impurity."

    • An accurate list of all chemical constituents.

    • The accumulation start date (the date the first item was placed in the container).

  • Storage: Keep the container sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA) within your laboratory.[16]

  • Pickup: Once the container is full, submit a chemical waste pickup request to your institution's EHS department.

Liquid Waste Disposal

This stream includes aqueous solutions, organic solvents from chromatography, and reaction residues. Under no circumstances should chemical waste be poured down the drain. [6][9] This practice is a direct violation of EPA regulations.[5]

  • Segregation:

    • Aqueous Waste: Collect all aqueous solutions containing ODV in a dedicated, chemically-resistant container (e.g., a plastic carboy).

    • Organic/Solvent Waste: Use a separate, designated container for organic solvents. If required by your institution, segregate halogenated and non-halogenated solvents.

  • Labeling: Label the liquid waste container with a "Hazardous Waste" tag, listing all chemical components and their approximate percentages.

  • Storage: Keep containers tightly sealed and stored in secondary containment (such as a spill tray) to prevent leaks and spills.[17] Store in your lab's SAA.

  • Pickup: Arrange for disposal through your EHS department.

Sharps and Contaminated Glassware Disposal

This includes needles, syringes, and broken glassware contaminated with ODV.

  • Collection: Place all sharps immediately into a rigid, puncture-proof sharps container.[9]

  • Labeling: Label the container "Sharps" and also affix a "Hazardous Waste" label detailing the chemical contaminants.

  • Disposal: When the container is three-quarters full, seal it and request a pickup from EHS.

Spill Management Protocol

Immediate and correct response to a spill is crucial to prevent chemical exposure and environmental contamination.

Spill Response Workflow

SpillResponse A Spill Occurs B Alert Personnel Secure the Area A->B C Don Appropriate PPE B->C D Contain Spill (Use Spill Kit Absorbents) C->D E Clean Spill Area (Work from outside in) D->E F Collect Contaminated Materials E->F G Place in Labeled Hazardous Waste Container F->G H Arrange for EHS Pickup G->H

Caption: A systematic workflow for responding to a chemical spill.

Procedure for a small, manageable spill:

  • Alert: Notify colleagues in the immediate area.

  • Protect: Don appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Contain: For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne. For liquid spills, surround the area with absorbent pads from a spill kit.[15]

  • Clean: Working from the outside edge of the spill inward, absorb the liquid or collect the solid material.

  • Decontaminate: Wipe the spill area with an appropriate cleaning solvent, followed by water.

  • Dispose: Place all contaminated materials (gloves, pads, towels) into a hazardous waste bag or container, seal it, label it as "Spill Debris" with the chemical names, and request a pickup.[14]

For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

A Note on Chemical Inactivation

Attempting to neutralize or chemically degrade active pharmaceutical ingredients in the lab before disposal is strongly discouraged. Degradation pathways can be unpredictable, and the resulting byproducts may be more toxic or hazardous than the original compound.[18] The standard and safest method of disposal is through a licensed hazardous waste contractor, who will typically use high-temperature incineration.

By adhering to these structured procedures, you contribute to a culture of safety and responsibility, ensuring that your research advances science without compromising the well-being of your colleagues or the environment.

References

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]

  • EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste360. [Link]

  • EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Pharmaceutical Waste Management Overview!! Secure Waste. [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]

  • Desvenlafaxine | C16H25NO2 | CID 125017. PubChem, National Institutes of Health. [Link]

  • Chemical Properties of Venlafaxine-M (O-desmethyl-HO-) isomer-2 2AC. Cheméo. [Link]

  • O-Desmethylvenlafaxine, (+)- | C16H25NO2 | CID 9816723. PubChem, National Institutes of Health. [Link]

  • SAFETY DATA SHEET - rac-O-Desmethyl Venlafaxine-D6 Succinate Hydrate. Expert Synthesis Solutions. [Link]

  • Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. University of Delaware. [Link]

  • Advanced strategies for the removal of venlafaxine from aqueous environments: a critical review of adsorption and advanced oxidation pathways. PubMed Central, National Institutes of Health. [Link]

  • Venlafaxine | C17H27NO2 | CID 5656. PubChem, National Institutes of Health. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Venlafaxine Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Laboratory waste disposal procedure at a GMP site. GMP-inspection. [Link]

  • The degradation and persistence of five pharmaceuticals in an artificial climate incubator during a one year period. RSC Publishing. [Link]

  • Laboratory Waste Management Guidelines. Unknown Source. [Link]

  • SAFETY DATA SHEET - Venlafaxine hydrochloride. Merck Millipore. [Link]

  • Laboratory waste. Karolinska Institutet Staff portal. [Link]

  • Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence. PubMed Central, National Institutes of Health. [Link]

  • Disposal of Controlled Substances by Persons Not Registered With the Drug Enforcement Administration. Federal Register. [Link]

  • Degradation of venlafaxine hydrochloride. ResearchGate. [Link]

  • Electrochemical Degradation of Venlafaxine on Platinum Electrodes: Identification of Transformation Products by LC-MS/MS and In Silico Ecotoxicity Assessment. National Institutes of Health. [Link]

  • Venlafaxine O-Desmethyl Cyclic Impurity | 1346601-55-5. Venkatasai Life Sciences. [Link]

  • Sample chromatograms of venlafaxine and its degradation products. ResearchGate. [Link]

  • Chemical structures of venlafaxine and its metabolites. ResearchGate. [Link]

  • Behavior of venlafaxine (A) and O-desmethylvenlafaxine (B) in the spiked and unspiked NB systems. ResearchGate. [Link]

  • Venlafaxine O-Desmethyl Cyclic Impurity | CAS No: 1346601-55-5. Cleanchem. [Link]

  • Drug Disposal Information. DEA Diversion Control Division. [Link]

  • DEA Rule on the Disposal of Controlled Substances. ASHP. [Link]

  • 21 CFR Part 1317 -- Disposal. eCFR. [Link]

  • Safe Disposal of Controlled Substances. New York State Department of Health. [Link]

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Handling

Operational and Safety Protocol: Handling O-Desmethyl Venlafaxine Cyclic Impurity in a Laboratory Setting

This guide provides essential safety and logistical information for the handling and disposal of O-Desmethyl Venlafaxine Cyclic Impurity. As a derivative of an active pharmaceutical ingredient (API), this compound's toxi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of O-Desmethyl Venlafaxine Cyclic Impurity. As a derivative of an active pharmaceutical ingredient (API), this compound's toxicological properties are not extensively characterized. Therefore, a precautionary approach is mandated, treating it as a potentially high-potency active pharmaceutical ingredient (HPAPI) to ensure the highest level of safety for all laboratory personnel.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind each procedural step to foster a deep understanding of safety in the laboratory.

Hazard Assessment and Risk Mitigation

O-Desmethyl Venlafaxine is the major active metabolite of Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI).[3] While the specific cyclic impurity's bioactivity is not fully elucidated, its structural relationship to a potent neuro-active compound necessitates stringent handling protocols. A Material Safety Data Sheet (MSDS) for a related compound describes it as a "Pharmaceutical related compound of unknown potency".[4] In the absence of definitive toxicological data and an established Occupational Exposure Limit (OEL), the primary risk mitigation strategy is containment and the minimization of exposure through all potential routes: inhalation, dermal contact, and ingestion.[5][6]

Key Principles:

  • Assume Potency: Until proven otherwise, handle the compound as you would a high-potency API.[1][2]

  • Engineering Controls as Primary Defense: Utilize certified engineering controls as the first line of defense to minimize airborne particulate exposure.[1]

  • Personal Protective Equipment (PPE) as a Secondary Barrier: PPE is crucial but should be considered the last line of defense after all engineering and administrative controls are in place.[1]

  • Comprehensive Training: All personnel must be thoroughly trained on the specific procedures outlined in this guide before handling the compound.[2]

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection and proper use of PPE are critical to preventing accidental exposure. The following table outlines the required PPE for handling O-Desmethyl Venlafaxine Cyclic Impurity.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.The inner glove protects the skin in case the outer glove is breached. Nitrile offers good chemical resistance.
Lab Coat Disposable, solid-front gown with tight-fitting cuffs.Prevents contamination of personal clothing and skin. The solid front offers better protection against splashes.
Eye Protection Chemical splash goggles.Protects the eyes from splashes and airborne particulates.
Respiratory Protection A NIOSH-approved N95 respirator at a minimum. For larger quantities or potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.Minimizes the risk of inhaling airborne particles of the compound.
Additional Protection Disposable shoe covers and hairnet.Prevents the tracking of contaminants out of the designated handling area.

Donning and Doffing PPE Workflow:

Proper procedure for putting on and taking off PPE is essential to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don1 Shoe Covers & Hairnet Don2 Inner Gloves Don1->Don2 Don3 Lab Gown Don2->Don3 Don4 Respirator Don3->Don4 Don5 Goggles Don4->Don5 Don6 Outer Gloves Don5->Don6 Doff1 Outer Gloves Doff2 Lab Gown Doff1->Doff2 Doff3 Goggles Doff2->Doff3 Doff4 Respirator Doff3->Doff4 Doff5 Shoe Covers & Hairnet Doff4->Doff5 Doff6 Inner Gloves Doff5->Doff6

Caption: Sequential workflow for donning and doffing PPE to minimize contamination.

Operational Plan: Step-by-Step Handling Procedures

These procedures are designed to be conducted within a designated area, clearly marked as a hazardous drug handling zone.[7][8]

3.1. Preparation and Weighing:

  • Designated Area: All handling of the solid compound must occur within a certified chemical fume hood or a glove box to contain any airborne particulates.[9]

  • Surface Protection: Before starting, line the work surface of the fume hood with disposable, absorbent bench paper. This will help contain any spills and simplify cleanup.

  • Pre-weighing: If possible, use a vial that can be directly used in the subsequent experimental step to avoid the need to transfer the weighed solid.

  • Weighing Technique: Use a microbalance within the fume hood. Open the container with the compound slowly to avoid creating a plume of airborne powder. Use anti-static weighing tools if available.

  • Container Sealing: Once the desired amount is weighed, securely seal the primary container.

  • Surface Decontamination: Decontaminate the exterior of the primary container and any tools used with a suitable solvent (e.g., 70% isopropyl alcohol) before removing them from the fume hood.

3.2. Solution Preparation:

  • Solvent Addition: Add the solvent to the vial containing the pre-weighed compound within the fume hood.

  • Mixing: Cap the vial and mix using a vortex or sonicator until the compound is fully dissolved.

  • Transfer: If the solution needs to be transferred, use a new, clean pipette for each transfer.

Disposal Plan: Compliant Waste Management

Pharmaceutical waste disposal must adhere to strict regulations to protect public health and the environment.[10][11]

4.1. Waste Segregation:

All waste generated from handling O-Desmethyl Venlafaxine Cyclic Impurity is considered hazardous pharmaceutical waste.[12][13]

  • Solid Waste: This includes contaminated gloves, gowns, bench paper, vials, and any other disposable materials that have come into contact with the compound. This waste must be placed in a designated, leak-proof, and clearly labeled hazardous waste container.[11] The container should be black, as is standard for hazardous pharmaceutical waste.[11]

  • Liquid Waste: Unused solutions or solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Sharps Waste: Any contaminated needles or syringes must be disposed of in a designated sharps container for hazardous pharmaceutical waste.

Waste Disposal Workflow:

Waste_Disposal cluster_generation Waste Generation Point (Fume Hood) cluster_containers Segregated Waste Containers cluster_disposal Final Disposal Route Solid Contaminated Solids (Gloves, Gown, Vials) BlackBin Black Hazardous Waste Bin Solid->BlackBin Liquid Contaminated Liquids (Solutions, Rinses) LiquidContainer Hazardous Liquid Waste Container Liquid->LiquidContainer Sharps Contaminated Sharps SharpsContainer Hazardous Sharps Container Sharps->SharpsContainer Incineration Licensed Hazardous Waste Incineration BlackBin->Incineration LiquidContainer->Incineration SharpsContainer->Incineration

Caption: Segregation and disposal pathway for waste contaminated with the compound.

4.2. Final Disposal:

All hazardous pharmaceutical waste must be disposed of through a licensed hazardous waste management company.[10][14] The most common and required method for this type of waste is incineration at a permitted facility to ensure complete destruction of the active compound.[11][14]

Emergency Procedures: Spill and Exposure Response

5.1. Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or outside of a containment device, evacuate the immediate area.

  • Isolate: Secure the area to prevent unauthorized entry.

  • PPE: Don the appropriate PPE, including respiratory protection, before re-entering the area.

  • Containment: For a solid spill, gently cover with damp paper towels to avoid making the powder airborne. For a liquid spill, absorb with a chemical spill kit.

  • Cleanup: Carefully clean the area, working from the outside in. Place all cleanup materials in the hazardous waste container.

  • Decontamination: Decontaminate the area with a suitable cleaning agent.

  • Report: Report the spill to your institution's EHS department.

5.2. Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.

  • Inhalation: Move to fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the medical staff with the Safety Data Sheet for the compound.

By adhering to these stringent protocols, researchers can safely handle O-Desmethyl Venlafaxine Cyclic Impurity, mitigating the risks associated with a compound of unknown potency and ensuring a safe and compliant laboratory environment.

References

  • Pharmaceutical Waste Disposal & Containers: A Complete Guide. (2025). Medical-Waste-Management-Blog.
  • How to Properly Dispose of Pharmaceutical Waste in 6 Steps.US Bio-Clean.
  • Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. (2024). GIC Medical Disposal.
  • How to Dispose of Pharmaceutical Waste and Meet Regul
  • Medication & Pharmaceutical Waste Disposal Explained.Stericycle.
  • Controlling Occupational Exposure to Hazardous Drugs.
  • MSDS - Venlafaxine O-Desmethyl Cyclic Impurity.
  • High-Potency APIs: Containment and Handling Issues.Pharmaceutical Technology.
  • Handling HPAPIs safely – what does it take? (2023). European Pharmaceutical Review.
  • Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.American Journal of Health-System Pharmacy.
  • Pharmaceutical Powder Handling 101: Safety, Compliance & Containment.ILC Dover.
  • A Guide to Processing and Holding Active Pharmaceutical Ingredients.Powder Systems.
  • MATERIAL SAFETY DATA SHEETS VENLAFAXINE O-DESMETHYL N-DESMETHYL IMPURITY.
  • Serotonin–norepinephrine reuptake inhibitor.Wikipedia.

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